Oxazine 170 perchlorate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H22ClN3O5 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-ethyl-9-ethylimino-10-methylbenzo[a]phenoxazin-5-amine;perchloric acid |
InChI |
InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5) |
InChI Key |
CBXAZZAYBZVPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=NCC)C=C4O2)C.OCl(=O)(=O)=O |
physical_description |
Green powder; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Foundational & Exploratory
Oxazine 170 Perchlorate: A Technical Guide for Researchers
An In-depth Whitepaper on the Chemical Structure, Properties, and Applications of a Versatile Fluorophore
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a synthetic organic dye belonging to the oxazine class of fluorescent compounds. It is recognized for its utility as a laser dye and a fluorescent probe in various scientific and technological applications.[1][] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Oxazine 170 perchlorate, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a benzo[a]phenoxazinium core, which is responsible for its chromophoric and fluorophoric properties.
Chemical Structure:
Caption: Chemical structure of Oxazine 170 cation.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 62669-60-7 | [][3] |
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [3][4] |
| Molecular Weight | 431.87 g/mol | [][3][4] |
| Synonyms | Oxazine 720, this compound | [5] |
| InChI Key | YCGJPLISNURWCC-YFZNFVDXSA-N | [3] |
| SMILES | CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=[NH+]CC)C=C4O2)C.[O-]Cl(=O)(=O)=O | [3] |
Physicochemical and Spectral Properties
This compound is a solid, typically in powder form, with a melting point of approximately 260 °C (with decomposition).[3] Its key characteristics are its spectral properties, which are fundamental to its applications.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Powder | [3] |
| Melting Point | 260 °C (decomposition) | [3] |
| Solubility | Soluble in methanol (B129727) | [5] |
Table 3: Spectral Properties
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 613-624 nm | Methanol/Ethanol | [3][5] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613.3 nm | Methanol | [1] |
| Emission Maximum (λem) | ~645-648 nm | Methanol/Ethanol | [3][4] |
| Fluorescence Quantum Yield (ΦF) | 0.63 | Methanol | [1][5] |
Applications in Research and Development
This compound's strong fluorescence in the red region of the visible spectrum makes it a valuable tool in several research areas.
Laser Dyes
Due to its high fluorescence quantum yield and photostability, this compound is utilized as a gain medium in dye lasers.[4] Dye lasers are valued for their tunability and are employed in spectroscopy, medical applications, and various research fields.
Fluorescence Microscopy and Imaging
Biosensors
A significant application of this compound is in the development of optical biosensors. It has been incorporated into membranes and optical fibers for the detection of ammonia (B1221849) and urea.[] The sensing mechanism often relies on a change in the dye's fluorescence properties upon interaction with the analyte.[]
Experimental Protocols
The following are generalized experimental protocols. Note: These are example protocols and must be optimized for specific experimental conditions and applications.
General Protocol for Preparation of a Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolving: Dissolve the powder in a high-purity solvent, such as methanol or dimethyl sulfoxide (B87167) (DMSO), to a desired stock concentration (e.g., 1 mM).
-
Storage: Store the stock solution in a light-protected container at -20°C.[4]
Example Protocol for General Cell Staining for Fluorescence Microscopy
-
Cell Culture: Culture cells to the desired confluency on sterile coverslips in a petri dish.
-
Preparation of Staining Solution: Dilute the this compound stock solution in a suitable buffer or cell culture medium to the final working concentration. The optimal concentration needs to be determined empirically but typically ranges from 1 to 10 µM.
-
Staining: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Add the staining solution to the cells and incubate for a predetermined period (e.g., 15-30 minutes) at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells several times with the buffered saline solution to remove unbound dye.
-
Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for excitation and emission in the red region.
Conceptual Workflow for Biosensor Fabrication
The fabrication of an this compound-based optical biosensor for ammonia detection can be conceptualized as follows. This is a generalized workflow based on published research.[]
Caption: Conceptual workflow for fabricating an Oxazine 170-based biosensor.
Signaling Pathways and Logical Relationships
A comprehensive search of the scientific literature did not reveal any specific biological signaling pathways that are directly modulated by or studied using this compound. Its primary applications in a biological context appear to be as a general fluorescent label or in biosensors for small molecules, rather than as a probe for specific signaling events. Therefore, a diagram of a specific signaling pathway involving this dye cannot be provided.
The logical relationship in its application as a biosensor is based on a direct interaction between the analyte and the dye, leading to a measurable change in its fluorescence.
References
Oxazine 170 Perchlorate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Oxazine 170 perchlorate (B79767), a fluorescent dye with significant applications in biomedical research and drug development. This document furnishes researchers, scientists, and professionals in drug development with essential technical data, experimental insights, and workflow visualizations to effectively utilize this compound in their studies.
Core Compound Information
Oxazine 170 perchlorate is a lipophilic cationic dye known for its utility in fluorescence microscopy, flow cytometry, and as a laser dye. Its distinct spectral properties make it a valuable tool for probing cellular structures and functions.
Quantitative Data Summary
A compilation of the key physical and chemical properties of this compound is presented below for easy reference.
| Property | Value | Citations |
| CAS Number | 62669-60-7 | [1][2] |
| Molecular Weight | 431.87 g/mol | [2][][4] |
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [2][4] |
| Synonyms | Oxazine 720 | [1] |
| Melting Point | 260 °C (decomposes) | [4] |
| Maximum Absorption (λmax) | 624 nm | |
| Appearance | Solid powder | [2] |
Experimental Applications and Protocols
This compound is extensively used for labeling and visualizing cellular components, particularly mitochondria, due to its membrane potential-dependent accumulation. Below are generalized protocols for its application in fluorescence microscopy and flow cytometry, which should be optimized for specific cell types and experimental conditions.
Fluorescence Microscopy Protocol for Mitochondrial Staining
-
Reagent Preparation : Prepare a stock solution of this compound (e.g., 1 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Cell Culture : Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Staining :
-
Dilute the this compound stock solution in a serum-free medium or a buffered salt solution to a final working concentration (typically in the range of 10-100 nM).
-
Remove the cell culture medium and wash the cells with a buffered solution.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
-
Washing : Remove the staining solution and wash the cells two to three times with a fresh medium or buffer to remove excess dye.
-
Imaging : Mount the coverslips or dishes on a fluorescence microscope equipped with appropriate filters for excitation and emission (Excitation/Emission maxima are around 620/640 nm). Acquire images using a high-numerical-aperture objective.
Flow Cytometry Protocol for Analyzing Mitochondrial Membrane Potential
-
Cell Preparation : Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Staining : Add the this compound working solution to the cell suspension. The final concentration may range from 10 to 100 nM.
-
Incubation : Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Analysis : Analyze the stained cells on a flow cytometer using the appropriate laser for excitation (e.g., a red laser at ~633 nm) and a corresponding emission filter.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based fluorescence assay using this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Oxazine 170 Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Oxazine (B8389632) 170 perchlorate (B79767), a valuable fluorescent dye with applications in laser technology and biological imaging. This document outlines detailed experimental protocols, presents key quantitative data in structured tables, and includes visualizations to elucidate the synthetic pathway and experimental workflows.
Introduction
Oxazine 170 perchlorate, systematically named 5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate, is a cationic dye belonging to the oxazine class. It is recognized for its strong absorption in the orange-red region of the visible spectrum and its intense fluorescence emission in the red to near-infrared region.[1][2] These photophysical properties make it a sought-after compound for use as a laser dye and a fluorescent probe in various scientific disciplines.[3] The synthesis of this compound involves a multi-step process, beginning with the preparation of key precursors, followed by a condensation reaction to form the oxazine core, and concluding with purification to achieve the high purity required for its applications.
Synthesis of this compound
The synthesis of this compound is achieved through a convergent approach, involving the preparation of two key intermediates: 5-(diethylamino)-2-nitrosophenol (B12104377) and N-ethyl-1-naphthylamine . These precursors are then coupled via an acid-catalyzed condensation reaction to form the core structure of the dye.
Synthesis of Precursors
2.1.1. Synthesis of 5-(diethylamino)-2-nitrosophenol
This intermediate is synthesized from 3-diethylaminophenol (B49911) via nitrosation.
-
Experimental Protocol:
-
Dissolve 8.7 g (52.67 mmol) of 3-diethylaminophenol in a mixture of 30 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to -5 °C in an ice-salt bath.
-
Slowly add a solution of 4.36 g (63.20 mmol) of sodium nitrite (B80452) in 30 mL of water dropwise to the reaction mixture, maintaining the temperature at -5 °C.
-
Stir the mixture mechanically for 1 hour at the same temperature.
-
Collect the resulting tan solid by filtration.
-
Wash the crude product with 100 mL of a saturated aqueous solution of sodium acetate (B1210297).
-
Filter the solid and recrystallize it from acetone (B3395972) to yield a red crystalline solid.[1]
-
2.1.2. Synthesis of N-ethyl-1-naphthylamine
This precursor is prepared from α-naphthol and ethylamine (B1201723).
-
Experimental Protocol:
-
In a high-pressure autoclave, combine 288 parts of α-naphthol, 10 parts of tributyl phosphite, and 110 parts of ethylamine gas.
-
Heat the mixture to 240 °C with stirring for 20 hours.
-
After cooling and depressurizing the autoclave, stir the reaction mixture with 1000 parts of 2.5% (w/w) aqueous sodium hydroxide (B78521) solution at 70 °C for 20 minutes.
-
Separate the organic phase and wash it with 2000 parts of water at 30 °C.
-
Separate the organic phase again and purify it by distillation to obtain N-ethyl-α-naphthylamine.[2]
-
Final Condensation and Salt Formation
The final step involves the acid-catalyzed condensation of the two precursors to form the oxazine ring system, followed by precipitation as the perchlorate salt.
-
Experimental Protocol:
-
Dissolve equimolar amounts of 5-(diethylamino)-2-nitrosophenol and N-ethyl-1-naphthylamine in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Add a catalytic amount of a strong acid, for instance, hydrochloric acid or sulfuric acid, to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add a saturated aqueous solution of sodium perchlorate to precipitate the crude this compound.
-
Collect the solid product by filtration and wash it with cold water.
-
Purification of this compound
High purity is crucial for the performance of this compound, especially in laser applications. The crude product is typically purified by recrystallization and/or column chromatography.
Recrystallization
-
Experimental Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Potential solvents include ethanol, methanol (B129727), or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Column Chromatography
For achieving very high purity, column chromatography is an effective method.
-
Experimental Protocol:
-
Prepare a slurry of silica (B1680970) gel in a suitable non-polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) and pack it into a chromatography column.
-
Dissolve the crude or recrystallized this compound in a minimum amount of the mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of increasing polarity. A common mobile phase system for such dyes is a gradient of ethyl acetate in hexane, or for more polar compounds, methanol in dichloromethane.
-
Collect the fractions containing the pure dye, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: The absorption spectrum of this compound in methanol exhibits a maximum absorption (λmax) at approximately 624 nm.
-
Fluorescence Spectroscopy: The fluorescence emission spectrum in methanol shows a maximum at around 645 nm.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum should be consistent with the chemical structure of 5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate.[5]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the cationic part of the molecule (C21H22N3O+).
Physical Properties
-
Melting Point: this compound has a reported melting point of 260 °C with decomposition.
-
Appearance: It is a green to dark green solid powder.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C21H22ClN3O5 | |
| Molecular Weight | 431.87 g/mol | |
| CAS Number | 62669-60-7 | |
| Melting Point | 260 °C (dec.) | |
| Appearance | Green to dark green powder | [3] |
| λmax (Methanol) | 624 nm | |
| Emission max (Methanol) | ~645 nm | [4] |
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ at 613.25 nm | [6] |
| Fluorescence Quantum Yield (Φ) | 0.63 (in methanol) | [6] |
| Purity (Commercial) | ≥95% | [3] |
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Purification Workflow
Caption: General workflow for the purification of this compound.
References
- 1. 5-(diethylamino)-2-nitrosophenol synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound(62669-60-7) 1H NMR spectrum [chemicalbook.com]
- 6. PhotochemCAD | Oxazine 170 [photochemcad.com]
Oxazine 170 Perchlorate: A Spectroscopic Guide for Researchers
An In-depth Technical Guide on the Absorption and Emission Spectra of a Versatile Laser Dye
Oxazine 170 perchlorate (B79767) is a notable laser dye recognized for its strong absorption in the long-wavelength visible region and its subsequent fluorescence emission in the red part of the spectrum. This guide provides a comprehensive overview of its core spectroscopic properties, tailored for researchers, scientists, and professionals in drug development who may utilize such dyes as fluorescent probes or markers.
Spectroscopic Properties of Oxazine 170 Perchlorate
This compound exhibits distinct absorption and emission characteristics that are influenced by its solvent environment. In methanolic solutions, it typically shows an absorption maximum around 613-624 nm and an emission maximum at approximately 645 nm.[1][2][3] The dye is known for its high molar extinction coefficient and good fluorescence quantum yield, making it an efficient fluorophore for various applications.
Quantitative Spectroscopic Data
The following table summarizes the key photophysical parameters of this compound in different solvents as reported in the literature.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 613.25 nm | Methanol | [2] |
| 621 nm | Ethanol | [4] | |
| 624 nm | Not Specified | [3] | |
| Molar Extinction Coefficient (ε) | 83,000 cm-1M-1 | Methanol | [2] |
| Emission Maximum (λem) | 645 nm | Not Specified | [1] |
| 648 nm | Ethanol | [4] | |
| Fluorescence Quantum Yield (Φ) | 0.63 | Methanol | [2][4] |
| ~0.5 | Ethanol | [5] | |
| Excitation Wavelength Range | 300-550 nm | Not Specified | [1] |
Experimental Protocols for Spectroscopic Characterization
Accurate measurement of the absorption and emission spectra of this compound is crucial for its effective application. Below are detailed methodologies for these key experiments.
Measurement of Absorption Spectrum
The absorption spectrum of a compound is determined using a spectrophotometer. The fundamental principle involves passing a beam of light of a specific wavelength through a sample and measuring the amount of light that is absorbed.
Methodology:
-
Instrument Calibration: Calibrate the spectrophotometer using standard reference materials to ensure wavelength accuracy and photometric precision.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., methanol, ethanol) of a known concentration.
-
From the stock solution, prepare a series of dilutions to a final concentration that results in an absorbance value below 0.1 at the absorption maximum. This is critical to avoid inner-filter effects which can distort the spectral shape and affect the accuracy of molar extinction coefficient calculations.
-
Use 1 cm pathlength quartz cuvettes for all measurements.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorption spectrum of the this compound solution over the desired wavelength range (e.g., 400-800 nm).
-
Set the spectral bandwidth to an appropriate value, typically 1.0 nm, to ensure good resolution.[6]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum to correct for solvent absorption.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Measurement of Fluorescence Emission Spectrum
Fluorescence emission spectra are measured using a spectrofluorometer, which excites the sample at a specific wavelength and detects the emitted light at various wavelengths.
Methodology:
-
Instrument Setup:
-
Use a calibrated spectrofluorometer.
-
The excitation and emission monochromators should be set to a specific spectral bandwidth, for instance, 4.25 nm.[6]
-
-
Sample Preparation:
-
Data Acquisition:
-
Set the excitation wavelength, typically at or near the absorption maximum (e.g., 550 nm).[6]
-
Scan the emission monochromator over a wavelength range that covers the expected emission of the dye (e.g., 570-800 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
Measure and subtract the dark counts from the recorded spectrum.[6]
-
-
Data Correction and Analysis:
-
Correct the emission spectrum for the wavelength-dependent sensitivity of the instrument's detector and grating.[6]
-
Identify the wavelength of maximum fluorescence emission (λem).
-
To determine the fluorescence quantum yield, a comparative method using a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G) is often employed.
-
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for measuring the absorption and emission spectra of this compound.
References
Unveiling the Photonic Performance of Oxazine 170 Perchlorate: A Technical Guide to its Quantum Yield in Various Solvents
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes is paramount. Oxazine 170 perchlorate (B79767), a laser dye known for its emission in the red region of the spectrum, exhibits solvent-dependent fluorescence quantum yields, a critical parameter for applications ranging from high-resolution imaging to sensing. This technical guide provides a comprehensive overview of the quantum yield of Oxazine 170 perchlorate in different solvents, details the experimental methodologies for its determination, and presents a logical workflow for these measurements.
Quantitative Analysis of Quantum Yield
The fluorescence quantum yield (Φf) of a molecule represents the ratio of photons emitted to the photons absorbed. This intrinsic property is highly sensitive to the dye's microenvironment. The quantum yield of this compound has been determined in several common solvents, with the data summarized below for straightforward comparison.
| Solvent | Quantum Yield (Φf) | Reference |
| Methanol | 0.63 | [1][2][3] |
| Ethanol | 0.579 | [4] |
It has been noted that the quantum yield of Oxazine 170 is also influenced by the pH of the solution. Studies have shown the existence of a cationic form, which has a high quantum yield, and a molecular form with a quantum yield that is an order of magnitude lower[5]. While research has been conducted in solvents such as water, tetrahydrofuran, and chloroform, specific quantitative data from the available literature is not as readily cited[5][6].
Experimental Protocol for Quantum Yield Determination
The determination of fluorescence quantum yield is typically performed using a comparative method, referencing a standard with a known quantum yield. The following protocol outlines the key steps involved in such a measurement.
1. Materials and Instrumentation:
-
Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra is required. Modern instruments often come with software for quantum yield calculations.
-
UV-Vis Spectrophotometer: Used to measure the absorbance of the sample and standard solutions.
-
Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.
-
This compound: The dye sample to be analyzed.
-
Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable quantum yield in the desired solvent. For Oxazine 170, which emits in the red region, standards like Rhodamine 101 can be employed[4]. Quinine sulfate (B86663) is a common standard for the blue-green region[4].
-
Cuvettes: Quartz cuvettes with a 1 cm path length are standard for both absorbance and fluorescence measurements.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the solvent of interest.
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to minimize inner filter effects[1].
3. Measurement Procedure:
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer. For Oxazine 170 in methanol, an excitation wavelength of 550 nm has been used[1].
-
Record the fluorescence emission spectrum for each solution of the sample and the standard. The spectra should be corrected for the wavelength-dependent sensitivity of the instrument[1].
-
Integrate the area under the corrected emission spectrum for each solution.
-
4. Data Analysis:
The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φf,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Experimental Workflow Visualization
The logical flow of the experimental procedure for determining the quantum yield of this compound is illustrated in the following diagram.
Caption: Workflow for Quantum Yield Determination.
References
A Technical Guide to the Molar Extinction Coefficient of Oxazine 170 Perchlorate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molar extinction coefficient of Oxazine 170 perchlorate (B79767), a fluorescent dye widely used in laser systems and biomedical research.[][2] A thorough understanding of this fundamental photophysical property is critical for accurate quantification and effective application in experimental settings.
Quantitative Spectroscopic Data
The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a substance and a key parameter in the Beer-Lambert law. The spectroscopic properties of Oxazine 170 perchlorate are highly dependent on the solvent used.[3]
The following table summarizes the key quantitative data for this compound as reported in the literature.
| Parameter | Value | Solvent | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | Methanol | 613.3 | [4][5] |
| Absorption Maximum (λmax) | 613.25 nm | Methanol | N/A | [4] |
| Absorption Maximum (λmax) | 621 nm | Ethanol | N/A | [6] |
| Absorption Maximum (λmax) | 624 nm | Not Specified | N/A | [2] |
| Emission Maximum (λem) | ~645 nm | Not Specified | N/A | [7] |
| Emission Maximum (λem) | 648 nm | Ethanol | N/A | [6] |
| Fluorescence Quantum Yield (Φ) | 0.63 | Methanol | N/A | [4][5] |
Experimental Protocol for Molar Extinction Coefficient Determination
The determination of the molar extinction coefficient is typically performed using UV-Vis spectrophotometry and relies on the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette.[8][9]
2.1 Materials and Equipment
-
This compound (dye content ≥95%)
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Analytical balance (precision of at least 0.1 mg)
-
Volumetric flasks (Class A)
-
Micropipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
2.2 Methodology
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 5-10 mg) of this compound powder.[10]
-
Dissolve the powder in a known volume of the chosen solvent (e.g., 100 mL) in a volumetric flask to create a concentrated stock solution. Ensure the dye is completely dissolved.
-
Calculate the precise molar concentration of the stock solution using the molecular weight of this compound (431.87 g/mol ).
-
-
Preparation of Serial Dilutions:
-
Spectrophotometer Measurement:
-
Turn on the spectrophotometer and allow the lamp to stabilize.[11]
-
Set the instrument to scan a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For Oxazine 170, this will be in the ~610-625 nm range.[4][6]
-
Calibrate the spectrophotometer by measuring a "blank" sample containing only the pure solvent.[9] This zeroes the instrument.
-
Measure the absorbance of each standard dilution at the predetermined λmax.[8] Ensure the cuvette is clean and free of bubbles for each measurement.
-
-
Data Analysis and Calculation:
-
Plot the measured absorbance (A) on the y-axis against the corresponding molar concentration (c) on the x-axis.[11]
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.[8]
-
The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l).[9]
-
Calculate ε using the formula: ε = Slope / l . Since the path length (l) is typically 1 cm, the slope of the line is the molar extinction coefficient in M⁻¹cm⁻¹.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the molar extinction coefficient.
Caption: Workflow for determining the molar extinction coefficient.
Applications and Considerations
This compound's high molar extinction coefficient and fluorescence efficiency make it a valuable tool in various scientific applications, including:
-
Laser Dyes: It is used as a gain medium in dye lasers.[2][6]
-
Fluorescence Microscopy: Its properties are leveraged for labeling and visualizing cellular components.[2]
-
Biosensors: It can be incorporated into membranes for the development of ratiometric fluorescent sensors for molecules like urea (B33335) and ammonia.[][12]
Researchers must consider that the dye's absorption spectrum, and thus its molar extinction coefficient, can be influenced by factors such as solvent polarity, pH, and temperature.[3] Therefore, it is crucial to determine or verify the molar extinction coefficient under the specific experimental conditions being used rather than relying solely on literature values.
References
- 2. This compound CAS#: 62669-60-7 [amp.chemicalbook.com]
- 3. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 5. Oxazine 170 [omlc.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. communities.acs.org [communities.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 12. medchemexpress.com [medchemexpress.com]
Oxazine 170 Perchlorate: A Technical Guide to its Solubility in Methanol and Ethanol
Abstract
Core Properties of Oxazine (B8389632) 170 Perchlorate (B79767)
Oxazine 170 perchlorate is a synthetic organic dye belonging to the oxazine class of compounds. It is widely recognized for its utility as a laser dye and a fluorescent probe.[1][2] Key characteristics include a broad excitation spectrum and a distinct fluorescence emission, typically around 645 nm.[1] These properties make it valuable for various biomedical and optical applications.[2][3]
| Property | Value | Source |
| CAS Number | 62669-60-7 | [4] |
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [4] |
| Molecular Weight | 431.87 g/mol | [4] |
| Appearance | Green to dark green powder | [3] |
| Melting Point | 260 °C (decomposes) | [3][4] |
| Maximum Absorption (λmax) | 624 nm | [4] |
| Fluorescence Emission | ~645 nm | [1] |
Solubility in Methanol (B129727) and Ethanol (B145695)
Direct quantitative solubility values (e.g., in g/L or mol/L) for this compound in methanol and ethanol are not extensively documented in publicly accessible databases or literature. However, the frequent use of these solvents for preparing solutions for spectroscopic analysis indicates that this compound is soluble in both methanol and ethanol.
The following table summarizes the qualitative solubility and related photophysical properties in these solvents based on available information.
| Solvent | Qualitative Solubility | Molar Absorption Coefficient (ε) at λmax | Quantum Yield (Φ) | Notes |
| Methanol | Soluble | 83,000 at 613.25 nm | 0.63 | Methanol is a common solvent for spectroscopic characterization of this compound. |
| Ethanol | Soluble | Not explicitly stated, but used for spectral measurements. | Not explicitly stated. | Used as a solvent for measuring absorbance and fluorescence spectra of this compound. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, standardized methods can be employed. The following protocols describe two common and reliable approaches for determining the solubility of a dye like this compound in an organic solvent.
Gravimetric Method
This method directly measures the mass of the solute dissolved in a known volume of solvent to determine the concentration of a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a sealed container (e.g., a screw-cap vial) containing a known volume of either methanol or ethanol. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) using a magnetic stirrer or an orbital shaker. This ensures that the solution reaches equilibrium.
-
-
Separation of Undissolved Solid:
-
Allow the solution to stand undisturbed at the same constant temperature to permit the excess solid to settle.
-
Carefully separate the saturated supernatant from the solid residue. This can be achieved by filtration using a syringe filter (e.g., 0.45 µm pore size) or by centrifugation followed by decantation of the clear liquid.
-
-
Solvent Evaporation:
-
Transfer a precise volume of the clear, saturated filtrate to a pre-weighed, clean, and dry evaporating dish.
-
Slowly evaporate the solvent under controlled conditions, such as in a fume hood on a hot plate at low heat or in a vacuum oven, until only the dry dye residue remains.
-
-
Mass Determination:
-
Cool the evaporating dish containing the dry residue to room temperature in a desiccator and then weigh it on an analytical balance.
-
Repeat the process of heating, cooling, and weighing until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Express the solubility in grams per liter (g/L) or other appropriate units by dividing the mass of the residue by the volume of the filtrate used.
-
Spectrophotometric Method
This indirect analytical method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength. It is particularly well-suited for colored compounds like this compound.
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, non-saturated solution of this compound in the chosen solvent (methanol or ethanol).
-
Scan this solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. The equation of this line will be used to determine the concentration of unknown samples.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound and separate the clear supernatant as described in the gravimetric method (steps 1-3).
-
Carefully dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of this diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for solubility determination and a general workflow for preparing a dye solution for analysis.
Caption: Gravimetric solubility determination workflow.
Caption: Spectrophotometric solubility workflow.
Caption: General dye solution preparation workflow.
References
An In-Depth Technical Guide to the Photophysical Properties of Oxazine 170 Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core photophysical properties of Oxazine (B8389632) 170 perchlorate (B79767), a fluorescent dye with significant applications in laser systems and fluorescence imaging. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents visual representations of key photophysical processes and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in fields requiring a deep understanding of fluorescent probes.
Introduction
Oxazine 170 perchlorate is a cationic dye belonging to the oxazine family, known for its strong absorption in the orange-red region of the visible spectrum and intense fluorescence emission in the red to near-infrared region. Its favorable photophysical characteristics, including a high molar absorption coefficient and good fluorescence quantum yield, make it a versatile tool in various scientific and technological domains. Understanding its behavior in different solvent environments is crucial for optimizing its performance in applications such as laser technology, fluorescence microscopy, and as a probe in biological systems.
Quantitative Photophysical Data
The photophysical properties of this compound are summarized in the tables below. These parameters are influenced by the solvent environment, a phenomenon known as solvatochromism.
Table 1: Spectral Properties of this compound in Various Solvents
| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Molar Absorption Coefficient (ε, M-1cm-1) |
| Methanol | 613[1], 624[2] | 645[3] | 83,000 at 613.3 nm[4] |
| Ethanol | 621[5] | 648[5] | Not Reported |
| Chloroform | Data not available in search results | Data not available in search results | Not Reported |
| Water | Data not available in search results | Data not available in search results | Not Reported |
| PMMA | 615 (excitation max)[5] | Shifts with fiber length[5] | Not applicable |
Table 2: Fluorescence Quantum Yield and Lifetime of this compound
| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) |
| Methanol | 0.63[1][4][5] | Typically in the nanosecond range for oxazine dyes, specific value not found in search results. |
| Ethanol | ~0.5[6] | Not Reported |
Experimental Protocols
Accurate determination of photophysical parameters is essential for the reliable application of fluorescent dyes. The following sections detail the standard experimental methodologies.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission of this compound in a specific solvent.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the spectroscopic grade solvent of interest. The concentration should be adjusted to yield an absorbance value between 0.05 and 0.1 at the absorption maximum to ensure linearity and avoid inner filter effects.
-
Absorption Spectrum:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Record the baseline with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the blank cuvette in the sample beam with a cuvette containing the this compound solution.
-
Scan a range of wavelengths (e.g., 400-800 nm) to record the absorption spectrum. The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
-
Emission Spectrum:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λabs).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., λabs + 10 nm to 850 nm).
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φf) of this compound relative to a standard of known quantum yield.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample.
-
Sample and Standard Preparation: Prepare a series of solutions of both the this compound and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the unknown sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and nx and nst are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime (τf) of this compound.
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of this compound. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
Data Acquisition:
-
Excite the sample with the pulsed laser at a wavelength near its absorption maximum.
-
The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed, representing the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence decay data is fitted to an exponential decay function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf). Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.
-
Visualizing Photophysical Processes and Experimental Workflows
Jablonski Diagram for this compound
The following diagram illustrates the electronic transitions involved in the absorption and fluorescence of this compound.
Caption: Jablonski diagram illustrating the photophysical processes of this compound.
Experimental Workflow for Photophysical Characterization
The following flowchart outlines the logical steps for a comprehensive photophysical characterization of this compound.
Caption: Workflow for the photophysical characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the core photophysical properties of this compound. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals. While key parameters in common solvents have been presented, it is important to note that the photophysical behavior of this dye can be further modulated by factors such as solvent polarity, viscosity, and temperature. Further investigations into its fluorescence lifetime in a broader range of solvents would be beneficial for a more complete understanding and application of this versatile fluorescent probe.
References
Oxazine 170 Perchlorate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Oxazine (B8389632) 170 perchlorate (B79767), a versatile fluorescent dye. This document consolidates critical safety data, handling protocols, and detailed experimental methodologies for its application in advanced research settings. The information is intended to ensure safe and effective utilization of this compound in laboratory and development environments.
Core Safety and Physical Data
Safe handling of Oxazine 170 perchlorate is paramount. The following tables summarize its key identifiers, physical and chemical properties, and hazard classifications for quick reference.
Table 1: Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 62669-60-7 | [1][2][3] |
| EC Number | 263-682-0 | [2][3] |
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [2][3] |
| Molecular Weight | 431.87 g/mol | [2][3] |
| Appearance | Green to dark green powder | [2][4] |
| Melting Point | 260 °C (decomposes) | [2][3] |
| Maximum Absorption (λmax) | 624 nm | [2][3] |
| Fluorescence Emission | ~645 nm | [5] |
| Synonyms | Oxazine 720, 3,7-Bis(ethylamino)-8-methyl-benzo[a]phenoxazinium perchlorate | [4] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | P264: Wash hands thoroughly after handling.[1][6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][6] |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][6] P271: Use only outdoors or in a well-ventilated area.[1][6] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Avoid contact with skin and eyes.[7]
-
Avoid the formation of dust and aerosols.[1]
-
Use in a well-ventilated area or with appropriate exhaust ventilation.[1][7]
-
Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), chemical safety goggles, and gloves.[2][3]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Recommended storage temperature is 4°C, sealed and away from direct sunlight and ignition sources.[1] For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[5]
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]
-
Dispose of the container and unused contents in accordance with local, state, and federal regulations.[7]
Experimental Protocols
This compound is utilized in various research applications owing to its fluorescent properties. Below are detailed protocols for some of its key applications.
Fabrication of this compound-Doped Poly(methyl methacrylate) (PMMA) Optical Fibers
This protocol describes the incorporation of this compound into a PMMA matrix to create fluorescent optical fibers.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA) granules
-
Solvent (e.g., a mixture of acetone (B3395972) and anisole)
-
Fiber drawing apparatus
Procedure:
-
Dopant-Polymer Mixture Preparation:
-
Dissolve a precise amount of this compound in the solvent. The concentration will depend on the desired fluorescence properties of the fiber.
-
Add PMMA granules to the solution and mix thoroughly until the polymer is completely dissolved and the dye is uniformly dispersed.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent from the mixture under controlled temperature and vacuum to obtain a solid, dye-doped PMMA preform.
-
-
Fiber Drawing:
-
Place the preform in the heating zone of a fiber drawing tower.
-
Heat the preform to the softening temperature of PMMA.
-
Draw the molten polymer into a fiber of the desired diameter.
-
Cool and solidify the fiber as it is drawn.
-
-
Characterization:
-
Measure the absorption and fluorescence spectra of the fabricated fiber.
-
Analyze the luminescent properties, such as signal attenuation and spectral shifts, as a function of fiber length.
-
General Protocol for Cellular Imaging with an Oxazine-Based Fluorescent Probe
This protocol outlines a general procedure for using an oxazine-based probe for the detection and imaging of specific analytes within cells. This is a generalized protocol, and specific parameters such as probe concentration and incubation time should be optimized for the particular probe and cell line used.
Materials:
-
Oxazine-based fluorescent probe (e.g., for nitrite (B80452) detection)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture the cells on a suitable substrate for microscopy (e.g., glass-bottom dishes) in the appropriate cell culture medium until they reach the desired confluency.
-
-
Probe Preparation:
-
Prepare a stock solution of the oxazine-based probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the final working concentration.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them with PBS.
-
Add the probe-containing medium to the cells and incubate for the optimized duration to allow for probe uptake.
-
-
Analyte Stimulation (if applicable):
-
If detecting an exogenous analyte, introduce the analyte to the cells at the desired concentration and incubate.
-
-
Imaging:
-
Wash the cells with PBS to remove any excess probe.
-
Acquire fluorescent images using a fluorescence microscope with the appropriate excitation and emission filters for the specific oxazine probe.
-
Diagrams and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for fabricating this compound-doped PMMA optical fibers.
Caption: General workflow for cellular imaging using an oxazine-based fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Luminescent Properties of this compound Doped PMMA Fiber | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oxazine 170 [omlc.org]
A Technical Guide to High-Purity Oxazine 170 Perchlorate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on high-purity Oxazine (B8389632) 170 perchlorate (B79767), a versatile fluorescent dye with significant applications in life sciences and materials science. This document outlines its chemical and physical properties, identifies commercial suppliers, and details experimental protocols for its use.
Introduction to Oxazine 170 Perchlorate
This compound is a cationic laser dye known for its strong fluorescence emission in the red region of the visible spectrum.[1][2] Its chemical structure and favorable photophysical properties make it a valuable tool in various scientific disciplines, including fluorescence microscopy, flow cytometry, and the development of advanced biosensors.[3] It is particularly noted for its high fluorescence efficiency and can be incorporated into different matrices, such as polymers, for the fabrication of specialized optical materials.
Commercial Suppliers of High-Purity this compound
A number of chemical suppliers offer this compound for research and commercial purposes. The purity and specifications can vary between suppliers, so it is crucial to consult the certificate of analysis for specific batches.
| Supplier | Product Name | Purity | CAS Number |
| BOC Sciences | This compound | Inquire | 62669-60-7 |
| MedChemExpress | This compound | 98.81% | 62669-60-7 |
| Sigma-Aldrich | This compound | Dye content 95% | 62669-60-7 |
| Biosynth | This compound | Inquire | 62669-60-7 |
| Aladdin | This compound | 99.70% (HPLC) | 62669-60-7 |
| Luxottica Exciton | OXAZINE 720 PERCHLORATE | Inquire | 62669-60-7 |
Physicochemical and Spectroscopic Properties
High-purity this compound is typically a green to very dark green or black powder or crystal.[2] Key properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| CAS Number | 62669-60-7 | |
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | |
| Molecular Weight | 431.87 g/mol | |
| Appearance | Green to very dark green/black powder or crystals | [2] |
| Melting Point | 260 °C (decomposes) | [4] |
Spectroscopic Properties in Methanol (B129727)
| Parameter | Value | Reference |
| Maximum Absorption (λmax) | 613.25 nm | [5] |
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ at 613.25 nm | [5] |
| Fluorescence Emission Maximum | ~645 nm | [1] |
| Fluorescence Quantum Yield (Φ) | 0.63 | [6] |
Experimental Protocols and Applications
The following sections detail experimental procedures for common applications of this compound.
Preparation of Stock Solutions
For most spectroscopic and biological applications, a stock solution of this compound is prepared in a suitable organic solvent.
Protocol:
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder.
-
Dissolving: Dissolve the powder in a high-purity solvent such as methanol or ethanol (B145695) to a typical concentration of 1-10 mM.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C for short-term storage or -80°C for long-term storage.[1]
Application in Single-Molecule Switching and Superresolution Microscopy
Oxazine dyes can be used as molecular switches for superresolution imaging.
Protocol:
-
Sample Preparation: Immobilize the biomolecule of interest, labeled with an oxazine dye, on a microscope coverslip.
-
Initial Imaging: Acquire a baseline fluorescence image using a confocal microscope with an appropriate laser excitation (e.g., 640 nm).[7]
-
Fluorescence "Off" Switching: Introduce a reducing agent, such as 100 µM ascorbic acid, and remove oxygen from the buffer to switch the fluorophore to a dark state.[7]
-
Fluorescence "On" Switching: The fluorescence can be recovered by reintroducing oxygen or by the addition of an oxidizing agent like methyl viologen.[7]
Fabrication of a Ratiometric Fluorescent Urea (B33335) Biosensor
This compound can be incorporated into a membrane for biosensor applications.
Protocol:
-
Sensing Membrane Preparation: An this compound-ethyl cellulose (O17-EC) membrane is fabricated.
-
Enzyme Immobilization: A second layer containing the enzyme urease entrapped in an ethyl cellulose matrix is prepared.
-
Biosensor Assembly: The urea-sensing membrane is a double layer consisting of the O17-EC membrane and the urease-EC layer.[]
-
Detection: The biosensor's fluorescence response is measured upon exposure to urea. The ratio of fluorescence intensities at two different emission wavelengths is proportional to the urea concentration.[]
Safety and Handling
This compound requires careful handling due to its potential hazards.
Hazard Identification:
-
Causes skin irritation (H315).[9]
-
Causes serious eye irritation (H319).[9]
-
May cause respiratory irritation (H335).[9]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a dust mask or work in a well-ventilated area.
Storage:
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 3. labshake.com [labshake.com]
- 4. This compound CAS#: 62669-60-7 [amp.chemicalbook.com]
- 5. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 6. Oxazine 170 [omlc.org]
- 7. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aptus.co.jp [aptus.co.jp]
Theoretical Investigation of the Electronic States of Oxazine 170 Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic states of Oxazine 170 perchlorate (B79767), a laser dye with significant applications in various scientific fields. Through a comprehensive review of theoretical and experimental studies, this document outlines the spectroscopic properties, computational methodologies, and key electronic transitions of this molecule.
Spectroscopic and Photophysical Properties
Oxazine 170 perchlorate exhibits distinct absorption and emission characteristics that are crucial for its applications. The following table summarizes the key quantitative data gathered from various studies.
| Parameter | Value | Solvent/Method | Reference |
| Absorption Maximum (λ_max) | 621 nm | Ethanol (B145695) | [1] |
| 624 nm | Not Specified | [] | |
| 613.25 nm | Methanol | [3] | |
| 611 nm | Not Specified | ||
| Molar Absorptivity (ε) | 83,000 M⁻¹cm⁻¹ at 613.25 nm | Methanol | [3] |
| Emission Maximum (λ_em) | 645 nm | Not Specified | [4] |
| 648 nm | Ethanol | [1] | |
| 641 nm | Not Specified | ||
| Fluorescence Quantum Yield (Φ_F) | ~0.5 | Ethanol | |
| 0.63 | Methanol | [3] | |
| Excitation Spectrum Range | 300 - 550 nm | Not Specified | [4] |
Theoretical Investigation of Electronic States
The electronic states of this compound have been investigated using computational chemistry methods, primarily Time-Dependent Density Functional Theory (TD-DFT). These studies provide valuable insights into the nature of its electronic transitions.
Calculated Electronic State Parameters
Theoretical calculations have been employed to determine various parameters of the ground and excited states of the Oxazine 170 cation.
| Calculated Parameter | Description | Reference |
| IR Spectra | Vibrational modes in the ground and excited states. | [5][6] |
| Atomic Charges | Distribution of electron density on each atom. | [5][6] |
| Dipole Moments | Measure of the polarity of the molecule in different electronic states. | [5][6] |
| Transition Moment | The probability of a transition between the ground and excited states. | [5][6] |
| Electron Density Maps | Visualization of the electron distribution in the molecule. | [5][6] |
| Electrostatic Potential Maps | Visualization of the electrostatic potential around the molecule. | [5][6] |
Methodologies
Theoretical Calculation Protocol: Time-Dependent Density Functional Theory (TD-DFT)
The vibronic absorption spectra of the Oxazine 170 (OX170) dye in an aqueous solution have been calculated using a variety of hybrid functionals.[6] A study utilizing 40 different hybrid functionals found that the long-range corrected ωB97XD functional provided the best agreement with experimental data for the positions of the main absorption maximum and a short-wavelength shoulder.[5][6]
Key Computational Details:
-
Method: Time-Dependent Density Functional Theory (TD-DFT)
-
Functionals: A range of 40 hybrid functionals were tested, with ωB97XD showing the best performance.[5][6]
-
Solvent Model: The SMD (Solvation Model based on Density) solvent model was used to simulate an aqueous solution.[5][6]
The calculations revealed that the short-wavelength shoulder in the absorption spectrum is vibronic in nature and not due to a separate electronic transition.[5][6] The study also investigated the influence of hydrogen bonds with water molecules on the absorption spectrum, finding that these bonds are strengthened upon excitation of the OX170 cation.[5][6] Explicitly assigning water molecules that are strongly bound to the dye resulted in a redshift of the calculated spectrum by approximately 15 nm.[5][6]
Experimental Spectroscopic Methods
The experimental data presented in this guide were obtained using standard spectroscopic techniques.
-
Absorption Spectroscopy: The absorption spectra were measured using a spectrophotometer.
-
Fluorescence Spectroscopy: The emission spectra and fluorescence quantum yields were determined using a spectrofluorometer. The fluorescence of this compound in ethanol was measured with an excitation wavelength of 593.5 nm.[1]
Visualizations
Electronic Transitions and Energy States
The following Jablonski diagram illustrates the electronic transitions that occur in this compound upon photoexcitation.
Caption: Jablonski diagram of this compound.
Computational Investigation Workflow
The theoretical investigation of the electronic states of this compound follows a systematic computational workflow.
Caption: Computational workflow for theoretical analysis.
References
Methodological & Application
Application Notes and Protocols for Live Cell Imaging Using Oxazine 170 Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a fluorescent dye belonging to the oxazine class of compounds. It is characterized by its strong absorption in the orange-red region of the visible spectrum and emission in the far-red region.[1][2][3] While historically utilized as a laser dye, its favorable photophysical properties suggest its potential as a fluorescent probe for live cell imaging applications.[1] These application notes provide a comprehensive overview of Oxazine 170 perchlorate, including its spectral properties, a generalized protocol for its use in live cell imaging, and important considerations for experimental design and execution.
Advantages and Limitations
Advantages:
-
Far-Red Emission: Its emission maximum in the far-red spectrum is advantageous for live cell imaging as it minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.[4]
-
High Molar Extinction Coefficient: A high molar extinction coefficient indicates efficient light absorption, which can contribute to a bright fluorescent signal.[3]
-
Good Quantum Yield: A relatively high quantum yield suggests that the dye efficiently converts absorbed light into emitted fluorescence.[3]
Limitations:
-
Limited Data on Biological Applications: There is a scarcity of published data on the specific use of this compound for live cell imaging, including its cell permeability and intracellular localization.
-
Potential for Phototoxicity: Like many fluorescent dyes, prolonged exposure to excitation light can lead to the generation of reactive oxygen species, which can be toxic to cells.[4]
-
Perchlorate Salt: The perchlorate counter-ion can be a safety concern and may require specific handling and disposal procedures.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound.
| Property | Value (in Methanol) | References |
| Absorption Maximum (λmax) | ~613 nm - 624 nm | [3] |
| Emission Maximum (λem) | ~645 nm | [1] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613.3 nm | [3] |
| Fluorescence Quantum Yield (Φ) | 0.63 | [3] |
| Molecular Weight | 431.87 g/mol | |
| CAS Number | 62669-60-7 |
Experimental Protocols
This section provides a general protocol for staining live cells with this compound. Note: This is a generalized protocol and optimal conditions (e.g., dye concentration, incubation time) should be determined empirically for each cell type and experimental setup.
I. Reagent Preparation
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
-
-
Staining Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution in a serum-free culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration.
-
A starting concentration range of 1-10 µM is recommended for initial optimization experiments.
-
II. Cell Staining Procedure for Adherent Cells
-
Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chambered coverglass) and culture until they reach the desired confluency.
-
Medium Removal: Carefully aspirate the culture medium from the cells.
-
Washing (Optional): Gently wash the cells once with pre-warmed (37°C) serum-free medium or physiological buffer.
-
Staining: Add the freshly prepared staining solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells and proceed with imaging.
III. Cell Staining Procedure for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension to pellet the cells.
-
Resuspension: Resuspend the cell pellet in pre-warmed serum-free medium or a physiological buffer.
-
Staining: Add the appropriate volume of the staining solution to the cell suspension.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes, with occasional gentle mixing.
-
Washing: Centrifuge the stained cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed imaging medium. Repeat this washing step twice.
-
Imaging: Transfer the washed cells to a suitable imaging chamber for microscopy.
IV. Cytotoxicity Assay (Recommended)
Prior to extensive imaging experiments, it is crucial to assess the potential cytotoxicity of this compound on the specific cell line being used. A related compound, Oxazine 4-perchlorate, has been shown to be safe for U87 human-derived glioma cells at concentrations below 100 µM.
A standard cytotoxicity assay, such as one using Calcein-AM and Ethidium Homodimer-III, can be employed to determine the concentration-dependent effect of the dye on cell viability.[5][6]
-
Cell Plating: Plate cells in a multi-well plate at a suitable density.
-
Treatment: Treat the cells with a range of this compound concentrations for a duration relevant to the planned imaging experiments.
-
Staining: Stain the cells with a live/dead cell staining kit according to the manufacturer's protocol.
-
Analysis: Quantify the percentage of live and dead cells using fluorescence microscopy or a plate reader. This will help determine the optimal, non-toxic working concentration of this compound.
Mandatory Visualizations
Caption: Experimental workflow for live cell imaging with this compound.
Caption: General principle of a fluorescent probe for cellular imaging.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Insufficient dye concentration.- Inadequate incubation time.- Dye is not cell-permeable for the cell type.- Incorrect filter set on the microscope. | - Increase the working concentration of Oxazine 170.- Increase the incubation time.- Consider using a permeabilization agent (for fixed cells) or a different dye for live cells if permeability is an issue.- Ensure the filter set matches the excitation and emission spectra of Oxazine 170. |
| High Background | - Dye concentration is too high.- Incomplete removal of unbound dye.- Autofluorescence from culture medium. | - Decrease the working concentration of the dye.- Increase the number and duration of washing steps.- Use phenol (B47542) red-free imaging medium.[7] |
| Phototoxicity/Cell Death | - Excitation light intensity is too high.- Prolonged exposure to excitation light.- Cytotoxicity of the dye at the used concentration. | - Reduce the intensity of the excitation light.- Minimize the exposure time and the frequency of image acquisition.- Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the dye.[7] |
| Photobleaching | - High excitation light intensity.- Repeated imaging of the same field of view. | - Reduce the excitation light intensity.- Use a neutral density filter.- Consider using an anti-fade reagent in the imaging medium if compatible with live cells. |
Conclusion
This compound presents as a promising fluorescent probe for live cell imaging, primarily due to its advantageous far-red emission profile. While its application in this field is not yet widely documented, the provided protocols and data offer a solid foundation for researchers to explore its potential. Careful optimization of staining conditions and a thorough assessment of cytotoxicity are paramount to achieving reliable and meaningful results in live cell imaging experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Oxazine 170 [omlc.org]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging [moleculardevices.com]
- 6. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
- 7. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes: Oxazine 170 Perchlorate for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a versatile fluorescent dye belonging to the oxazine family of compounds. It exhibits strong absorption in the orange-red region of the visible spectrum and emits in the far-red region, making it a valuable tool for fluorescence microscopy. Its favorable photophysical properties, including a high molar extinction coefficient and good quantum yield, contribute to its bright fluorescence signal. These characteristics, combined with its utility in labeling biological molecules, make it a suitable candidate for various cellular imaging applications. This document provides detailed protocols for the use of Oxazine 170 perchlorate in fluorescence microscopy for staining both live and fixed cells.
Spectral Properties
This compound possesses distinct spectral characteristics that are crucial for designing fluorescence microscopy experiments. The dye is efficiently excited by common laser lines (e.g., 561 nm, 594 nm, or 633 nm) and its emission is readily detectable with standard far-red filter sets.
| Parameter | Value | Solvent | Reference |
| Synonyms | Oxazine 720, Oxazine 170 | - | [1] |
| Excitation Maximum (λex) | ~621-624 nm | Ethanol/Methanol | [2][3] |
| Emission Maximum (λem) | ~645-648 nm | Ethanol/Methanol | [2][3] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at ~613 nm | Methanol | [1][4] |
| Quantum Yield (Φ) | ~0.5 - 0.63 | Ethanol/Methanol | [1][2][4] |
| Molecular Weight | 431.87 g/mol | - | [5] |
Experimental Protocols
Reagent Preparation
1.1. Stock Solution Preparation:
-
To prepare a 1 mM stock solution, dissolve 4.32 mg of this compound in 10 mL of high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO).[3]
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Live-Cell Staining Protocol
This protocol is designed for the general staining of intracellular components in living cells. The cationic nature of Oxazine 170 may lead to its accumulation in mitochondria due to the mitochondrial membrane potential, a common characteristic of many fluorescent dyes used for live-cell imaging.
2.1. Cell Preparation:
-
Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture under standard conditions until the desired confluency is reached.
2.2. Staining:
-
Prepare a fresh staining solution by diluting the 1 mM this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration. A starting concentration range of 100 nM to 1 µM is recommended, which should be optimized for the specific cell type and experimental conditions.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
2.3. Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or HBSS to remove unbound dye and reduce background fluorescence.[6]
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation around 620 nm and emission around 650 nm).
Fixed-Cell Staining Protocol
This protocol is suitable for staining nucleic acids and proteins in fixed cells. Fixation and permeabilization are necessary to allow the dye to access intracellular structures.
3.1. Cell Preparation and Fixation:
-
Plate cells on coverslips in a petri dish and culture to the desired confluency.
-
Remove the culture medium and wash the cells once with Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[7][8]
-
Wash the cells three times with PBS for 5 minutes each to remove the fixative.
3.2. Permeabilization:
-
Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[7][9] This step is crucial for allowing the dye to penetrate the cell and nuclear membranes to stain intracellular proteins and nucleic acids.
-
Wash the cells three times with PBS for 5 minutes each.
3.3. Staining:
-
Prepare a staining solution by diluting the 1 mM this compound stock solution in PBS to a final working concentration (e.g., 1-5 µM). The optimal concentration should be determined empirically.
-
Add the staining solution to the fixed and permeabilized cells and incubate for 20-30 minutes at room temperature, protected from light.[]
3.4. Washing and Mounting:
-
Remove the staining solution and wash the cells three times with PBS for 5 minutes each to remove excess dye.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium. For nuclear co-staining, a mounting medium containing DAPI can be used.
-
Seal the coverslips and allow the mounting medium to cure before imaging.
Visualizations
Caption: Experimental workflow for live- and fixed-cell staining.
Health and Safety
This compound is a chemical and should be handled with appropriate safety precautions. Wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal. As with many fluorescent dyes that bind to nucleic acids, it should be treated as a potential mutagen.
References
- 1. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 2. Luminescent Properties of this compound Doped PMMA Fiber [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxazine 170 [omlc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols: Oxazine 170 Perchlorate in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a fluorescent dye belonging to the oxazine class of compounds. While traditionally used as a laser dye, its spectral properties suggest potential utility as a fluorescent probe in various flow cytometry applications. This document provides detailed application notes and proposed protocols for the use of Oxazine 170 perchlorate in flow cytometry, focusing on cell cycle analysis, and exploring its potential for viability and mitochondrial membrane potential assessment. The protocols provided are intended as a starting point for optimization in specific experimental contexts.
Spectroscopic Properties
A thorough understanding of the spectral characteristics of this compound is fundamental for its successful integration into multicolor flow cytometry panels. The dye is characterized by its absorption in the yellow-orange region and emission in the red to far-red region of the spectrum.
| Property | Value | Reference |
| Maximum Excitation (λex) | ~621-624 nm | [1][2] |
| Maximum Emission (λem) | ~645-648 nm | [1] |
| Recommended Laser | 633 nm (Helium-Neon), 635 nm, or 640 nm (Red Diode) | |
| Recommended Emission Filter | 660/20 BP or similar | |
| Molar Extinction Coefficient | 83,000 cm⁻¹M⁻¹ at 613.3 nm | |
| Quantum Yield | 0.63 (in Methanol) |
Application 1: Cell Cycle Analysis (Proposed)
Based on the properties of related oxazine dyes like Oxazine 750, which has been used for DNA content analysis, this compound may serve as a valuable tool for cell cycle analysis, particularly in multicolor experiments where common DNA-binding dyes may have overlapping spectra.[3][4] The proposed mechanism involves the stoichiometric binding of the dye to DNA in permeabilized cells.
Experimental Protocol: Cell Cycle Analysis with this compound
Materials:
-
This compound (prepare a 1-10 mM stock solution in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Fixation Buffer (e.g., 70% cold ethanol)
-
Permeabilization Buffer (e.g., 0.1% (v/v) Triton X-100 in PBS)
-
RNase A solution (100 µg/mL)
-
Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation:
-
Harvest 1-5 x 10⁶ cells and wash twice with cold PBS by centrifugation (300-500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
-
Fixation:
-
While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours. This can be extended to overnight.
-
-
Staining:
-
Centrifuge the fixed cells (800-1000 x g for 5 minutes) and discard the ethanol.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1 mL of PBS containing 0.1% Triton X-100 and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add this compound to a final concentration of 10-30 µM.[3][4]
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the stained cells on a flow cytometer using a 633 nm or 640 nm laser for excitation.
-
Collect the emission signal using a bandpass filter appropriate for the far-red region (e.g., 660/20 nm).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of the Cell Cycle Analysis Workflow
Application 2: Cell Viability Assessment (Exploratory)
This compound's potential as a viability dye is based on the principle that membrane-compromised (dead) cells may exhibit increased uptake of the dye compared to live cells with intact membranes. This application requires empirical validation.
Experimental Protocol: Viability Staining with this compound (Proposed)
Materials:
-
This compound (1 mM stock in DMSO)
-
Binding Buffer (e.g., Annexin V Binding Buffer or PBS with 2% BSA)
-
Live and dead cell populations for control (e.g., heat-shocked cells)
-
Flow cytometer with a red laser
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add this compound to the cell suspension at a range of final concentrations (e.g., 1-10 µM).
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Analyze the cells immediately on a flow cytometer without washing.
-
Excite with a 633 nm or 640 nm laser and collect emission around 660 nm.
-
Compare the fluorescence intensity of live and dead control populations to determine the optimal staining concentration and gating strategy.
-
Application 3: Mitochondrial Membrane Potential (MMP) Assessment (Hypothetical)
Cationic fluorescent dyes can accumulate in the mitochondria of healthy cells, driven by the negative mitochondrial membrane potential. While not a primary application, the cationic nature of this compound suggests a hypothetical use in assessing MMP. This would need to be validated against established MMP dyes like TMRM or JC-1.
Experimental Protocol: MMP Analysis with this compound (Proposed)
Materials:
-
This compound (1 mM stock in DMSO)
-
Cell culture medium
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a depolarizing agent (control)
-
Flow cytometer with a red laser
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For a negative control, treat a sample of cells with 10 µM FCCP for 15 minutes to depolarize the mitochondria.
-
-
Staining:
-
Add this compound to the cell culture medium at a low final concentration (e.g., 10-100 nM).
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Data Acquisition:
-
Gently harvest the cells (if adherent).
-
Analyze the cells on a flow cytometer using a 633 nm or 640 nm laser.
-
Collect emission around 660 nm.
-
Compare the fluorescence intensity of the untreated cells with the FCCP-treated control cells. A decrease in fluorescence in the FCCP-treated sample would suggest potential sensitivity to MMP.
-
Visualization of the Proposed MMP Analysis Workflow
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison. For cell cycle analysis, a table detailing the percentage of cells in each phase for different experimental conditions is recommended. For viability and MMP assays, a table comparing the mean fluorescence intensity (MFI) of control and treated populations would be appropriate.
Example Data Table for Cell Cycle Analysis:
| Treatment | % G0/G1 | % S | % G2/M |
| Control | 65.2 | 20.5 | 14.3 |
| Drug X (1 µM) | 78.1 | 10.2 | 11.7 |
| Drug Y (5 µM) | 25.4 | 15.3 | 59.3 |
Conclusion
This compound presents an intriguing possibility for flow cytometry applications, particularly for cell cycle analysis in the far-red channel. The protocols provided herein are intended as robust starting points for researchers to explore and optimize its use. Further validation is necessary to confirm its utility for viability and mitochondrial membrane potential assessment. Its unique spectral properties make it a candidate for inclusion in complex multicolor panels, potentially freeing up other channels for additional markers.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Dye content 95 62669-60-7 [sigmaaldrich.com]
- 3. Flow cytometry of DNA content using oxazine 750 or related laser dyes with 633 nm excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow cytometry of DNA content using oxazine 750 or related laser dyes with 633 nm excitation. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Utilizing Oxazine 170 Perchlorate as a Fluorescent Probe for DNA:RNA Hybrid Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a fluorescent dye belonging to the oxazine family of heterocyclic compounds. While not typically employed for covalent labeling of nucleic acids, recent research has highlighted its utility as a specific non-covalent probe for certain nucleic acid secondary structures. Notably, Oxazine 170 perchlorate has been shown to selectively bind to and stabilize DNA:RNA:DNA triplex formations.[1] This unique property makes it a valuable tool for studying the formation and stability of these structures, which are implicated in various biological processes and are of interest in the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the detection and characterization of DNA:RNA hybrid structures.
Principle of Application
This compound exhibits enhanced fluorescence upon binding to specific nucleic acid structures. The primary application described here is its use in detecting the formation of a DNA:RNA:DNA triplex. In this context, the dye is thought to intercalate into or bind to the major groove of the triplex structure, leading to an increase in its fluorescence quantum yield. This fluorescence enhancement can be monitored to study the kinetics and thermodynamics of triplex formation and to screen for molecules that may modulate these interactions. The interaction is selective, with the dye showing a pronounced effect in the presence of the specific triplex structure.[1]
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molar Extinction Coefficient | 83,000 cm⁻¹M⁻¹ at 613.3 nm (in Methanol) | [2] |
| Absorption Maximum (λmax) | ~621 nm (in Ethanol) | [3] |
| Emission Maximum (λem) | ~648 nm (in Ethanol) | [3] |
| Fluorescence Quantum Yield (ΦF) | 0.63 (in Methanol) | [2] |
Table 2: Recommended Concentration Ranges for Experiments
| Application | This compound Concentration | Nucleic Acid Concentration | Notes |
| Triplex Formation Assay | 1 - 10 µM | 1 - 20 µM | Optimal concentrations should be determined empirically for each specific nucleic acid sequence and buffer condition. |
| Cytotoxicity Studies (related Oxazine 4-perchlorate) | < 100 µM | N/A | Concentrations below 100 µM were considered safe for glioma cells.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.
-
Vortex the solution until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
For working solutions, dilute the stock solution in the appropriate experimental buffer. Note that the final DMSO concentration in the assay should be kept low (typically <1%) to avoid effects on nucleic acid structure and cell viability.
Protocol 2: Fluorescence-Based Assay for DNA:RNA:DNA Triplex Formation
This protocol describes a general method to monitor the formation of a DNA:RNA:DNA triplex using this compound. The example system is based on the interaction of poly(rA) with a poly(dT) homopolymer to form a triplex structure.[1]
Materials:
-
This compound working solution (e.g., 10 µM in buffer)
-
Lyophilized DNA and RNA oligonucleotides (e.g., poly(rA) and poly(dT))
-
Assay Buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0)
-
Fluorometer with excitation and emission wavelength control
-
Quartz cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Nucleic Acid Preparation:
-
Resuspend the lyophilized DNA and RNA oligonucleotides in the assay buffer to the desired stock concentrations.
-
Determine the concentration of the nucleic acid solutions spectrophotometrically.
-
Anneal the nucleic acid strands to form the desired duplex or triplex structures by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the appropriate excitation and emission wavelengths for Oxazine 170 (e.g., excitation at ~620 nm and emission scan from 630 nm to 750 nm).
-
In a quartz cuvette, add the assay buffer and the this compound working solution to the desired final concentration (e.g., 1 µM).
-
Record the baseline fluorescence of the dye alone.
-
Add the pre-annealed nucleic acid structures (e.g., the DNA:RNA hybrid) to the cuvette at the desired final concentration.
-
Incubate the mixture for a sufficient time to allow for binding equilibrium to be reached (this may need to be determined empirically, e.g., 5-15 minutes).
-
Record the fluorescence emission spectrum. An increase in fluorescence intensity at the emission maximum of Oxazine 170 is indicative of binding to the nucleic acid structure.
-
-
Data Analysis:
-
Calculate the fold-change in fluorescence intensity upon addition of the nucleic acid.
-
Compare the fluorescence enhancement in the presence of the triplex-forming sequences to control sequences (e.g., duplex DNA, single-stranded DNA or RNA) to assess the selectivity of the dye.
-
Titration experiments can be performed by varying the concentration of the nucleic acid to determine the binding affinity (Kd) of Oxazine 170 for the triplex structure.
-
Visualizations
Caption: Experimental workflow for the fluorescence-based detection of DNA:RNA triplex formation using this compound.
References
Oxazine 170 Perchlorate as a Probe for Membrane Potential: Application Notes and Protocols
Disclaimer: The following application notes and protocols describe the hypothetical use of Oxazine (B8389632) 170 perchlorate (B79767) as a fluorescent probe for measuring membrane potential. While Oxazine 170 perchlorate is a well-characterized fluorescent dye, there is currently a lack of direct scientific literature validating its use for robust and sensitive measurement of cell membrane potential. These protocols are based on the general principles of how cationic fluorescent dyes respond to changes in membrane potential and are provided for informational and research-oriented purposes. Researchers should perform thorough validation and optimization before employing this compound for this application.
Introduction
This compound is a fluorescent dye belonging to the oxazine family, known for its applications as a laser dye.[1][2] It exhibits strong fluorescence in the red region of the visible spectrum.[1][2] In principle, as a cationic dye, this compound could accumulate in the cytoplasm of cells in a manner dependent on the plasma membrane potential, a key parameter in cellular physiology. This document outlines the theoretical basis and provides hypothetical protocols for the use of this compound as a probe for membrane potential in biological research.
The proposed mechanism of action is based on the Nernst equation, which predicts the distribution of an ion across a permeable membrane at equilibrium. For a monovalent cation like Oxazine 170, a more negative membrane potential (hyperpolarization) would drive the dye into the cell, leading to an increase in intracellular fluorescence. Conversely, a less negative or positive membrane potential (depolarization) would result in reduced intracellular accumulation and a decrease in fluorescence.
Spectral and Physicochemical Properties
A summary of the key properties of this compound is presented in the table below. These properties are essential for designing experimental setups for fluorescence microscopy and spectroscopy.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | [3][4] |
| Molecular Weight | 431.87 g/mol | [3] |
| Appearance | Powder | [3] |
| Excitation Maximum (λex) | ~611-624 nm | [2][3][] |
| Emission Maximum (λem) | ~641-648 nm | [1][2][] |
| Quantum Yield | 0.63 (in Methanol) | [2] |
| Melting Point | 260 °C (decomposes) | [3] |
Experimental Protocols
The following are hypothetical protocols for the use of this compound to monitor changes in plasma membrane potential in cultured mammalian cells.
Protocol 1: Staining Cultured Cells for Fluorescence Microscopy
Objective: To label cultured mammalian cells with this compound for qualitative or semi-quantitative assessment of membrane potential by fluorescence microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Cultured mammalian cells on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~620 nm, emission ~650 nm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS with calcium and magnesium). The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed imaging buffer (e.g., PBS or phenol (B47542) red-free medium) to remove excess dye.
-
Mount the coverslip on a slide or place the dish on the microscope stage.
-
Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.
-
Protocol 2: Monitoring Membrane Potential Changes
Objective: To monitor relative changes in plasma membrane potential in response to a stimulus (e.g., ion channel agonist or antagonist).
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Imaging buffer (e.g., PBS or phenol red-free medium)
-
Stimulus of interest (e.g., high potassium solution for depolarization, ionophore)
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Baseline Imaging:
-
Place the stained cells on the microscope stage and acquire a stable baseline fluorescence signal for 2-5 minutes.
-
-
Application of Stimulus:
-
Carefully add the stimulus to the imaging chamber. For example, to induce depolarization, replace the imaging buffer with a high potassium buffer (e.g., PBS where NaCl is replaced with KCl).
-
-
Time-Lapse Imaging:
-
Immediately start acquiring a time-lapse series of images to capture the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Measure the average fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence intensity (F) to the baseline fluorescence (F₀) to calculate the relative change in fluorescence (F/F₀).
-
Data Presentation
The following table summarizes hypothetical data for the fluorescence response of this compound to changes in membrane potential.
| Condition | Expected Change in Membrane Potential | Expected Change in Intracellular Fluorescence |
| Resting State | ~ -70 mV | Baseline fluorescence |
| Depolarization (e.g., high K⁺) | More positive (e.g., ~0 mV) | Decrease in fluorescence |
| Hyperpolarization | More negative (e.g., ~ -90 mV) | Increase in fluorescence |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Mitochondrial Membrane Potential in Live Cells Using Time-Lapse Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Ratiometric pH Sensing with Oxazine 170 Perchlorate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a fluorescent dye belonging to the oxazine family, which exhibits pH-dependent spectral properties, making it a valuable tool for ratiometric pH measurements. This application note provides detailed protocols for utilizing Oxazine 170 perchlorate as a ratiometric pH sensor, covering its principle of operation, experimental procedures, and data analysis. The ratiometric approach offers a robust method for pH determination, as it minimizes the effects of photobleaching, dye concentration fluctuations, and instrumental variations, thereby providing more accurate and reliable results in various research applications, including cellular biology and drug development.
The pH-sensing mechanism of this compound is based on the equilibrium between its protonated (cationic) and deprotonated (molecular) forms.[1] The cationic form of the dye is more fluorescent than its neutral counterpart.[1] This change in the electronic structure of the molecule upon protonation or deprotonation leads to distinct changes in its absorption and fluorescence spectra. Specifically, the absorption spectra of Oxazine 170 are pH-sensitive, revealing the existence of these two distinct species.[1] By measuring the ratio of fluorescence intensities at two different wavelengths, a quantitative measure of pH can be obtained.
Photophysical Data
The photophysical properties of this compound are crucial for its application as a pH sensor. The dye can be excited over a broad range of wavelengths, and its emission properties are sensitive to the pH of the surrounding environment.
| Property | Value | Solvent | Reference |
| Excitation Maximum (λex) | ~611 nm | Methanol (B129727) | [2] |
| Emission Maximum (λem) | ~641 nm | Methanol | [2] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613.3 nm | Methanol | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.5 | Ethanol | [4] |
| pKa | ~9.2 | Aqueous Solution |
Note: The pKa value is a critical parameter for a pH indicator as it defines the pH range of its greatest sensitivity. For Oxazine 170, the pKa of the cationic form has been measured to be approximately 9.2.
Signaling Pathway and Experimental Workflow
To visually represent the principles and procedures involved in ratiometric pH sensing with this compound, the following diagrams have been generated using Graphviz.
Experimental Protocols
Materials
-
This compound (dye content ≥95%)
-
Buffer components (e.g., sodium phosphate (B84403) monobasic, sodium phosphate dibasic, sodium carbonate, sodium bicarbonate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
High-purity water (e.g., Milli-Q or equivalent)
-
Spectrofluorometer with dual-wavelength detection capabilities
-
pH meter
-
Quartz cuvettes
Preparation of Buffer Solutions (pH 7.0 - 11.0)
A series of buffer solutions with precise pH values are required to generate a calibration curve. Phosphate and carbonate buffers are suitable for this pH range.
1. Phosphate Buffer (pH 7.0 - 8.0):
-
Prepare 0.1 M stock solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).
-
Mix the stock solutions in the ratios indicated in the table below to achieve the desired pH.
-
Verify the final pH with a calibrated pH meter and adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
| Desired pH | Volume of 0.1 M NaH₂PO₄ (mL) | Volume of 0.1 M Na₂HPO₄ (mL) |
| 7.0 | 39 | 61 |
| 7.5 | 16 | 84 |
| 8.0 | 5.3 | 94.7 |
2. Carbonate-Bicarbonate Buffer (pH 9.0 - 11.0):
-
Prepare 0.1 M stock solutions of sodium bicarbonate (NaHCO₃) and sodium carbonate (Na₂CO₃).
-
Mix the stock solutions in the ratios indicated in the table below to achieve the desired pH.
-
Verify the final pH with a calibrated pH meter and adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
| Desired pH | Volume of 0.1 M NaHCO₃ (mL) | Volume of 0.1 M Na₂CO₃ (mL) |
| 9.0 | 83 | 17 |
| 9.5 | 65 | 35 |
| 10.0 | 42 | 58 |
| 10.5 | 22 | 78 |
| 11.0 | 7 | 93 |
Preparation of this compound Stock Solution
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent such as methanol or ethanol.
-
Store the stock solution in a dark, airtight container at 4°C to prevent degradation.
Ratiometric pH Measurement Protocol
-
Sample Preparation for Calibration Curve:
-
For each pH buffer, prepare a sample by diluting the this compound stock solution to a final concentration of 1-10 µM in the buffer. The optimal final concentration should be determined empirically to ensure a good signal-to-noise ratio without significant inner filter effects.
-
Prepare a blank sample for each buffer solution containing only the buffer.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to approximately 610 nm.
-
Set the emission scan range from 620 nm to 750 nm.
-
Optimize the excitation and emission slit widths to achieve a good signal intensity and spectral resolution.
-
-
Data Acquisition for Calibration Curve:
-
Record the fluorescence emission spectrum for each blank and subtract it from the corresponding sample spectrum.
-
From the corrected spectra, determine the fluorescence intensities at two key emission wavelengths. Based on available data, the fluorescence intensity at 655 nm is expected to increase with pH.[5] A second wavelength, where the fluorescence is less sensitive to pH changes or changes in the opposite direction, should be chosen as the reference. This can be determined by examining the emission spectra across the pH range.
-
Calculate the ratio of the fluorescence intensities at these two wavelengths (e.g., I₆₅₅nm / Iλref).
-
-
Generation of Calibration Curve:
-
Plot the calculated fluorescence intensity ratio against the corresponding pH of the buffer solutions.
-
Fit the data to a sigmoidal curve (e.g., Boltzmann fit) to obtain the calibration curve. The center of this curve should correspond to the pKa of the dye.
-
-
Measurement of Unknown Sample:
-
Prepare the unknown sample by adding this compound to the same final concentration as used for the calibration curve.
-
Record the fluorescence emission spectrum and determine the intensity ratio in the same manner as for the calibration standards.
-
Use the calibration curve to determine the pH of the unknown sample from its measured intensity ratio.
-
Data Presentation
The quantitative data for the ratiometric pH sensing using this compound should be summarized in a clear and structured table for easy comparison and analysis.
| pH | Fluorescence Intensity at λ1 (e.g., 655 nm) [a.u.] | Fluorescence Intensity at λ2 (reference) [a.u.] | Intensity Ratio (Iλ1 / Iλ2) |
| 7.0 | |||
| 7.5 | |||
| 8.0 | |||
| 8.5 | |||
| 9.0 | |||
| 9.5 | |||
| 10.0 | |||
| 10.5 | |||
| 11.0 |
This table should be populated with the experimental data obtained by following the protocol above.
Conclusion
This compound serves as a promising fluorescent probe for ratiometric pH measurements, particularly in the alkaline range. The detailed protocols and data presentation guidelines provided in this application note are intended to assist researchers in accurately and reliably determining pH in a variety of scientific applications. The use of the ratiometric method enhances the precision of these measurements, making this compound a valuable tool in fields ranging from fundamental cell biology to pharmaceutical development.
References
Application Note: Development of an Optical Urea Biosensor Utilizing Oxazine 170 Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) is a critical biomarker for renal and liver function, and its accurate and rapid detection is paramount in clinical diagnostics and pharmaceutical research. This application note details the development and protocol for a novel optical biosensor for urea detection. The biosensor is based on the enzymatic activity of urease and the pH-sensitive fluorescent properties of Oxazine 170 perchlorate (B79767). The hydrolysis of urea by urease locally alters the pH, which in turn modulates the fluorescence intensity of Oxazine 170, providing a quantitative measure of urea concentration. This method offers a promising approach for sensitive and real-time urea monitoring.
Principle of Operation
The fundamental principle of this biosensor lies in the enzymatic conversion of urea and the subsequent optical detection of the resulting pH change. The enzyme urease is immobilized on a sensing matrix along with the fluorescent dye Oxazine 170 perchlorate. When the biosensor is exposed to a sample containing urea, urease catalyzes the hydrolysis of urea into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).
Urea + H₂O --(Urease)--> 2NH₃ + CO₂
The produced ammonia subsequently reacts with water to form ammonium (B1175870) (NH₄⁺) and hydroxide (B78521) (OH⁻) ions, leading to an increase in the local pH.
NH₃ + H₂O <=> NH₄⁺ + OH⁻
This compound is a pH-sensitive fluorophore. An increase in the surrounding pH leads to a corresponding change in its fluorescence emission intensity.[1][2][3] By measuring this change in fluorescence, the concentration of urea in the sample can be determined.
Signaling Pathway
Caption: Signaling pathway of the Oxazine 170-based urea biosensor.
Experimental Protocols
Materials and Reagents
-
This compound (CAS No. 65839-45-4)
-
Urease from Canavalia ensiformis (Jack bean), Type III (e.g., Sigma-Aldrich)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (B144438) solution (25% in H₂O)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Urea
-
Ethyl cellulose (B213188)
-
Deionized water
-
Microscope glass slides or optical fibers (as substrate)
Protocol 1: Preparation of the Sensing Membrane
-
Dye Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
Enzyme Solution Preparation: Prepare a 10 mg/mL solution of urease in PBS (pH 7.4). To this, add BSA to a final concentration of 10 mg/mL as a stabilizing agent.
-
Matrix Preparation: Dissolve 100 mg of ethyl cellulose in 1 mL of ethanol to create the immobilization matrix.
-
Membrane Cocktail Preparation:
-
Take 500 µL of the ethyl cellulose solution.
-
Add 50 µL of the this compound stock solution.
-
Add 100 µL of the urease/BSA solution.
-
Vortex the mixture gently for 1 minute to ensure homogeneity.
-
-
Immobilization:
-
Clean the glass slide or optical fiber surface thoroughly.
-
Deposit a small volume (e.g., 10 µL for a slide) of the membrane cocktail onto the substrate.
-
Allow the solvent to evaporate at room temperature in a dust-free environment.
-
Cross-link the enzyme by exposing the dried membrane to glutaraldehyde vapor in a sealed container for 20 minutes.
-
Rinse the sensor thoroughly with deionized water and then with PBS to remove any unreacted glutaraldehyde and non-immobilized components.
-
Store the sensor at 4°C in PBS when not in use.
-
Protocol 2: Urea Measurement Procedure
-
Instrumentation Setup: Use a fluorometer or a custom optical setup with an excitation source appropriate for Oxazine 170 (e.g., 550 nm) and a detector for its emission (around 650 nm).[4]
-
Baseline Measurement: Place the sensor in a cuvette containing PBS (pH 7.4) and record the baseline fluorescence intensity until a stable signal is obtained.
-
Sample Addition: Introduce a known concentration of urea standard solution or the sample into the PBS buffer.
-
Signal Recording: Record the change in fluorescence intensity over time until a new stable signal is reached. The response time will depend on the diffusion of urea into the membrane and the enzymatic reaction rate.
-
Calibration Curve: Repeat steps 2-4 with a series of standard urea solutions of varying concentrations (e.g., 0.1 mM to 30 mM) to construct a calibration curve of fluorescence intensity change versus urea concentration.
-
Sample Analysis: Measure the fluorescence response of the unknown sample and determine its urea concentration by interpolating from the calibration curve.
-
Regeneration: After each measurement, rinse the sensor with copious amounts of PBS to return the local pH to baseline.
Experimental Workflow
Caption: Experimental workflow for urea biosensor development and measurement.
Data Presentation: Expected Performance Characteristics
The following table summarizes the anticipated performance characteristics of the this compound-based urea biosensor, based on typical values for similar optical and electrochemical urea biosensors.[5][6][7]
| Parameter | Expected Value |
| Linear Range | 0.1 - 30 mM |
| Limit of Detection (LOD) | 30 - 50 µM |
| Response Time | 20 - 180 seconds |
| Stability | > 85% of initial activity after 30 days (stored at 4°C) |
| Selectivity | High (due to enzymatic specificity) |
| Reproducibility (RSD) | < 5% |
Troubleshooting
-
Low Sensitivity:
-
Increase enzyme or dye concentration in the membrane.
-
Optimize the pH of the measurement buffer.
-
Ensure proper cross-linking to prevent leaching.
-
-
Slow Response Time:
-
Reduce the thickness of the sensing membrane to facilitate faster diffusion.
-
Increase the operating temperature slightly (e.g., to 37°C) to enhance enzyme activity.
-
-
Signal Drift:
-
Allow for a longer stabilization period to establish a stable baseline.
-
Check for photobleaching of the dye; if significant, reduce excitation light intensity or exposure time.
-
Conclusion
This application note provides a comprehensive framework for the development of an optical urea biosensor using this compound. The proposed methodology leverages the pH-dependent fluorescence of the dye in conjunction with the specific enzymatic reaction of urease. This approach holds the potential for a highly selective and sensitive platform for urea detection in various biomedical and research applications. Further optimization of the immobilization technique and sensing membrane composition may lead to enhanced performance characteristics.
References
- 1. Fluorescence Ratiometric Optical Broad Range pH Sensor Based on CdSe/ZnS Quantum Dots and O170 Embedded in Ethyl Cellulose Matrix [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxazine 170 [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optical biosensor for urea with improved response time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synergy of Thermally Reduced Graphene Oxide in Amperometric Urea Biosensor: Application for Medical Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Ammonia Detection Using Oxazine 170 Perchlorate-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine 170 perchlorate (B79767) is a fluorescent dye that exhibits a sensitive and reversible response to ammonia (B1221849), making it a valuable tool for the development of optical sensors. These sensors are applicable in various fields, including environmental monitoring, industrial process control, and biomedical diagnostics. This document provides detailed application notes and experimental protocols for the use of Oxazine 170 perchlorate in ammonia detection. The underlying sensing mechanism involves the deprotonation of the weakly acidic Oxazine 170 dye in the presence of the weak base ammonia. This chemical interaction leads to significant and measurable shifts in the dye's absorption and fluorescence spectra, allowing for quantitative analysis.
Principle of Detection
The detection of ammonia using this compound is based on a reversible acid-base reaction. The Oxazine 170 dye is weakly acidic and, in the presence of ammonia (a weak base), undergoes deprotonation. This change in the protonation state of the dye molecule alters its electronic structure, resulting in a change in its optical properties. Specifically, the deprotonation causes a shift in the absorption and fluorescence spectra of the dye.[1] This spectral shift can be measured and correlated to the concentration of ammonia present. For instance, in some sensor configurations, an increase in ammonia concentration leads to an increase in fluorescence intensity at one wavelength (e.g., 565 nm) and a decrease at another (e.g., 625 nm), enabling ratiometric measurements that enhance accuracy and reduce interference.[2]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-based ammonia detection.
Quantitative Sensor Performance
The performance of this compound-based ammonia sensors can vary depending on the specific sensor fabrication method and materials used. The following table summarizes key performance metrics from different studies.
| Sensor Type | Detection Limit | Response Time | Reversibility | Sensitivity | Reference |
| Clad-Modified Plastic Optical Fiber | 1.4 ppm | ≤10 s | >99% | High | [3][4][] |
| Ratiometric Fluorescent Membrane | 1 ppm (in a 1-60 ppm range) | 10 s (t95) | High | N/A | [2] |
| Fabry-Perot Interferometer | sub-ppm (tested 0-700 ppb) | N/A | Reversible | 4.3 pm/ppb (4.3 nm/ppm) | [6] |
Experimental Protocols
This section provides detailed protocols for the fabrication and use of two common types of this compound-based ammonia sensors: a thin-film membrane and an optical fiber sensor.
Protocol 1: Fabrication of an this compound-Ethyl Cellulose (B213188) (O17-EC) Sensing Membrane
This protocol describes the preparation of a ratiometric fluorescent sensing membrane for ammonia detection in aqueous solutions.
Materials:
-
This compound
-
Ethyl cellulose (EC)
-
Suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and ethanol)
-
Glass slides or other suitable substrate
-
Spin coater or dip coater
-
Drying oven
Procedure:
-
Preparation of the Coating Solution:
-
Dissolve a specific amount of this compound and ethyl cellulose in the chosen solvent. The ratio of dye to polymer will influence the sensor's performance and should be optimized. A typical starting point is a 1:100 molar ratio of dye to polymer.
-
-
Membrane Deposition:
-
Clean the glass slides thoroughly.
-
Deposit the O17-EC solution onto the glass slides using either spin coating or dip coating to achieve a uniform thin film. The thickness of the film will affect the response time and sensitivity.
-
-
Drying:
-
Dry the coated slides in an oven at a controlled temperature (e.g., 50-60 °C) to remove the solvent completely.
-
-
Characterization (Optional):
-
Characterize the membrane's thickness and uniformity using appropriate techniques (e.g., profilometry, microscopy).
-
Record the baseline absorption and fluorescence spectra of the membrane.
-
Experimental Workflow:
Caption: Workflow for ammonia detection using an O17-EC membrane.
Protocol 2: Fabrication of a Clad-Modified Optical Fiber Ammonia Sensor
This protocol details the steps to create an optical fiber sensor for dissolved ammonia.[3][7]
Materials:
-
Plastic Optical Fiber (POF)
-
Cladding removal solution (e.g., a 2:1:1 ratio of tetrahydrofuran, methyl isobutyl ketone, and deionized water)[7]
-
This compound solution (e.g., 0.0005 M)
-
Polydimethylsiloxane (PDMS) and curing agent
-
Deionized (DI) water
-
Heating apparatus
-
Dip coating setup
Procedure:
-
Cladding Removal:
-
Immerse a section of the POF in the cladding removal solution to expose the core. The length of the exposed core will be the sensing region.
-
Rinse the decladded fiber with DI water and dry it.
-
-
This compound Deposition:
-
Moisture Trapping:
-
PDMS Protective Layer Deposition:
-
Prepare a PDMS solution with its curing agent.
-
Dip coat the dye-coated section of the fiber with the PDMS solution to form a gas-permeable, water-insoluble protective layer.[3]
-
Cure the PDMS layer according to the manufacturer's instructions.
-
Experimental Setup Diagram:
Caption: Experimental setup for an optical fiber ammonia sensor.
Applications in Drug Development
-
Monitoring of Cell Cultures: Ammonia is a toxic byproduct of cell metabolism. This compound-based sensors can be integrated into bioreactors for real-time, non-invasive monitoring of ammonia levels, ensuring optimal cell growth conditions.
-
Drug Stability Testing: Some pharmaceutical compounds may degrade to produce ammonia. These sensors can be used in stability studies to detect and quantify ammonia release, providing insights into degradation pathways.
-
Environmental Monitoring in Cleanrooms: Maintaining low ammonia levels is critical in pharmaceutical manufacturing environments. These sensors can be deployed for continuous monitoring to prevent product contamination.
Troubleshooting
-
Low Sensitivity:
-
Increase the thickness of the sensing layer.
-
Optimize the dye concentration in the sensing matrix.
-
For optical fiber sensors, ensure efficient evanescent wave interaction with the sensing layer.
-
-
Slow Response Time:
-
Reduce the thickness of the sensing and protective layers.
-
Ensure the protective layer (e.g., PDMS) has high gas permeability.
-
-
Poor Reversibility:
-
Ensure the sensing reaction is fully reversible by allowing sufficient time for the ammonia to diffuse out of the sensing layer.
-
Check for any degradation of the dye due to photobleaching or chemical incompatibility with the sample matrix.
-
-
Interference:
-
Ratiometric measurements can help to minimize interference from fluctuations in light source intensity and other environmental factors.
-
The selectivity of the sensor to other volatile amines should be characterized.
-
Conclusion
This compound is a versatile and effective indicator for the development of optical ammonia sensors. The protocols and data presented here provide a foundation for researchers to fabricate and utilize these sensors in a variety of applications. Careful optimization of the sensor design and experimental parameters is crucial for achieving the desired performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication and calibration of Oxazine-based optic fiber sensor for detection of ammonia in water [opg.optica.org]
- 4. Fabrication and calibration of oxazine-based optic fiber sensor for detection of ammonia in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Sensitive Ammonia Detection in Water With Fabry-Perot Interferometers | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
Oxazine 170 Perchlorate: A Detailed Application Guide for Use as a Laser Gain Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a highly efficient and stable laser dye belonging to the oxazine family, renowned for its performance in the red region of the visible spectrum. Its broad absorption and emission characteristics, coupled with good photostability, make it a valuable gain medium for a variety of dye laser applications. This document provides detailed application notes and protocols for the effective utilization of Oxazine 170 perchlorate in both continuous-wave (CW) and pulsed dye laser systems. Key spectroscopic data, experimental procedures, and performance metrics are presented to guide researchers in achieving optimal laser output for their specific applications, which can range from fundamental spectroscopy to advanced biomedical imaging and sensing.
Spectroscopic Properties and Operational Parameters
A thorough understanding of the spectroscopic properties of this compound is crucial for optimizing its performance as a laser dye. The following tables summarize key quantitative data gathered from various studies.
Table 1: Spectroscopic Properties of this compound in Various Solvents
| Solvent | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction Coefficient (ε) at λabs | Quantum Yield (Φf) |
| Methanol | 613 nm[1] | 641 nm | 83,000 M-1cm-1[1] | 0.63[1] |
| Ethanol (B145695) | 621 nm[2] | 648 nm[2] | ~83,000 M-1cm-1 | ~0.5[3] |
| DMSO | - | - | - | - |
| Chloroform | - | - | - | - |
| Water | - | - | - | - |
Note: The molar extinction coefficient in ethanol is assumed to be similar to that in methanol. The quantum yield in some solvents can be lower due to the formation of non-fluorescent species.[4]
Table 2: General Properties of this compound
| Property | Value |
| Molecular Formula | C21H22ClN3O5 |
| Molecular Weight | 431.87 g/mol |
| Melting Point | 260 °C (decomposes) |
| Appearance | Crystalline powder |
Experimental Protocols
Solution Preparation
Objective: To prepare a stock solution and working solutions of this compound for use in a dye laser.
Materials:
-
This compound powder
-
Laser-grade solvent (e.g., ethanol, methanol, DMSO)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional)
-
Micro-pipettes
-
Safety glasses, gloves, and lab coat
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound powder in a well-ventilated area or a fume hood.
-
Stock Solution Preparation (e.g., 1 mM in Ethanol):
-
Weigh out 4.32 mg of this compound powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add a small amount of laser-grade ethanol to dissolve the powder. Use of an ultrasonic bath can aid in dissolution.
-
Once fully dissolved, fill the volumetric flask to the 10 mL mark with ethanol.
-
Mix the solution thoroughly by inverting the flask several times or using a magnetic stirrer.
-
-
Working Solution Preparation:
-
Prepare working solutions by diluting the stock solution to the desired concentration. For typical laser applications, concentrations in the range of 1 x 10-4 M to 5 x 10-4 M are used.[5]
-
For example, to prepare 10 mL of a 1 x 10-4 M solution, pipette 1 mL of the 1 mM stock solution into a 10 mL volumetric flask and dilute with the chosen solvent.
-
-
Storage: Store the dye solutions in a dark, cool, and well-sealed container to prevent solvent evaporation and photodegradation.
Pulsed Dye Laser Operation
Objective: To operate a pulsed dye laser using this compound as the gain medium.
Materials and Equipment:
-
Pulsed pump laser (e.g., frequency-doubled Nd:YAG laser at 532 nm)
-
Dye laser cavity (e.g., Littman-Metcalf or Grazing-Incidence configuration)
-
Dye circulator system with a dye cell
-
Prepared this compound solution
-
Optical components (mirrors, grating, output coupler)
-
Power/energy meter
-
Spectrometer
Protocol:
-
System Setup:
-
Align the pump laser beam to optimally overlap with the gain region in the dye cell. A transverse pumping scheme is commonly employed.
-
Configure the dye laser cavity for the desired wavelength tuning and linewidth.
-
-
Dye Solution Circulation:
-
Fill the dye circulator reservoir with the prepared this compound solution (e.g., 2 x 10-4 M in ethanol).
-
Ensure a smooth and bubble-free flow of the dye solution through the dye cell to prevent thermal lensing and degradation.
-
-
Laser Operation and Optimization:
-
Start the pump laser at a low power/energy setting.
-
Observe the dye laser output and optimize the cavity alignment for maximum output power/energy.
-
Use a spectrometer to monitor the output wavelength and a power/energy meter to measure the output performance.
-
The tuning range can be explored by adjusting the angle of the tuning element (e.g., grating or tuning mirror).
-
-
Data Collection:
-
Record the pump energy/power and the corresponding dye laser output energy/power at various wavelengths across the tuning range.
-
Calculate the conversion efficiency at the peak of the tuning curve.
-
Monitor the dye laser output for any decrease in power over time, which may indicate photodegradation.
-
Performance Characteristics
The performance of a dye laser using this compound is dependent on several factors, including the pump source, solvent, dye concentration, and cavity design.
Pulsed Laser Performance:
When pumped by a frequency-doubled Nd:YAG laser (532 nm), this compound exhibits a broad tuning range in the red part of the spectrum. While specific high-power pulsed performance data is not abundant in the provided search results, its high quantum yield suggests efficient conversion of pump energy into laser output.
Solid-State Dye Laser Performance:
This compound has been successfully incorporated into solid-state matrices like poly(methyl methacrylate) (PMMA) for fiber laser applications.[2] In such a configuration, a 532 nm diode-pumped solid-state laser was used for excitation.[2]
Photostability and Handling
Like most organic dyes, this compound is susceptible to photodegradation, which can lead to a decrease in laser output over time. The rate of degradation is dependent on the pump power/energy, solvent, and the presence of oxygen. To enhance the operational lifetime of the dye solution:
-
Use a dye circulator to continuously replenish the gain volume.
-
Employ triplet quenchers, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), if triplet state absorption becomes a limiting factor.
-
Filter the dye solution to remove any photodegradation products.
-
Store dye solutions in the dark and at cool temperatures.
Visualizations
Experimental Workflow for a Pulsed Dye Laser
Caption: Workflow for pulsed dye laser operation with Oxazine 170.
Energy Level Diagram for this compound Lasing
Caption: Energy level transitions in Oxazine 170 during lasing.
References
Application Notes and Protocols: Doping of Polymethyl Methacrylate (PMMA) Optical Fibers with Oxazine 170 Perchlorate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication and characterization of polymethyl methacrylate (B99206) (PMMA) optical fibers doped with Oxazine 170 perchlorate (B79767). This dye-doped polymer fiber exhibits bright fluorescence and is suitable for various applications, including sensing, laser development, and specialized light sources.
Overview
The incorporation of organic dyes into polymer optical fibers allows for the development of active photonic devices. Oxazine 170 perchlorate is a laser dye with an absorption maximum in the region of 621 nm and a fluorescence emission peak around 648 nm in solution, making it a suitable candidate for doping into PMMA, which has a low attenuation window around 650 nm.[1] This protocol details a solvent-free method for incorporating this compound into a PMMA matrix during the polymerization of a preform, followed by the drawing of the doped fiber.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the materials and the fabricated doped optical fiber.
Table 1: Properties of this compound
| Property | Value | Reference |
| Main Absorption Peak (in ethanol) | 621 nm | [1] |
| Emission Peak (in ethanol) | 648 nm | [1] |
| Molar Concentration in Preform | 4.3 x 10⁻⁵ mol/L | [1] |
| Melting Temperature | ~260 °C | [1] |
| Quantum Yield (in CH₃OH) | 0.63 | [1] |
Table 2: Fabrication Parameters for Doped PMMA Fiber
| Parameter | Value | Reference |
| Preform Fabrication | ||
| Polymerization Temperature | 67–80 °C | [1] |
| Polymerization Time | 48 hours | [1] |
| Preform Outer Diameter | 15 mm | [1] |
| Fiber Drawing | ||
| Furnace Temperature | 160–185 °C | [1] |
| Preform Feeding Speed | 0.3 cm/min | [1] |
| Drawing Speed | 32–62 cm/min | [1] |
| Final Fiber Diameter | 1.6 mm | [1] |
Table 3: Luminescent Properties of Oxazine 170 Doped PMMA Fiber
| Property | Value | Conditions/Notes | Reference |
| Excitation Wavelength | 532 nm | Solid-state, diode-pumped laser | [1] |
| λmax Red Shift (average slope) | 4.6 nm/cm | For fiber length 0.02–0.08 m | [1] |
| Total λmax Red Shift | ~80 nm | At a fiber length of 0.85 m | [1] |
| FWHM Increasing Slope | 6.7 nm/cm | For fiber length 0.02–0.08 m | [1] |
| Maximum FWHM | 105 nm | At a fiber length of 0.08 m | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments.
Materials and Reagents
-
Methyl methacrylate (MMA), containing stabilizer (e.g., hydroquinone (B1673460) monomethyl ether)
-
This compound
-
Initiator for free-radical polymerization (e.g., Benzoyl Peroxide - BPO)
-
Activated basic alumina (B75360)
-
Ethanol (for spectroscopic characterization)
-
Deionized water
-
Nitrogen gas
Protocol 1: Preparation of MMA Monomer (Stabilizer Removal)
Objective: To remove the polymerization inhibitor from the commercial MMA monomer.
Procedure:
-
Prepare a chromatography column packed with activated basic alumina. A general guideline is to use approximately 5 g of alumina for every 100 mL of MMA.
-
Pass the MMA monomer through the alumina column.
-
Collect the purified, inhibitor-free MMA. It is recommended to use the purified monomer immediately to prevent premature polymerization.
Protocol 2: Doping and Polymerization of the Preform
Objective: To fabricate a PMMA preform doped with this compound.
Procedure:
-
Calculate the required amount of this compound to achieve a molar concentration of 4.3 x 10⁻⁵ mol/L in the desired volume of MMA.
-
Dissolve the calculated amount of this compound directly into the purified MMA monomer. Ensure complete dissolution by gentle stirring.
-
Add the free-radical initiator (e.g., Benzoyl Peroxide) to the dye-monomer solution. The concentration of the initiator will affect the polymerization rate and the molecular weight of the resulting polymer. A typical concentration is in the range of 0.05-0.5% by weight.
-
Pour the final solution into a cylindrical mold for the preform.
-
Place the mold in an oven and perform the polymerization under a nitrogen atmosphere to prevent inhibition by oxygen.
-
The polymerization is carried out for 48 hours with a temperature ramp from 67 °C to 80 °C.[1]
-
After 48 hours, carefully cool the oven to room temperature.
-
Remove the solid, doped PMMA preform from the mold. Inspect the preform for any visible defects.
Protocol 3: Drawing of the Doped Optical Fiber
Objective: To draw the doped PMMA preform into an optical fiber of the desired diameter.
Procedure:
-
Mount the fabricated preform in a computer-controlled optical fiber drawing tower.
-
Set the furnace temperature to a range of 160–185 °C.[1]
-
Set the preform feeding speed to 0.3 cm/min.[1]
-
Set the drawing speed to a range of 32–62 cm/min to achieve the target fiber diameter of 1.6 mm.[1]
-
Continuously monitor and adjust the drawing parameters to maintain a consistent fiber diameter.
-
Collect the drawn fiber on a spool.
Protocol 4: Characterization of the Doped Fiber
Objective: To measure the luminescent properties of the fabricated this compound-doped PMMA fiber.
Procedure:
-
Experimental Setup:
-
Fluorescence Spectra Measurement (Cutback Method):
-
Couple the 532 nm laser light into one end of a known length of the doped optical fiber.
-
Collect the fluorescence signal from the other end of the fiber using a collection fiber connected to the spectrometer.
-
Record the fluorescence spectrum.
-
Cut a small segment from the output end of the fiber and repeat the measurement.
-
Continue this process for various fiber lengths to analyze the change in fluorescence spectrum as a function of length.
-
-
Data Analysis:
-
For each measured spectrum, determine the wavelength of maximum fluorescence intensity (λmax) and the full width at half maximum (FWHM).
-
Plot λmax and FWHM as a function of fiber length to determine the red shift and spectral broadening.
-
Measure the attenuation of the luminescence signal by plotting the integrated fluorescence intensity as a function of fiber length.
-
Visualizations
Experimental Workflow
Caption: Workflow for Doping PMMA Fibers with Oxazine 170.
Characterization Logic
Caption: Logic Diagram for Fiber Characterization.
Safety Precautions
-
Methyl Methacrylate (MMA): MMA is a flammable liquid and its vapors can cause respiratory irritation. All handling of the monomer should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound: Handle with care as per the manufacturer's safety data sheet (SDS). Avoid inhalation and contact with skin and eyes.
-
Polymerization: The polymerization of MMA is an exothermic reaction. Proper temperature control is crucial to prevent uncontrolled, rapid polymerization, which can lead to a dangerous release of energy.
-
Fiber Drawing: The fiber drawing process involves high temperatures. Use appropriate heat-resistant gloves and eye protection when working near the furnace.
References
Application Notes and Protocols: Oxazine 170 Perchlorate for Single-Molecule Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine (B8389632) 170 perchlorate (B79767) is a fluorescent dye belonging to the oxazine family, known for its deep-red emission and excellent photostability.[] These characteristics make it a valuable tool in various fluorescence-based applications, including as a laser dye and for fluorescence imaging.[] In the realm of advanced microscopy, Oxazine 170 and other oxazine dyes are particularly well-suited for single-molecule spectroscopy (SMS) and super-resolution microscopy.[2][3] This is due to their ability to function as efficient single-molecule switches, where their fluorescence can be turned 'on' and 'off' by manipulating the local redox environment.[2][3][4] This controlled photoswitching is fundamental to techniques that overcome the diffraction limit of light, enabling the visualization of cellular structures and molecular interactions with unprecedented detail.[2]
These application notes provide a summary of the key photophysical properties of Oxazine 170 perchlorate, along with detailed protocols for its use in single-molecule spectroscopy experiments.
Photophysical Properties of this compound
The performance of a fluorophore in single-molecule applications is critically dependent on its photophysical parameters. The following table summarizes the key quantitative data for this compound, providing a reference for experimental design and data interpretation.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 621 nm | Ethanol | [5] |
| 613.25 nm | Methanol (B129727) | [6] | |
| 624 nm | Not Specified | ||
| Emission Maximum | 648 nm | Ethanol | [5] |
| 645 nm | Not Specified | [7][8] | |
| Molar Extinction Coefficient (ε) | 83,000 cm-1M-1 | Methanol (at 613.3 nm) | [6][9] |
| Fluorescence Quantum Yield (Φ) | 0.63 | Methanol | [5][6][9] |
| Excitation Wavelength Range | 300 - 550 nm | Not Specified | [7][8] |
| Melting Point | 260 °C (decomposes) | Not Applicable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for various single-molecule spectroscopy applications.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Procedure:
-
Weighing: Carefully weigh out a precise amount of this compound powder in a microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO or methanol to achieve a desired stock concentration (e.g., 1-10 mM).
-
Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution in a light-protected container at -20°C. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Single-Molecule Imaging with Redox-Mediated Switching
This protocol outlines a general procedure for performing single-molecule imaging using this compound, leveraging a reducing and oxidizing system (ROXS) to induce photoswitching. This method is central to many super-resolution microscopy techniques.
Materials:
-
This compound labeled sample (e.g., proteins, DNA) immobilized on a microscope slide or coverslip
-
Imaging buffer (e.g., PBS or a buffer appropriate for the biological sample)
-
Reducing Agent: Ascorbic acid (AA) or Trolox
-
Oxidizing Agent: Methyl viologen (MV) or oxygen (present in the buffer)
-
Oxygen Scavenging System (optional, for anaerobic conditions): Glucose oxidase and catalase, or pyranose oxidase
-
Total Internal Reflection Fluorescence (TIRF) microscope equipped with a suitable laser for excitation (e.g., 640 nm) and a sensitive EMCCD or sCMOS camera.
Procedure:
-
Sample Preparation: Immobilize the Oxazine 170-labeled molecules on a passivated glass surface to minimize non-specific binding.
-
Imaging Buffer Preparation: Prepare the imaging buffer containing the desired concentrations of the reducing and oxidizing agents. The optimal concentrations will need to be empirically determined but typical starting points are in the micromolar to millimolar range. For experiments requiring an oxygen-depleted environment, add the oxygen scavenging system to the buffer immediately before use.
-
Microscope Setup:
-
Mount the sample on the TIRF microscope.
-
Focus on the sample plane.
-
Set the excitation laser to an appropriate power density (e.g., 1-2 kW/cm²).[2]
-
-
Image Acquisition:
-
Begin acquiring a time-series of images (a movie).
-
The Oxazine 170 molecules will appear to "blink" as they are switched between fluorescent (on) and dark (off) states by the redox environment.
-
-
Data Analysis:
-
Process the acquired movie using single-molecule localization software. This software identifies the precise location of each individual "blink" and reconstructs a super-resolved image from these localizations.
-
Experimental Workflows and Diagrams
The following diagrams illustrate the key processes involved in utilizing this compound for single-molecule spectroscopy.
Caption: Workflow for preparing this compound stock solution.
Caption: Conceptual diagram of redox-mediated photoswitching for an oxazine dye.
Caption: Workflow for single-molecule localization microscopy using Oxazine 170.
References
- 2. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. mdpi.com [mdpi.com]
- 6. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Oxazine 170 [omlc.org]
Troubleshooting & Optimization
Technical Support Center: Reducing Photobleaching of Oxazine 170 Perchlorate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the photobleaching of Oxazine (B8389632) 170 perchlorate (B79767) during fluorescence microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during imaging with Oxazine 170 perchlorate and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid and severe signal loss upon initial illumination. | - Excitation light is too intense.- Exposure time is too long. | - Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio (SNR).- Decrease the camera exposure time. For time-lapse imaging, increase the interval between acquisitions.[1][2] |
| Fluorescence signal is initially bright but fades quickly during time-lapse imaging. | - Photobleaching due to the cumulative effects of repeated exposure.- Presence of molecular oxygen, which leads to the formation of reactive oxygen species (ROS). | - Incorporate an antifade reagent into your mounting medium for fixed cells or imaging buffer for live cells.- For live-cell imaging, consider using an oxygen scavenging system. |
| Inconsistent fluorescence intensity between different fields of view or experiments. | - Variations in illumination intensity across the field of view.- Inconsistent sample preparation, including mounting medium and antifade reagent concentration. | - Ensure proper alignment of the light source.- Standardize all imaging parameters and sample preparation protocols. |
| Weak initial fluorescence signal. | - Suboptimal dye concentration.- pH of the imaging buffer or mounting medium is not optimal. | - Perform a concentration titration to determine the optimal staining concentration for Oxazine 170.- Ensure the pH of the medium is within the optimal range for Oxazine 170 fluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[1] For Oxazine 170, a xanthene-based dye, this process is often initiated by the transition of the molecule to a long-lived, highly reactive triplet state upon excitation.[3] In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye, leading to a loss of signal.[1] This is particularly problematic in experiments requiring prolonged or repeated imaging, such as time-lapse microscopy or 3D z-stack acquisition.
Q2: How can I reduce photobleaching by optimizing my imaging parameters?
A2: Optimizing your microscope settings is the first and most crucial step in minimizing photobleaching.
-
Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1]
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For time-lapse experiments, increase the interval between image acquisitions to allow the dye to return to its ground state.[1]
-
Use Appropriate Filters: Employ neutral density filters to reduce illumination intensity without altering the spectral quality of the excitation light.[1]
Q3: What are antifade reagents and how do they work to protect Oxazine 170?
A3: Antifade reagents are chemical compounds that reduce photobleaching. They primarily act as triplet state quenchers or reactive oxygen species (ROS) scavengers.[4] For oxazine dyes, photobleaching often involves the formation of a radical anion from the triplet state. Antifade reagents can reduce the lifetime of the triplet state or scavenge the ROS that would otherwise degrade the dye.
Q4: Which antifade reagents are recommended for Oxazine 170, and at what concentrations?
A4: While specific quantitative data for Oxazine 170 is limited, the following antifade reagents are commonly used for red-emitting dyes and are likely to be effective. The optimal concentration should be determined empirically for your specific application.
| Antifade Reagent | Typical Working Concentration (Fixed Cells) | Typical Working Concentration (Live Cells) | Notes |
| n-Propyl gallate (NPG) | 2% (w/v) in glycerol-based mounting medium | Not recommended for live cells due to toxicity. | Effective but can be difficult to dissolve.[5][6] |
| Trolox | Not typically used for fixed cells. | 100 µM - 1 mM | A water-soluble vitamin E analog that acts as an antioxidant.[2][7] |
| Ascorbic Acid (Vitamin C) | 0.1% (w/v) in glycerol-based mounting medium | 500 µM | A common antioxidant that can reduce phototoxicity and photobleaching.[8][9] |
| Commercial Antifade Mountants | Varies by manufacturer | Varies by manufacturer | Products like ProLong™ Gold and VECTASHIELD® are formulated to be effective with a wide range of dyes. |
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare a cost-effective homemade antifade mounting medium. A common recipe is provided in the Experimental Protocols section. However, commercial formulations are often optimized for refractive index matching, which is critical for high-resolution imaging.
Experimental Protocols
Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium for Fixed Cells
Objective: To prepare a glycerol-based mounting medium containing n-propyl gallate to reduce the photobleaching of Oxazine 170 in fixed samples.
Materials:
-
n-Propyl gallate (NPG)
-
10x Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
50 mL conical tube
Procedure:
-
Prepare a 1x PBS solution by diluting your 10x PBS stock with deionized water.
-
In the 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10x PBS to create a 90% glycerol solution. Mix thoroughly by vortexing.
-
Add 0.2 g of n-propyl gallate to the glycerol/PBS mixture to achieve a final concentration of 2% (w/v).
-
Incubate the mixture at 37-50°C for several hours or until the n-propyl gallate is completely dissolved. Intermittent vortexing will aid in dissolution.
-
Once dissolved, the mounting medium can be stored in small aliquots at -20°C, protected from light.
Sample Mounting:
-
After the final washing step of your staining protocol, carefully remove any excess buffer from the slide.
-
Add a small drop (approximately 20-30 µL) of the NPG antifade mounting medium onto the sample.
-
Gently lower a coverslip over the sample, avoiding the introduction of air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.
-
Store the slides flat and in the dark at 4°C.
Protocol 2: Using Trolox to Reduce Photobleaching in Live-Cell Imaging
Objective: To use Trolox as an antioxidant to mitigate Oxazine 170 photobleaching during live-cell imaging experiments.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
DMSO or ethanol
-
Live-cell imaging medium appropriate for your cells
Procedure:
-
Prepare a 100 mM stock solution of Trolox in DMSO or ethanol. Store this stock solution in small aliquots at -20°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the Trolox stock solution.
-
Dilute the Trolox stock solution directly into your pre-warmed live-cell imaging medium to achieve the desired final working concentration. A typical starting concentration is 500 µM.[7]
-
Replace the existing medium on your cells with the Trolox-containing imaging medium.
-
Incubate the cells for 15-30 minutes at 37°C to allow for equilibration before starting your imaging session.
-
Proceed with your live-cell imaging, using the optimized acquisition parameters to further minimize photobleaching.
Note: The optimal concentration of Trolox may vary depending on the cell type and experimental conditions. It is advisable to perform a titration to determine the highest non-toxic concentration for your cells.
Visualizations
Photobleaching Pathway of Oxazine 170
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Oxazine 170.
Experimental Workflow for Reducing Photobleaching
Caption: A troubleshooting workflow for mitigating photobleaching of this compound.
References
- 1. keyence.com [keyence.com]
- 2. benchchem.com [benchchem.com]
- 3. unige.ch [unige.ch]
- 4. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting weak fluorescence signals with Oxazine 170 perchlorate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxazine (B8389632) 170 perchlorate (B79767).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving Oxazine 170 perchlorate, providing potential causes and solutions in a question-and-answer format.
Issue 1: Weak or No Fluorescence Signal
Q: I am not observing any fluorescence signal, or the signal is much weaker than expected. What are the possible causes and how can I troubleshoot this?
A: Weak or absent fluorescence is a common issue that can stem from several factors, ranging from incorrect instrument settings to degradation of the dye.
Troubleshooting Steps:
-
Verify Instrument Settings: Ensure that the excitation and emission wavelengths on your fluorometer, microscope, or plate reader are correctly set for this compound. The optimal excitation wavelength is around 613-621 nm, and the emission peak is typically observed around 645-648 nm.[1][2][3]
-
Check Dye Concentration: The concentration of the dye is critical. Too low a concentration will result in a weak signal, while excessively high concentrations can lead to self-quenching. Prepare a fresh dilution series to determine the optimal concentration for your specific application.
-
Assess Solvent and pH: The fluorescence of this compound is highly sensitive to the local environment.
-
Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence quantum yield.[4] For instance, the fluorescence efficiency of some oxazine dyes is lower in ethanol (B145695) compared to less polar solvents like dichloromethane.[5]
-
pH Level: The absorption spectra of Oxazine 170 are pH-sensitive.[6] A study on the effect of ammonium (B1175870) hydroxide (B78521) showed that deprotonation can cause significant shifts in the absorption and fluorescence bands.[7] Ensure your buffer system maintains a stable and appropriate pH.
-
-
Evaluate Photobleaching: Oxazine dyes, like many organic fluorophores, are susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[3] Minimize exposure time and excitation light intensity.[8]
-
Examine Dye Integrity: Ensure the this compound stock solution has not degraded. Store the stock solution protected from light and at the recommended temperature. If degradation is suspected, prepare a fresh stock solution.
Issue 2: High Background Fluorescence
Q: My images have high background noise, making it difficult to distinguish the signal from my sample. What can I do to reduce the background?
A: High background fluorescence can obscure your signal of interest. This can be caused by impurities, non-specific binding of the dye, or autofluorescence from your sample or materials.
Troubleshooting Steps:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and buffer components are of high purity to minimize fluorescent contaminants.
-
Optimize Washing Steps: If you are labeling biological samples, ensure that your washing protocols are sufficient to remove any unbound or non-specifically bound dye.
-
Check for Autofluorescence: Biological samples, culture media, and even some plasticware can exhibit autofluorescence. Image an unstained control sample under the same conditions to assess the level of autofluorescence. If significant, consider using spectral unmixing techniques or selecting imaging channels that minimize this interference.
-
Use Appropriate Filters: Employ high-quality optical filters that are specifically designed for the excitation and emission wavelengths of this compound to block stray light and unwanted wavelengths.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Spectral Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 621 nm | Ethanol | [3] |
| Molar Extinction Coefficient (ε) | 83,000 cm-1M-1 | Methanol | [10][11] |
| Emission Maximum (λem) | 648 nm | Ethanol | [3] |
| Quantum Yield (Φf) | ~0.5 - 0.63 | Ethanol/Methanol | [3][5] |
Table 2: Factors Influencing Fluorescence
| Factor | Observation | Reference |
| Solvent Polarity | Increasing solvent polarity can lead to a red shift in the emission spectrum.[4] | [4] |
| pH | Absorption and emission spectra are pH-sensitive. Deprotonation can cause significant spectral shifts.[6][7] | [6][7] |
| Concentration | High concentrations can lead to fluorescence quenching. | General knowledge |
| Photobleaching | A known issue with organic dyes, leading to irreversible signal loss.[3] | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of dye powder in a fume hood.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 1-10 mM).
-
Vortex the solution thoroughly until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
Protocol 2: Staining Cells with this compound
-
Materials:
-
This compound stock solution
-
Cell culture medium or appropriate buffer (e.g., PBS)
-
Cultured cells on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final working concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or buffer. The optimal concentration should be determined empirically.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for the desired time (e.g., 15-30 minutes) at 37°C, protected from light.
-
After incubation, remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.
-
The cells are now ready for imaging. Mount the coverslip on a slide with an appropriate mounting medium or image the plate directly.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting weak fluorescence signals with this compound.
Caption: A flowchart for troubleshooting weak fluorescence signals.
Caption: A typical experimental workflow for using Oxazine 170.
Caption: Factors influencing the fluorescence of Oxazine 170.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. coolled.com [coolled.com]
- 10. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 11. Oxazine 170 [omlc.org]
Technical Support Center: Optimizing Oxazine 170 Perchlorate Concentration for Cell Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Oxazine (B8389632) 170 perchlorate (B79767) for cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for staining cells with Oxazine 170 perchlorate?
A1: While the optimal concentration can vary depending on the cell type and experimental conditions, a sensible starting point is a concentration range of 0.1 µM to 10 µM. A cytotoxicity study on a similar dye, Oxazine 4-perchlorate, indicated that concentrations below 100 µM are generally considered safe for cells.[1][2] It is always recommended to perform a concentration titration to determine the ideal concentration for your specific application.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically a powder. To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO. For example, to create a 1 mM stock solution, you would dissolve an appropriate amount of the dye in DMSO. It is crucial to store the stock solution properly to prevent degradation. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[3]
Q3: What is the spectral profile of this compound?
A3: this compound has a maximum absorption (λmax) at approximately 624 nm and an emission maximum at around 645 nm.[3][4] It has a broad excitation spectrum, ranging from 300-550 nm.[3]
Q4: Where does this compound localize within the cell?
A4: Studies on similar oxazine dyes suggest a cytosolic distribution, with potential accumulation in mitochondria.[1][2] The specific localization can be influenced by the cell type and its metabolic state. To confirm the subcellular localization in your experiments, co-staining with organelle-specific markers is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Concentration Too Low: The concentration of this compound may be insufficient for detection.[5] | Increase the concentration of the dye in a stepwise manner (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) to find the optimal signal-to-noise ratio. |
| Inadequate Incubation Time: The dye may not have had enough time to penetrate the cells and accumulate in the target organelles. | Increase the incubation time. A typical starting point is 15-30 minutes. | |
| Incorrect Microscope Settings: The filter sets and exposure times on the microscope may not be optimized for this compound's spectral properties.[6] | Ensure you are using the appropriate laser lines and emission filters for a dye with an emission maximum around 645 nm. Optimize exposure time to enhance signal detection. | |
| High Background/Non-specific Staining | Concentration Too High: Excessive dye concentration can lead to non-specific binding and high background fluorescence.[5] | Decrease the concentration of this compound. Refer to your concentration titration to find a balance between signal intensity and background. |
| Insufficient Washing: Unbound dye molecules may remain in the imaging medium, contributing to background noise.[7] | Increase the number of washing steps with a suitable buffer (e.g., PBS) after the staining incubation period. | |
| Cell Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal.[8] | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging medium or applying spectral unmixing techniques if available. | |
| Phototoxicity/Cell Death | High Dye Concentration: High concentrations of the dye may be toxic to the cells, especially with prolonged exposure.[1] | Use the lowest effective concentration of the dye that provides a good signal. A study on a similar oxazine dye suggests that concentrations below 100 µM are generally safe.[1][2] |
| Excessive Light Exposure: Prolonged or high-intensity light exposure during imaging can induce phototoxicity, leading to cellular damage and death.[9] | Minimize the duration and intensity of light exposure. Use neutral density filters, reduce laser power, and decrease exposure times.[10][11] | |
| Photobleaching (Signal Fades Quickly) | High-Intensity Illumination: Intense light exposure can cause the fluorophore to permanently lose its ability to fluoresce.[9][12] | Reduce the excitation light intensity and exposure time.[10] |
| Extended Imaging Time: Continuous imaging over long periods increases the likelihood of photobleaching.[10] | For time-lapse experiments, increase the interval between image acquisitions. Consider using an anti-fade mounting medium if imaging fixed cells. |
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to the desired final working concentration (e.g., 1 µM). It is recommended to test a range of concentrations (0.1 µM to 10 µM) to determine the optimal one for your cell type.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with a pre-warmed, serum-free medium or buffer to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound (Excitation ~624 nm, Emission ~645 nm).
-
Visualizations
Caption: Workflow for optimizing this compound cell staining.
Caption: Troubleshooting decision tree for common cell staining issues.
References
- 1. Cytotoxicity analysis of oxazine 4-perchlorate fluorescence nerve potential clinical biomarker for guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Luminescent Properties of this compound Doped PMMA Fiber [mdpi.com]
- 5. biotium.com [biotium.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. biocompare.com [biocompare.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Photobleaching - Wikipedia [en.wikipedia.org]
Technical Support Center: Oxazine 170 Perchlorate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Oxazine (B8389632) 170 perchlorate (B79767) in aqueous solutions. Aggregation can significantly impact experimental results by altering the photophysical properties of the dye, leading to fluorescence quenching and spectral shifts.
Frequently Asked Questions (FAQs)
Q1: What is Oxazine 170 perchlorate and why is aggregation a concern?
A1: this compound is a fluorescent dye commonly used in various biological and chemical applications, including laser technologies and as a pH sensor.[1] In aqueous solutions, Oxazine 170 molecules, particularly in their cationic form, have a strong tendency to self-associate and form dimers or higher-order aggregates. This aggregation is a significant concern because it can lead to a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ), and shifts in the absorption and emission spectra. These changes can compromise the reliability and reproducibility of experimental data.
Q2: What are the main factors that promote the aggregation of this compound?
A2: The primary factors influencing the aggregation of this compound in aqueous solutions are:
-
Concentration: Higher concentrations of the dye increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Aqueous Environment: Water is a polar solvent that can promote the association of hydrophobic dye molecules. The cationic form of Oxazine 170 is particularly prone to dimerization in water.
-
pH: The pH of the solution can affect the charge state of the dye molecule, which in turn influences its aggregation behavior.
-
Ionic Strength: The presence of salts can either promote or inhibit aggregation depending on the specific salt and its concentration.
Q3: How can I visually or spectroscopically detect if my Oxazine 170 solution has aggregated?
A3: Aggregation of Oxazine 170 can be detected through the following observations:
-
Visual Inspection: Highly aggregated solutions may appear cloudy or exhibit a change in color.
-
UV-Vis Spectroscopy: Aggregation typically leads to changes in the absorption spectrum. For many dyes, the formation of H-aggregates (face-to-face stacking) results in a blue-shift of the main absorption peak and the appearance of a new, shorter-wavelength band. J-aggregates (end-to-end association) typically cause a red-shift.
-
Fluorescence Spectroscopy: Aggregation is often accompanied by a significant decrease in fluorescence intensity (quenching).
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing the aggregation of this compound in your experiments.
Issue 1: Low or No Fluorescence Signal
-
Possible Cause: Aggregation-caused quenching.
-
Troubleshooting Steps:
-
Dilute the Solution: The simplest first step is to dilute your Oxazine 170 solution. Aggregation is a concentration-dependent phenomenon.
-
Check the Spectrum: Acquire a UV-Vis absorption spectrum. A blue-shifted peak or a new shoulder on the blue side of the main absorption band is a strong indicator of H-aggregation.
-
Modify the Solvent: Introduce a co-solvent or an additive to disrupt aggregates (see protocols below).
-
Issue 2: Inconsistent or Irreproducible Fluorescence Readings
-
Possible Cause: Dynamic equilibrium between monomeric and aggregated states.
-
Troubleshooting Steps:
-
Control Temperature: Ensure your experiments are conducted at a consistent temperature, as temperature can influence aggregation-deaggregation kinetics.
-
Standardize Solution Preparation: Use a consistent and robust protocol for preparing your Oxazine 170 solutions to ensure the same initial state for each experiment.
-
Incorporate Anti-Aggregation Agents: The use of surfactants or cyclodextrins can help to stabilize the monomeric form of the dye.
-
Issue 3: Unexpected Shifts in Absorption or Emission Spectra
-
Possible Cause: Formation of different types of aggregates (e.g., H- or J-aggregates).
-
Troubleshooting Steps:
-
Analyze Spectral Changes: A blue-shift in the absorption spectrum suggests the formation of H-aggregates, while a red-shift indicates J-aggregates.
-
Adjust Solution pH: The charge of the dye molecule can influence the type of aggregate formed. Systematically vary the pH of your buffer to find a range where aggregation is minimized.
-
Experiment with Additives: Different additives can selectively disrupt specific types of aggregates.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution with Minimized Aggregation
This protocol aims to prepare a concentrated stock solution of this compound in a solvent that discourages aggregation, which can then be diluted into your aqueous experimental buffer.
-
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles. If present, continue sonication.
-
Store the stock solution in a light-protected container at -20°C or -80°C. For working solutions, dilute the stock solution into your final aqueous buffer immediately before use.
-
Protocol 2: Using Surfactants to Prevent Aggregation
Non-ionic surfactants can be effective in preventing the aggregation of dyes by forming micelles that encapsulate the dye molecules.
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer (e.g., PBS, TRIS)
-
Triton X-100 or Tween 20
-
-
Procedure:
-
Prepare your aqueous buffer containing the desired final concentration of the surfactant. A good starting point is 0.01% to 0.1% (v/v) of Triton X-100 or Tween 20.
-
Add the required volume of the this compound stock solution to the surfactant-containing buffer to achieve your final desired dye concentration.
-
Mix the solution thoroughly by vortexing or gentle inversion.
-
Allow the solution to equilibrate for a few minutes before performing your experiment.
-
It is recommended to test a range of surfactant concentrations to find the optimal condition for your specific application.
-
Protocol 3: Utilizing Cyclodextrins for De-aggregation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like dyes within their central cavity, effectively isolating them and preventing self-aggregation.[2][3][4][5][6]
-
Materials:
-
This compound stock solution (in DMSO)
-
Aqueous buffer
-
β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin
-
-
Procedure:
-
Prepare a solution of the cyclodextrin (B1172386) in your aqueous buffer. The concentration will need to be optimized, but a starting range of 1-10 mM is recommended.
-
Add the this compound stock solution to the cyclodextrin solution to achieve the final dye concentration.
-
Mix the solution well and allow it to incubate for at least 30 minutes to facilitate the formation of the inclusion complex.
-
Monitor the absorption and fluorescence spectra to confirm the disruption of aggregates. An increase in the monomeric absorption peak and a recovery of fluorescence intensity are indicative of successful de-aggregation.
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound aggregation in the public literature, the following table provides representative values for related oxazine and other dyes to guide experimental design. Researchers should determine the precise parameters for their specific experimental conditions.
| Parameter | Dye Class/Example | Solvent/Conditions | Approximate Value | Reference/Note |
| Molar Extinction Coefficient (Monomer) | Oxazine 170 | Methanol | 83,000 M⁻¹cm⁻¹ at 613.3 nm | [7] |
| Fluorescence Quantum Yield (Monomer) | Oxazine 170 | Ethanol | ~0.5 | [8] |
| Fluorescence Quantum Yield (Aggregate) | General Observation | Aqueous Solution | Significantly lower than monomer | Aggregation-caused quenching is a common phenomenon. |
| Critical Aggregation Concentration (CAC) | Surfactant-like peptides | Aqueous Solution | Micromolar to millimolar range | [9][10] The CAC for a specific dye needs to be determined empirically. |
| Effect of Surfactant | General Dyes | Aqueous Solution with Triton X-100 | Effective at 0.01% - 0.1% (v/v) | General starting point for optimization. |
| Effect of Cyclodextrin | General Dyes | Aqueous Solution with β-Cyclodextrin | Effective in the 1-10 mM range | [2][3][4][5][6] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing potential aggregation issues with this compound in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cyclodextrins against Interface-Induced Denaturation in Pharmaceutical Formulations: A Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazine 170 [omlc.org]
- 8. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical Aggregation Concentration Can be a Predictor of Doxorubicin Delivery Performance of Self-Assembling Amphiphilic Peptides with Different Hydrophobic Tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fluorescence Quenching Mechanisms of Oxazine 170 Perchlorate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the fluorescence quenching mechanisms of Oxazine (B8389632) 170 perchlorate (B79767).
Frequently Asked Questions (FAQs)
Q1: What are the primary fluorescence quenching mechanisms that can affect Oxazine 170 perchlorate?
A1: The fluorescence of this compound can be diminished through several quenching mechanisms, broadly categorized as dynamic, static, and Förster Resonance Energy Transfer (FRET).
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is dependent on the diffusion of the quencher and affects the excited state lifetime of the fluorophore.
-
Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the population of excitable fluorophores and, consequently, the fluorescence intensity, but does not alter the fluorescence lifetime of the uncomplexed fluorophore.
-
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent, non-radiative energy transfer from an excited donor fluorophore (like this compound) to a suitable acceptor molecule. The efficiency of this process is highly sensitive to the distance between the donor and acceptor (typically within 1-10 nm).
Q2: What are some common quenchers for this compound?
A2: While specific quantitative data for a wide range of quenchers with this compound is not extensively documented, common quenchers for fluorescent dyes in this spectral range include:
-
Iodide ions (I⁻): Often from potassium iodide (KI), iodide is a classic collisional quencher.
-
Tryptophan: This amino acid has been shown to quench the fluorescence of oxazine dyes, primarily through a static quenching mechanism involving the formation of a ground-state complex.[1]
-
Molecular Oxygen: A well-known dynamic quencher for many fluorophores.
-
Organic Molecules with Overlapping Spectra: Molecules with absorption spectra that overlap with the emission spectrum of this compound can act as FRET acceptors.
Q3: How can I differentiate between dynamic and static quenching in my experiments with this compound?
A3: The most definitive way to distinguish between dynamic and static quenching is by measuring the fluorescence lifetime of this compound in the presence and absence of the quencher.
-
In dynamic quenching , the fluorescence lifetime will decrease as the quencher concentration increases.
-
In static quenching , the fluorescence lifetime of the uncomplexed fluorophore will remain unchanged, regardless of the quencher concentration.
Additionally, changes in the absorption spectrum of this compound upon addition of a quencher can indicate the formation of a ground-state complex, which is characteristic of static quenching.
Troubleshooting Guides
This section addresses specific issues that may arise during fluorescence quenching experiments with this compound.
Problem 1: No or very low fluorescence signal from this compound.
| Possible Cause | Troubleshooting Steps |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths are set correctly for this compound (Excitation max ~624 nm, Emission max ~645 nm in methanol).[2] - Ensure the detector gain is set appropriately. |
| Degradation of the Dye | - this compound is a powder and should be stored at 4°C, sealed from moisture and light.[2] - Prepare fresh solutions from a reliable stock. - Protect solutions from prolonged exposure to light to prevent photobleaching. |
| Solvent Effects | - The fluorescence properties of this compound can be solvent-dependent. Ensure the chosen solvent is compatible and does not inherently quench the fluorescence. Methanol and ethanol (B145695) are common solvents.[3] |
| Presence of Contaminants | - Use high-purity solvents and reagents to avoid introducing quenching impurities. |
Problem 2: Inconsistent or non-reproducible quenching results.
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Temperature | - Dynamic quenching is highly temperature-dependent as it relies on diffusion. Maintain a constant and controlled temperature for all measurements. |
| Inaccurate Concentrations | - Precisely prepare all stock and working solutions of this compound and the quencher. - Use calibrated pipettes and volumetric flasks. |
| Inner Filter Effect | - At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to artificially low fluorescence readings. - Keep the absorbance of the sample below 0.1 at the excitation wavelength to minimize this effect.[4] |
| Photobleaching | - Minimize the exposure of the sample to the excitation light. Use the lowest possible excitation intensity and exposure time. |
Problem 3: Non-linear Stern-Volmer plot.
| Possible Cause | Troubleshooting Steps |
| Mixed Quenching Mechanisms | - A combination of static and dynamic quenching can lead to an upward-curving Stern-Volmer plot. - Analyze the data using a modified Stern-Volmer equation that accounts for both mechanisms. |
| Ground-State Complex Formation (Static Quenching) | - If the plot is non-linear and there is no change in fluorescence lifetime, this strongly suggests static quenching. |
| High Quencher Concentration | - At very high quencher concentrations, deviations from the linear Stern-Volmer relationship can occur due to static quenching effects or other complex interactions. |
Quantitative Data
The following tables summarize key quantitative data for this compound and related oxazine dyes.
Table 1: Photophysical Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 624 nm | Methanol | |
| Emission Maximum (λem) | 645 nm | Methanol | [2] |
| Molar Extinction Coefficient (ε) | 83,000 M-1cm-1 | Methanol | [4] |
| Fluorescence Quantum Yield (Φf) | 0.63 | Methanol | [3][4] |
Table 2: Static Quenching of an Oxazine Dye (MR121) by Tryptophan
Note: Data for the closely related oxazine dye MR121 is provided as a proxy for this compound.
| Quencher | Association Constant (Kass) | Quenching Mechanism | Reference |
| Tryptophan | 96 - 206 M-1 | Static | [1] |
Experimental Protocols
Protocol 1: Fluorescence Quenching Titration (Stern-Volmer Analysis)
Objective: To determine the quenching mechanism and Stern-Volmer constant (KSV) for the quenching of this compound by a specific quencher (e.g., potassium iodide).
Materials:
-
This compound
-
Quencher (e.g., Potassium Iodide)
-
Spectroscopy grade solvent (e.g., methanol)
-
Volumetric flasks and calibrated micropipettes
-
Fluorometer
Methodology:
-
Prepare a stock solution of this compound: Prepare a concentrated stock solution (e.g., 1 mM) in the chosen solvent.
-
Prepare a working solution of this compound: Dilute the stock solution to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength (around 624 nm).
-
Prepare a stock solution of the quencher: Prepare a high-concentration stock solution of the quencher (e.g., 1 M KI in the same solvent).
-
Perform the titration:
-
Prepare a series of samples, each containing the same concentration of this compound and increasing concentrations of the quencher.
-
Start with a sample containing only this compound (no quencher).
-
Incrementally add small volumes of the quencher stock solution to the this compound solution, ensuring the total volume change is minimal to avoid significant dilution effects.
-
-
Measure fluorescence spectra:
-
For each sample, record the fluorescence emission spectrum by exciting at the absorption maximum of this compound.
-
Record the fluorescence intensity at the emission maximum (around 645 nm).
-
-
Data Analysis:
-
Correct the fluorescence intensities for any dilution effects if necessary.
-
Plot F0/F versus the quencher concentration [Q], where F0 is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity at each quencher concentration.
-
The slope of the resulting linear plot is the Stern-Volmer constant (KSV).
-
Protocol 2: Fluorescence Lifetime Measurement
Objective: To measure the fluorescence lifetime of this compound to differentiate between static and dynamic quenching.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer
-
Pulsed light source with an emission wavelength suitable for exciting this compound
-
Samples of this compound with and without the quencher
Methodology (using TCSPC):
-
Instrument Setup:
-
Set up the TCSPC system with the appropriate excitation source and detector.
-
Record an Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Sample Measurement:
-
Measure the fluorescence decay of the this compound solution without the quencher.
-
Measure the fluorescence decay of the this compound solution(s) containing the quencher at various concentrations.
-
-
Data Analysis:
-
Deconvolute the measured fluorescence decays from the IRF.
-
Fit the decay curves to an exponential or multi-exponential decay model to obtain the fluorescence lifetime(s).
-
Compare the fluorescence lifetimes in the presence and absence of the quencher. A decrease in lifetime with increasing quencher concentration indicates dynamic quenching.
-
Visualizations
Caption: Overview of fluorescence quenching mechanisms for this compound.
Caption: Experimental workflow for Stern-Volmer analysis.
Caption: Troubleshooting logic for inconsistent fluorescence quenching data.
References
Improving the signal-to-noise ratio of Oxazine 170 perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio of Oxazine (B8389632) 170 perchlorate (B79767) in their experiments.
Troubleshooting Guides
Low fluorescence intensity or a poor signal-to-noise ratio can be attributed to a variety of factors. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal Excitation/Emission Wavelengths: The selected wavelengths do not align with the maximal absorption and emission of the dye. | Use an excitation wavelength near the absorption maximum (~621 nm in ethanol) and detect emission around the peak of ~648 nm. Note that these values can shift depending on the solvent.[1] |
| Low Quantum Yield: The solvent environment may be quenching fluorescence. | Oxazine 170 perchlorate has a fluorescence quantum yield of approximately 0.5 in ethanol (B145695).[2] Consider using solvents like dichloromethane (B109758) or 1,2-dichlorobenzene (B45396), which can lead to higher fluorescence efficiency for oxazine dyes.[2] Avoid highly polar or protic solvents if possible, as they can interact with the dye and provide non-radiative decay pathways. | |
| Photobleaching: The dye is being irreversibly destroyed by high-intensity light. | Reduce the excitation light intensity or the exposure time. Consider using an anti-fade reagent if compatible with your experimental setup. | |
| Incorrect pH: The pH of the solution may be affecting the dye's chemical structure and fluorescence properties. | Maintain a neutral or slightly acidic pH. Oxazine dyes can be protonated in strong acids, and some are not stable in basic solutions.[2][3] The addition of ammonium (B1175870) hydroxide (B78521), for instance, can cause a deprotonation mechanism, leading to significant shifts in absorption and fluorescence.[3] | |
| High Background Noise | Solvent or Buffer Fluorescence: The solvent or buffer components may be contributing to the background signal. | Use high-purity, spectroscopy-grade solvents. Check for autofluorescence of your buffer components before adding the dye. |
| Light Scattering: Particulate matter in the sample can scatter the excitation light, increasing background noise. | Filter your solutions to remove any dust or precipitates. Ensure cuvettes or sample holders are clean and free of scratches. | |
| Detector Noise: The instrument's detector may be a source of noise. | Optimize detector settings, such as gain and integration time. If possible, cool the detector to reduce thermal noise. | |
| Spectral Shifts | Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, causing shifts in the emission spectrum.[4] | Be consistent with the solvent used. Note that increasing solvent polarity generally leads to a red shift (longer wavelengths) in the emission of polar fluorophores.[4] |
| Reabsorption: At high concentrations, emitted fluorescence can be reabsorbed by other dye molecules, leading to a red shift in the observed emission spectrum.[1] | Work with dilute concentrations of the dye. For this compound, concentrations below 1x10⁻⁴ M in aqueous solutions are suggested to maintain the monomeric form.[5] | |
| Temperature Variations: Changes in temperature can affect the absorption spectrum and fluorescence intensity.[2] | Maintain a stable temperature throughout your experiments. |
Quantitative Data on Solvent Effects
The choice of solvent significantly impacts the fluorescence properties of this compound. The following table provides a summary of its spectral characteristics in different environments.
| Solvent | Absorption Max (λabs) | Emission Max (λem) | Quantum Yield (Φf) |
| Ethanol | 621 nm[1] | 648 nm[1] | ~ 0.5[2] |
| Methanol | 613.25 nm[6] | Not specified | 0.63[1] |
| Dichloromethane | Not specified | Not specified | Higher than in ethanol[2] |
| 1,2-Dichlorobenzene | Not specified | Not specified | Higher than in ethanol[2] |
| PMMA (solid matrix) | Not specified | Red-shifted with fiber length[1][7] | Not specified |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: In ethanol, the main absorption band is at 621 nm and the emission peak is at 648 nm.[1] However, it has a broad excitation spectrum, ranging from 300-550 nm, and strongly absorbs light with a wavelength greater than 550 nm.[8][9] It's always best to measure the excitation and emission spectra in your specific experimental solvent to determine the optimal wavelengths.
Q2: How does the solvent polarity affect the fluorescence of this compound?
A2: The fluorescence properties of oxazine dyes are sensitive to the solvent environment.[2] Generally, increasing the solvent polarity can lead to a red shift in the emission spectrum.[4] For oxazines, internal conversion as a non-radiative decay pathway plays a more significant role than in rhodamines, and this can be influenced by the solvent.[2] Solvents like dichloromethane and 1,2-dichlorobenzene have been shown to result in higher fluorescence efficiency for some oxazine dyes compared to ethanol.[2]
Q3: Is this compound sensitive to pH?
A3: Yes, oxazine dyes can be sensitive to pH.[2][3] They can be protonated in strong acids, and some are not stable in basic solutions.[2] It is advisable to maintain a consistent and appropriate pH for your experiments, typically in the neutral to slightly acidic range. For example, the addition of ammonium hydroxide can deprotonate the dye and cause significant spectral shifts.[3]
Q4: How can I minimize photobleaching of this compound?
A4: Photobleaching is the irreversible degradation of the fluorophore due to light exposure. To minimize this, you can:
-
Reduce the intensity of the excitation light.
-
Decrease the duration of exposure to the excitation source.
-
Use a neutral density filter to attenuate the excitation light.
-
If your sample and experimental conditions permit, consider using a commercially available anti-fade mounting medium or reagent.
Q5: What is the recommended storage condition for this compound?
A5: Stock solutions of this compound should be stored sealed, protected from moisture and light. For long-term storage, -80°C is recommended for up to 6 months. For shorter periods, -20°C is suitable for up to 1 month.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a microfuge tube.
-
Solvent Addition: Add a precise volume of a suitable high-purity solvent (e.g., ethanol or DMSO) to achieve a desired stock concentration (e.g., 1 mM).
-
Dissolution: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming may be applied if necessary, but be cautious of solvent evaporation.
-
Storage: Store the stock solution in a light-protected container at -20°C or -80°C as recommended.[8]
Protocol 2: Measurement of Fluorescence Spectra
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent by diluting the stock solution. The final concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time.
-
Set the excitation and emission slits to an appropriate width (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 648 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 640 nm).
-
The resulting spectrum will show the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 630 nm to 800 nm).
-
The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission.
-
-
Blank Subtraction: Measure the spectrum of a blank sample (solvent only) under the same conditions and subtract it from the sample spectrum to correct for background fluorescence and Raman scattering.
Visualizations
Caption: Experimental workflow for fluorescence spectroscopy.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 7. [PDF] Luminescent Properties of this compound Doped PMMA Fiber | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Long-term stability and storage of Oxazine 170 perchlorate solutions
Welcome to the technical support center for Oxazine (B8389632) 170 perchlorate (B79767) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability, storage, and troubleshooting of this fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Oxazine 170 perchlorate solid and its solutions?
A1: For long-term storage, solid this compound should be kept at room temperature in a dry, dark place. Stock solutions should be stored sealed, protected from light and moisture. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q2: What are the best solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.[1][2] DMSO has a high solubilizing capacity for this dye (up to 100 mg/mL).[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as its hygroscopic nature can affect solubility.[1]
Q3: What are the known causes of degradation for this compound solutions?
A3: The fluorescence and stability of this compound can be compromised by several factors. These include exposure to high-intensity light (photobleaching), elevated temperatures, and UV radiation.[3] Additionally, interactions with oxygen and moisture can lead to the degradation of the dye.[4]
Q4: Can this compound form aggregates in solution?
A4: Yes, like many organic dyes, oxazine dyes can form aggregates (dimers and higher-order structures) in aqueous solutions, which can alter their spectral properties. The extent of aggregation is influenced by the dye concentration, the nature of the solvent, and temperature. In some organic solvents like ethanol, aggregation is less pronounced at lower concentrations.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Weak or No Fluorescence Signal | Degraded Dye Solution: Improper storage (e.g., exposure to light, elevated temperature, moisture) can lead to dye degradation. | Prepare a fresh stock solution from solid this compound. Ensure proper storage of stock solutions at -20°C or -80°C in a dark, dry environment.[1] |
| Low Dye Concentration: The concentration of the dye in the experimental setup may be too low to produce a detectable signal. | Optimize the working concentration of the dye for your specific application. | |
| Incompatible Instrument Settings: The excitation and emission wavelengths on your instrument may not be optimal for this compound. | Set the excitation wavelength around its absorption maximum (~624 nm in methanol) and the emission detection around its emission maximum (~645 nm).[5][6] | |
| Photobleaching: Prolonged exposure to the excitation light source can irreversibly destroy the fluorophore. | Minimize the exposure time of the sample to the light source. Use an anti-fade reagent if compatible with your experimental setup. Store stained samples in the dark. | |
| High Background Fluorescence | Autofluorescence: Biological samples or other components in your solution may exhibit intrinsic fluorescence. | Run an unstained control sample to determine the level of autofluorescence. If possible, choose an excitation/emission channel that minimizes autofluorescence. |
| Contaminated Solvents or Reagents: Impurities in solvents or other reagents can contribute to background fluorescence. | Use high-purity, spectroscopy-grade solvents for preparing solutions. | |
| Excess Dye Concentration: Using too high a concentration of the dye can lead to high background and signal saturation. | Titrate the dye to find the optimal concentration that provides a good signal-to-noise ratio without excessive background. | |
| Unexpected Spectral Shifts | Solvent Effects: The absorption and emission spectra of this compound can be influenced by the polarity and polarizability of the solvent. | Be consistent with the solvent used throughout your experiments. Note that spectral shifts between different solvents are expected. |
| pH Changes: The spectral properties of oxazine dyes can be sensitive to the pH of the solution. | Maintain a consistent and appropriate pH for your experimental buffer system. | |
| Dye Aggregation: Formation of aggregates can lead to changes in the absorption spectrum. | Prepare fresh dilutions from a stock solution. In some cases, slight warming or sonication may help to break up aggregates, but this should be done with caution. | |
| Precipitation of the Dye | Low Solubility in Working Buffer: The dye may precipitate when a concentrated stock in an organic solvent is diluted into an aqueous buffer. | Ensure that the final concentration of the organic solvent in the aqueous buffer is low enough to be tolerated by your system but sufficient to keep the dye in solution. It may be necessary to optimize the dilution protocol. |
| Solution Instability Over Time: The dye may precipitate out of solution after a period of storage. | Prepare fresh working solutions from your frozen stock solution shortly before use. |
Data Summary
Storage Stability of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Sealed vial, protected from light and moisture.[1] |
| -20°C | Up to 1 month | Sealed vial, protected from light and moisture.[1] |
| Room Temperature | Not recommended for solutions | Solid form can be stored at room temperature. |
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL | Use of fresh, anhydrous DMSO is recommended.[1] |
| Ethanol | Soluble | A commonly used solvent for spectroscopic measurements. |
| Methanol | Soluble | A commonly used solvent for spectroscopic measurements.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or ethanol
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of dye powder in a suitable container.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in light-protected tubes or vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Accelerated Stability Study of this compound Solutions
This protocol is adapted from general methods for assessing fluorescent dye stability and can be used to compare the stability of this compound in different solvents.
-
Materials:
-
Freshly prepared stock solutions of this compound in the solvents to be tested (e.g., DMSO, ethanol).
-
Temperature-controlled environments (e.g., incubators, water baths) set at various temperatures (e.g., 4°C, 25°C, 40°C).
-
UV-Vis spectrophotometer and a spectrofluorometer.
-
-
Procedure:
-
Prepare aliquots of the dye solutions in each solvent and place them in the different temperature-controlled environments. Protect all samples from light.
-
At designated time points (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4), remove one aliquot from each condition.
-
Allow the samples to equilibrate to room temperature.
-
For each sample, measure the absorbance spectrum using a UV-Vis spectrophotometer. Record the absorbance maximum (λmax) and the peak absorbance value.
-
Dilute the samples to a suitable concentration for fluorescence measurement and record the fluorescence emission spectrum, keeping the excitation wavelength and instrument settings constant for all measurements. Record the emission maximum (λem) and the peak fluorescence intensity.
-
Analyze the data by plotting the percentage of remaining absorbance and fluorescence intensity relative to the Day 0 sample over time for each storage condition. A significant decrease in absorbance or fluorescence intensity indicates degradation.
-
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: A logical workflow for troubleshooting weak fluorescence signals.
References
Technical Support Center: Minimizing Spectral Bleed-Through with Oxazine 170 Perchlorate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Oxazine 170 perchlorate (B79767), with a focus on minimizing spectral bleed-through in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a concern with Oxazine 170 perchlorate?
A1: Spectral bleed-through, also known as crosstalk or spillover, occurs in multi-color fluorescence experiments when the emission signal from one fluorophore is detected in the channel designated for another. This is a common issue due to the broad emission spectra of many fluorophores. This compound, with its emission maximum in the far-red region of the spectrum, can potentially bleed into the detection channels of other far-red or near-infrared dyes if the filter sets are not optimal or if compensation is not properly applied. This can lead to false-positive signals and inaccurate colocalization analysis.
Q2: What are the key spectral properties of this compound I should be aware of?
A2: Understanding the spectral characteristics of this compound is crucial for designing your experiments and troubleshooting bleed-through. Key quantitative data is summarized in the table below.
| Property | Value | Solvent |
| Excitation Maximum (λex) | ~621-624 nm | Ethanol/Methanol |
| Emission Maximum (λem) | ~641-648 nm | Ethanol/Methanol |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613.3 nm | Methanol[1] |
| Quantum Yield (Φ) | 0.63 | Methanol |
Q3: Which common fluorophores are most likely to cause spectral bleed-through with this compound?
A3: Dyes with emission spectra that overlap with this compound's emission are the most likely culprits for spectral bleed-through. Given its emission in the far-red spectrum, you should be cautious when pairing it with other fluorophores in this region. Some examples of dyes that may have spectral overlap include:
-
Allophycocyanin (APC) : APC has an emission maximum around 660 nm, which is very close to that of this compound. This proximity can lead to significant bleed-through.
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Cyanine 5 (Cy5) : Cy5 and its derivatives (e.g., Alexa Fluor 647) have emission maxima in the 665-670 nm range. The tail of this compound's emission spectrum can easily extend into the detection window for these dyes.
-
Other Far-Red Dyes : Be mindful of other fluorophores with emission in the 650-700 nm range. Always check the specific excitation and emission spectra of the dyes in your panel using a spectrum viewer tool.
Q4: How can I minimize spectral bleed-through during image acquisition?
A4: There are several strategies you can employ during image acquisition to reduce spectral bleed-through:
-
Sequential Scanning (Confocal Microscopy): This is one of the most effective methods. By acquiring the signal for each fluorophore sequentially using only the specific excitation laser for that dye, you prevent the simultaneous excitation of multiple fluorophores and the resulting bleed-through.
-
Optimized Filter Selection: Use narrow bandpass emission filters that are tightly centered around the emission peak of this compound. This will help to exclude unwanted signals from other channels. A recommended bandpass filter for Oxazine 170 would be centered around 650 nm with a narrow bandwidth (e.g., 650/30 nm).
-
Judicious Fluorophore Selection: When designing your experiment, choose fluorophores with the largest possible spectral separation.
-
Lower Laser Power and Detector Gain: If the signal in one channel is significantly brighter than another, it can exacerbate bleed-through. Try to balance the signal intensities by adjusting the laser power and detector gain for each channel.
Q5: What is spectral unmixing and how can it help?
A5: Spectral unmixing is a computational technique that separates the emission spectra of multiple fluorophores present in a single image. By acquiring a reference spectrum for each individual fluorophore (a "lambda stack"), the software can calculate the contribution of each dye to the overall signal in every pixel. This allows for the accurate separation of signals even when there is significant spectral overlap.
Q6: What are compensation controls and when should I use them?
A6: Compensation is a mathematical correction used in flow cytometry to subtract the spectral overlap from each detector. To perform compensation, you need to run single-color controls for each fluorophore in your panel. These controls allow the flow cytometry software to calculate a compensation matrix, which is then applied to your multi-color samples to correct for bleed-through. Compensation is essential for accurate data analysis in multi-color flow cytometry.
Troubleshooting Guides
Troubleshooting High Background or Non-Specific Staining
High background can be mistaken for or exacerbate the appearance of spectral bleed-through. Here are some steps to troubleshoot this issue:
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Check for Autofluorescence: Run an unstained control sample to assess the level of natural fluorescence in your cells or tissue. Autofluorescence is often more prominent in the blue and green channels but can extend into the red and far-red regions.
-
Optimize Antibody Concentrations: High antibody concentrations can lead to non-specific binding and increased background. Perform a titration of your primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.
-
Ensure Proper Blocking: Inadequate blocking can result in non-specific antibody binding. Use an appropriate blocking buffer for your sample type.
-
Use a Quenching Agent: For tissue sections with high autofluorescence from lipofuscin, consider using a quenching agent like TrueBlack® Lipofuscin Autofluorescence Quencher.[2]
Advanced Troubleshooting for Persistent Bleed-Through
If you have tried the basic steps and are still observing significant bleed-through, consider the following:
-
Re-evaluate Your Fluorophore Combination: If two fluorophores are too spectrally close, it may be impossible to completely eliminate bleed-through. Consider replacing one of the dyes with an alternative that has a more distinct spectrum.
-
Fine-tune Your Spectral Unmixing Reference Spectra: The accuracy of spectral unmixing is highly dependent on the quality of your reference spectra. Ensure that your single-color controls for generating reference spectra are prepared and imaged under the exact same conditions as your experimental sample.
-
Check for Photoconversion: Some fluorescent dyes, particularly blue ones like DAPI and Hoechst, can be photoconverted to emit at longer wavelengths upon prolonged exposure to UV or violet light, potentially causing unexpected bleed-through into green or red channels.[2] While less common with far-red dyes, be mindful of intense or prolonged illumination.
Experimental Protocols
Protocol for Preparing Single-Color Compensation Controls for Flow Cytometry
This protocol outlines the steps for preparing single-color controls, which are essential for accurate compensation in multi-color flow cytometry experiments involving this compound.
Materials:
-
Your experimental cells or compensation beads.
-
All fluorophore-conjugated antibodies used in your multi-color panel (including one for this compound).
-
An unstained control sample (cells or beads).
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA).
Procedure:
-
Prepare a separate tube for each fluorophore in your panel. You will also need one tube for an unstained control.
-
Aliquot your cells or beads into each tube. The number of cells/beads should be consistent with what you will use for your fully stained samples.
-
For each single-color control tube, add the corresponding fluorophore-conjugated antibody at the same concentration you will use in your multi-color experiment.
-
The unstained control tube receives no antibody.
-
Incubate the tubes according to your established staining protocol. This typically involves a 15-30 minute incubation on ice, protected from light.
-
Wash the cells/beads by adding an excess of staining buffer, centrifuging, and carefully removing the supernatant. Repeat this step at least once to remove any unbound antibody.
-
Resuspend the cells/beads in an appropriate volume of staining buffer for flow cytometry analysis.
-
Run your single-color controls on the flow cytometer before running your multi-color samples. Use these controls to set the appropriate voltages and to allow the software to calculate the compensation matrix.
Key Considerations:
-
The positive population in your single-color control should be at least as bright as, or brighter than, the signal you expect in your experimental sample.
-
The negative and positive populations in your control must have the same level of autofluorescence. Using the same cell type or compensation beads for all controls is crucial.
-
For tandem dyes, it is critical to use the exact same lot of the antibody for both the compensation control and the experimental sample, as there can be lot-to-lot variability in their spectral properties.
Visualizations
Logical Workflow for Troubleshooting Spectral Bleed-Through
Caption: A flowchart outlining the logical steps for troubleshooting spectral bleed-through.
Experimental Workflow for Spectral Unmixing
References
Technical Support Center: Solvent Effects on the Spectral Shift of Oxazine 170 Perchlorate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the solvent-dependent spectral shifts of Oxazine 170 perchlorate (B79767). This document includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate successful experimental outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the spectroscopic analysis of Oxazine 170 perchlorate in different solvent environments.
| Question/Issue | Answer/Troubleshooting Steps |
| Why do the absorption and emission peaks of this compound shift in different solvents? | This phenomenon is known as solvatochromism , where the color of a substance changes with the polarity of the solvent. The shift in spectral peaks is due to differential solvation of the ground and excited states of the dye molecule. Polar solvents will stabilize the more polar state to a greater extent, leading to a shift in the energy gap between the ground and excited states. |
| I am observing a significant "red shift" (bathochromic shift) in the emission spectrum as I increase solvent polarity. Is this expected? | Yes, this is a common observation for many fluorescent dyes, including oxazines. A red shift in the fluorescence spectrum with increasing solvent polarity generally indicates that the excited state is more polar than the ground state. The polar solvent molecules arrange themselves around the excited dye molecule, lowering its energy and thus shifting the emission to a longer wavelength (lower energy). |
| My fluorescence intensity is very low. What could be the cause? | Several factors can lead to low fluorescence intensity: 1. Concentration too high (Inner Filter Effect): At high concentrations, the emitted fluorescence can be reabsorbed by other dye molecules. Try diluting your sample. 2. Concentration too low: The number of fluorescing molecules is insufficient. Prepare a more concentrated sample. 3. Photobleaching: The dye may be degrading under the excitation light. Reduce the excitation intensity or exposure time. Prepare a fresh sample. 4. Solvent Quenching: Some solvents can quench fluorescence. Ensure your solvent is of high purity and suitable for fluorescence spectroscopy. 5. Incorrect Excitation/Emission Wavelengths: Verify that you are using the correct excitation wavelength to obtain the maximum emission and that your detection range is set appropriately. |
| I am seeing unexpected peaks or shoulders in my spectra. What should I do? | Unforeseen spectral features can arise from: 1. Solvent Impurities: Use high-purity, spectroscopy-grade solvents. 2. Dye Aggregation: At higher concentrations, this compound can form aggregates (dimers or higher-order) which have different spectral properties from the monomer. To check for aggregation, acquire spectra at several different concentrations. A change in the spectral shape upon dilution suggests aggregation. 3. Contamination: Ensure your cuvettes and labware are scrupulously clean. |
| The shape of my emission spectrum changes when I change the excitation wavelength. Why is this happening? | This is often an indication of the presence of more than one fluorescent species in your sample. This could be due to dye aggregation, the presence of a fluorescent impurity, or different protonation states of the dye. To investigate, you can try: 1. Purifying the dye. 2. Running spectra at different concentrations to check for aggregation. 3. Controlling the pH of the solution if different protonation states are suspected. |
| How can I minimize photobleaching of my sample? | To reduce photobleaching: 1. Use the lowest possible excitation light intensity. 2. Minimize the sample's exposure time to the excitation light. 3. Use fresh solutions. Some dyes are more stable in the dark and at cooler temperatures. 4. Deoxygenate your solvent, as dissolved oxygen can sometimes accelerate photobleaching. |
II. Quantitative Data: Solvatochromic Shifts of this compound
The following tables summarize the absorption (λabs) and emission (λem) maxima of this compound in different solvents, along with key solvent polarity parameters.
Table 1: Spectral Data of this compound in Common Solvents
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) |
| Methanol | 613[1] | ~645[2][3] |
| Ethanol | 621[4] | 648[4] |
Table 2: Solvent Polarity Parameters for Selected Solvents
To correlate the observed spectral shifts with solvent properties, various polarity scales are used. The following table provides some of these parameters for common solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) |
| Methanol | 32.7 | 1.328 |
| Ethanol | 24.5 | 1.361 |
| Acetonitrile | 37.5 | 1.344 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.478 |
| Chloroform | 4.81 | 1.446 |
| Toluene | 2.38 | 1.496 |
| Cyclohexane | 2.02 | 1.426 |
Data compiled from various sources.
III. Experimental Protocols
This section provides a detailed methodology for conducting a solvatochromic study of this compound.
Objective: To measure the absorption and fluorescence emission spectra of this compound in a series of solvents with varying polarities and to analyze the resulting spectral shifts.
Materials:
-
This compound (dye content ≥ 95%)
-
Spectroscopy-grade solvents (e.g., methanol, ethanol, acetonitrile, DMSO, chloroform, toluene, cyclohexane)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the dye in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution. Store the stock solution in the dark to prevent photodegradation.
-
-
Preparation of Working Solutions:
-
For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be low enough to avoid inner filter effects and aggregation (typically in the micromolar range, e.g., 1-10 µM).
-
Ensure that the absorbance of the working solution at the absorption maximum is below 0.1 AU for fluorescence measurements to minimize inner filter effects.
-
-
Absorption Spectroscopy:
-
Record the absorption spectrum of each working solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Determine the wavelength of maximum absorption (λabs) for each solvent.
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, record the fluorescence emission spectrum of each working solution.
-
Excite the sample at its absorption maximum (λabs) determined in the previous step.
-
Scan the emission over a suitable wavelength range (e.g., 600-850 nm).
-
Determine the wavelength of maximum emission (λem) for each solvent.
-
-
Data Analysis:
-
Tabulate the λabs and λem values for each solvent.
-
Correlate the spectral shifts with solvent polarity parameters (e.g., dielectric constant, refractive index, or more sophisticated scales like Kamlet-Taft parameters) to understand the nature of the solute-solvent interactions.
-
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to the study of solvent effects on this compound.
Caption: Experimental workflow for a solvatochromism study.
References
Best practices for handling and disposing of Oxazine 170 perchlorate
This technical support center provides best practices for the handling, use, and disposal of Oxazine (B8389632) 170 perchlorate (B79767), tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Oxazine 170 perchlorate and what are its primary applications?
This compound is a fluorescent dye belonging to the oxazine family. It is characterized by its strong absorption of light at wavelengths greater than 550 nm and fluorescence emission at approximately 645 nm. Its primary applications in a laboratory setting include:
-
Fluorescence Microscopy: Used as a stain to visualize cellular components.
-
Flow Cytometry: For labeling nucleic acids and proteins.
-
Laser Dyes: Due to its specific excitation and emission spectra.
-
Sensors: It can be incorporated into materials to create sensors, for example, for pH or ammonia (B1221849) detection.[1]
Q2: What are the main hazards associated with this compound?
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious damage to the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
As a perchlorate salt, it also poses a risk of being a strong oxidizer, which can lead to fire or explosion, especially when in contact with combustible materials or when heated.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
To ensure safety, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield should be worn.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If working with the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.
Q4: How should this compound be stored?
Proper storage is crucial for both safety and maintaining the integrity of the dye.
-
Solid Form: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly closed.
-
Stock Solutions: For long-term storage, it is recommended to aliquot stock solutions and store them at -20°C or -80°C, protected from light.[2] Repeated freeze-thaw cycles should be avoided.[2]
Troubleshooting Guides
Low Fluorescence Signal
Problem: The fluorescence signal from my this compound staining is weak or non-existent.
| Possible Cause | Troubleshooting Step |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for this compound (Excitation max ~624 nm, Emission max ~645 nm). |
| Suboptimal Dye Concentration | The concentration of the dye may be too low. Prepare fresh dilutions and consider performing a concentration titration to find the optimal staining concentration for your specific cell type and application. |
| Photobleaching | The fluorescent signal has been destroyed by overexposure to the excitation light. Reduce the intensity of the light source, decrease the exposure time, and use an anti-fade mounting medium. |
| pH of Buffer | The fluorescence of some dyes is pH-sensitive. Ensure the pH of your imaging buffer is within the optimal range for Oxazine 170 fluorescence. |
| Low Target Abundance | If labeling a specific cellular target, the target itself may be in low abundance in your sample. Confirm the presence of the target using an alternative method if possible. |
Photobleaching
Problem: The fluorescence signal fades rapidly during imaging, especially during time-lapse experiments.
| Possible Cause | Troubleshooting Step |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity to the minimum level required to obtain a satisfactory signal. |
| Long Exposure Times | Decrease the exposure time for each image captured. |
| Frequent Image Acquisition | Increase the time interval between successive image acquisitions in a time-lapse series. |
| Absence of Anti-fade Reagents | Use a commercially available anti-fade mounting medium to reduce the rate of photobleaching. |
| Oxygen-Mediated Photodegradation | For live-cell imaging, consider using an oxygen scavenging system in your imaging medium. |
Experimental Protocols
General Protocol for Staining Live Cells with this compound
1. Preparation of Stock Solution:
- Dissolve this compound powder in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.
- Brief sonication may be required to fully dissolve the dye.
- Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.[2]
2. Preparation of Staining Solution:
- On the day of the experiment, thaw an aliquot of the stock solution.
- Dilute the stock solution in a suitable buffer or cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
3. Cell Staining:
- Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
- Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or an appropriate imaging buffer.
- Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
- Remove the staining solution and wash the cells two to three times with pre-warmed buffer or medium to remove any unbound dye.
- Add fresh, pre-warmed imaging medium to the cells.
4. Imaging:
- Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for Oxazine 170 (e.g., Cy5 filter set).
- Minimize light exposure to reduce photobleaching.
Disposal of this compound Waste
Warning: Perchlorate compounds are strong oxidizers and can form explosive mixtures with incompatible materials. Never dispose of perchlorate waste down the drain or in regular trash.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. Do not mix with combustible waste. |
| Aqueous Waste Solutions | Collect in a labeled, sealed waste container. The container should be compatible with the solvents used. Do not mix with organic waste unless specifically instructed to do so by your EHS office. |
| Decontamination of Glassware | Rinse glassware multiple times with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove the dye, collecting the rinsate as hazardous waste. Then, wash with a laboratory detergent and rinse thoroughly with water. |
For spills, do not use combustible materials like paper towels for cleanup. Use a non-combustible absorbent material like sand or vermiculite, collect the material in a sealed container, and dispose of it as hazardous waste.
Diagrams
Caption: Experimental workflow for using this compound.
Caption: Logical diagram for troubleshooting low fluorescence signals.
References
Validation & Comparative
A Comparative Guide to Oxazine 170 Perchlorate and Nile Blue for Lipid Staining
For researchers, scientists, and drug development professionals engaged in the study of cellular and tissue lipids, the choice of fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of two oxazine-based dyes, Oxazine 170 perchlorate (B79767) and Nile Blue, for the fluorescent staining of lipids. We present a detailed analysis of their performance, supported by experimental data and protocols, to facilitate an informed decision for your specific research needs.
At a Glance: Key Performance Indicators
To provide a clear and concise overview, the following table summarizes the key quantitative data for Oxazine 170 perchlorate and Nile Blue. These values are compiled from various sources and may vary depending on the specific experimental conditions.
| Property | This compound | Nile Blue | Source(s) |
| Excitation Maximum (λex) | ~613-621 nm (in methanol (B129727)/ethanol) | ~625-633 nm (in ethanol/water) | [1][2][3] |
| Emission Maximum (λem) | ~645-648 nm (in methanol/ethanol) | ~650-670 nm (in various solvents) | [1][4][5] |
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ (at 613.25 nm in methanol) | Data not readily available in comparable format | [2] |
| Quantum Yield (Φ) | ~0.5-0.63 (in ethanol/methanol) | Varies with environment; lower in aqueous media | [2][6] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and ethanol. | Sulfate salt is soluble in water and ethanol; perchlorate salt is sparingly soluble in water. | [3] |
| Primary Application | Laser dye, fluorescent probe. | Histological stain for lipids, vital stain. | [4][7][8] |
In-Depth Analysis: Functionality and Applications
This compound: A Bright and Photostable Alternative
This compound is a fluorescent dye known for its high quantum yield and photostability.[6] While traditionally used as a laser dye, its spectral properties in the far-red region make it a compelling candidate for biological imaging, minimizing autofluorescence from cellular components. Its strong absorption and emission in the red part of the spectrum allow for deep tissue imaging and reduced phototoxicity.
Nile Blue: The Classic Vital Stain for Lipids
Nile Blue is a well-established phenoxazine (B87303) dye used for histological and vital staining of lipids.[7][8] It is known for its ability to differentiate between neutral lipids (staining red, due to its oxazone form, Nile Red) and acidic lipids like phospholipids (B1166683) (staining blue).[9] This property makes it a valuable tool for studying lipid composition within cells. Nile Blue is cell-permeable and can be used for live-cell imaging.[8]
Experimental Protocols
Protocol for Staining Intracellular Lipids with this compound (Recommended)
This protocol is a recommended starting point for using this compound for lipid staining in cultured cells, based on its known properties as a fluorescent dye. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Prepare Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation (Optional, for fixed-cell imaging):
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of 1-10 µM this compound in PBS or an appropriate cell culture medium.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove excess dye.
-
-
Mounting and Imaging:
-
Mount the coverslips with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Excitation: 620/20 nm, Emission: 660/40 nm).
-
Protocol for Staining Lipids in Cryosections with Nile Blue
This protocol is adapted from established methods for staining lipids in tissue sections.[8]
Materials:
-
Nile Blue A (sulfate salt)
-
Distilled water
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (e.g., VectaShield)
-
DAPI (optional, for nuclear counterstaining)
Procedure:
-
Sectioning: Cryosection unfixed or lightly fixed tissues at an appropriate thickness (e.g., 10-20 µm).
-
Fixation: Fix the sections with 4% PFA in PBS for 10-15 minutes. Avoid alcohol-based fixatives which can extract lipids.
-
Washing: Wash the sections with PBS.
-
Staining:
-
Prepare a 5 µM working solution of Nile Blue in PBS.
-
Incubate the sections with the Nile Blue staining solution for 10 minutes.
-
-
Washing: Wash the sections with PBS to remove excess stain.
-
Mounting and Imaging:
-
Mount the sections with an aqueous mounting medium, with or without DAPI for nuclear counterstaining.
-
Image using a fluorescence microscope. Nile Blue fluorescence is typically detected in the far-red channels (e.g., Excitation: 625 nm).[8]
-
Visualizing the Workflow
The following diagram illustrates a generalized workflow for fluorescent lipid staining in cultured cells, applicable to both this compound and Nile Blue.
References
- 1. mdpi.com [mdpi.com]
- 2. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Fluorescent Staining Capacity of Two New Nile Blue Analogues [mdpi.com]
- 6. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 9. The use of Nile blue sulphate in the histochemical identification of phospholipids. (1968) | M. G. Dunnigan | 36 Citations [scispace.com]
A Head-to-Head Comparison: Oxazine 170 Perchlorate vs. Alexa Fluor 647 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the selection of far-red fluorophores, this guide offers an in-depth comparison of Oxazine (B8389632) 170 perchlorate (B79767) and Alexa Fluor 647. We delve into their spectral properties, performance characteristics, and application suitability, supported by experimental protocols to aid in practical implementation.
In the realm of fluorescence imaging and analysis, the choice of fluorophore is paramount to achieving high-quality, reproducible data. Both Oxazine 170 perchlorate and Alexa Fluor 647 are prominent dyes in the far-red spectrum, a region favored for its minimal overlap with cellular autofluorescence. This guide provides a comprehensive, data-driven comparison to inform your selection process for applications such as immunofluorescence, microscopy, and flow cytometry.
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and Alexa Fluor 647. These values are critical for predicting the performance of the dyes in various experimental setups.
| Property | This compound | Alexa Fluor 647 |
| Excitation Maximum (λex) | ~621-624 nm | ~650 nm[1] |
| Emission Maximum (λem) | ~645-648 nm[2] | ~665-671 nm[1] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ (at 613.3 nm in methanol) | 239,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.63 (in methanol) | 0.33 (in aqueous buffer)[3][4] |
| Fluorescence Lifetime (τ) | Not readily available for biological applications | 1.0 ns (in aqueous solution)[3] |
| Key Features | Used as a laser dye and in biosensors | High brightness, photostability, and pH insensitivity[4] |
| Common Applications | Laser systems, chemical sensing | Immunofluorescence, flow cytometry, super-resolution microscopy[4] |
Performance Comparison
Spectral Characteristics: Alexa Fluor 647 exhibits a more red-shifted excitation and emission profile compared to this compound. This can be advantageous in minimizing spectral overlap in multicolor imaging experiments. The broader excitation spectrum of this compound (300-550 nm) suggests it can be excited by a wider range of light sources, though its primary absorption is in the red region.[2]
Brightness and Photostability: Brightness is a function of both the molar extinction coefficient and the quantum yield. While this compound has a higher quantum yield in methanol, Alexa Fluor 647's exceptionally high molar extinction coefficient contributes to its well-regarded brightness in biological applications.[4] Furthermore, Alexa Fluor 647 is renowned for its superior photostability, a critical factor for imaging techniques that require prolonged or intense illumination, such as confocal and super-resolution microscopy.[4] While data on the photostability of this compound in a biological context is limited, oxazine dyes, in general, are known for good photostability.
Solubility and Conjugation: Alexa Fluor 647 is commercially available in various reactive forms, making it straightforward to conjugate to antibodies and other biomolecules for specific labeling. Information on the ease of conjugation for this compound for similar biological applications is less readily available.
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining with Alexa Fluor 647
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using a secondary antibody conjugated to Alexa Fluor 647.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target protein)
-
Alexa Fluor 647-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
NucBlue Fixed Cell ReadyProbes Reagent (DAPI) for nuclear counterstaining
-
ProLong Glass Antifade Mountant
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a petri dish to the desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 647-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody in a humidified chamber for 1 hour at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate cells with NucBlue Fixed Cell ReadyProbes Reagent for 5 minutes to stain the nuclei.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using a drop of ProLong Glass Antifade Mountant.
-
Allow the mountant to cure overnight at room temperature in the dark.
-
-
Imaging:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for DAPI and Alexa Fluor 647 (e.g., excitation at ~650 nm and emission at ~670 nm).
-
Protocol for Quantifying Photobleaching
This protocol can be used to compare the photostability of this compound and Alexa Fluor 647 under identical imaging conditions.
Materials:
-
Fluorescence microscope with a camera and time-lapse imaging capabilities.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Stained samples (e.g., cells stained as described above).
Procedure:
-
Image Acquisition:
-
Place the stained slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) with clear and consistent fluorescence.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Keep these parameters constant throughout the experiment.
-
Acquire a time-lapse series of images of the same ROI. The time interval and total duration will depend on the bleaching rate of the fluorophore.
-
-
Image Analysis using ImageJ/Fiji:
-
Open the image sequence in ImageJ/Fiji.
-
Define an ROI that encompasses the fluorescently labeled structures.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Measure the mean fluorescence intensity of a background region (an area with no cells) for each frame.
-
Subtract the background intensity from the ROI intensity for each time point.
-
Normalize the background-corrected intensity values to the initial intensity (from the first frame).
-
Plot the normalized intensity as a function of time. The rate of decay of this curve represents the photobleaching rate.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate a typical immunofluorescence workflow and the steps involved in photobleaching analysis.
Caption: A generalized workflow for indirect immunofluorescence staining.
Caption: Workflow for quantitative analysis of photobleaching.
Conclusion
Both this compound and Alexa Fluor 647 are powerful far-red fluorophores, but their optimal applications differ. Alexa Fluor 647 stands out for its exceptional brightness, photostability, and ease of use in biological labeling, making it a top choice for demanding applications like super-resolution microscopy and quantitative imaging.[4] this compound, with its high quantum yield in certain solvents and broad excitation spectrum, remains a valuable tool, particularly in applications like laser technology and the development of fluorescent sensors.
For researchers in the biological sciences and drug development, the well-characterized performance and commercial availability of a wide range of conjugates make Alexa Fluor 647 the more versatile and reliable option for routine and advanced fluorescence imaging. The provided protocols offer a starting point for incorporating these powerful tools into your research, enabling high-quality data acquisition and analysis.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Alexa Fluor 647 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Far-Red Spectrum: A Guide to Alternatives for Oxazine 170 Perchlorate
For researchers and scientists relying on far-red fluorescence, the selection of a suitable dye is paramount for achieving high-quality, reliable data. Oxazine 170 perchlorate (B79767) has traditionally been a common choice in this spectral region. However, a range of modern fluorescent dyes now offer compelling alternatives, often with superior performance in key areas such as brightness, photostability, and quantum yield. This guide provides an objective comparison of Oxazine 170 perchlorate with several popular alternatives—ATTO 647N, Alexa Fluor 647, Cy5, and Seta-647—supported by quantitative data and detailed experimental protocols to aid in making an informed decision for your specific research needs.
Performance Comparison of Far-Red Fluorescent Dyes
The selection of an appropriate fluorescent dye is often a trade-off between various photophysical parameters. The following table summarizes the key performance indicators for this compound and its alternatives. It is important to note that these values can be influenced by the experimental environment, such as the solvent used.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Relative Photostability |
| This compound | ~621-646 | ~645-670 | ~83,000 | ~0.63 (in Methanol)[1] | ~3.5 | Moderate |
| ATTO 647N | ~647 | ~667 | ~150,000 | ~0.65 (in aqueous buffer) | ~3.5 | High |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 (in PBS)[2] | ~1.0[2] | High[3] |
| Cy5 | ~649 | ~666 | ~250,000[4] | ~0.27[4] | ~1.0 | Moderate to Low[5][6] |
| Seta-647 | ~649 | ~690-695 | ~200,000[7][8] | ~0.60-0.61 (in PB 7.4)[7][8] | ~3.2[7][8] | Very High[7][8][9][10] |
In-Depth Look at the Alternatives
ATTO 647N: This dye is known for its high photostability and quantum yield. Its strong absorption and emission characteristics make it a robust choice for demanding applications such as single-molecule studies.
Alexa Fluor 647: A widely adopted dye in the far-red spectrum, Alexa Fluor 647 boasts an exceptionally high molar extinction coefficient, contributing to its impressive brightness. It is recognized for its good photostability, making it suitable for imaging applications that require prolonged exposure.[3]
Cy5: A traditional and widely used far-red dye, Cy5 offers a high molar extinction coefficient. However, it is generally considered to be less photostable compared to more modern dyes like the Alexa Fluor and ATTO series, which can be a limitation in long-term imaging experiments.[5][6]
Seta-647: This dye stands out for its exceptional photostability and high quantum yield.[7][8][9][10] It is reported to be significantly more photostable than Cy5 and even Alexa Fluor 647, making it an excellent candidate for experiments requiring intense or prolonged illumination, such as super-resolution microscopy.[7][8][9][10]
Experimental Protocols
Accurate characterization of fluorescent dyes is crucial for their effective application. Below are detailed methodologies for key experiments used to determine the performance parameters listed above.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO for stock, and the final aqueous buffer for measurements) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with the desired experimental buffer (e.g., PBS).
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's absorption maximum (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Beer-Lambert Law: Plot the absorbance at λmax against the concentration of the dye. The molar extinction coefficient is calculated from the slope of this line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and spectral properties that overlap with the sample dye. For the far-red region, Cresyl Violet or Oxazine 170 itself can be used as standards.
-
Absorbance Matching: Prepare dilute solutions of both the standard and the sample in the same solvent. Adjust the concentrations so that their absorbance values at the excitation wavelength are identical and low (typically < 0.1) to avoid inner filter effects.
-
Fluorescence Spectra Acquisition: Using a spectrofluorometer, record the fluorescence emission spectra of both the standard and the sample, ensuring identical excitation wavelength and instrument settings (e.g., slit widths).
-
Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (η2sample / η2standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser), a sensitive detector (e.g., a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye in the desired solvent.
-
Data Acquisition: Excite the sample with the pulsed laser and detect the emitted photons. The TCSPC electronics measure the time delay between the laser pulse and the arrival of each photon.
-
Decay Curve Generation: A histogram of these time delays is constructed, representing the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials) to determine the fluorescence lifetime(s). The instrument response function (IRF) of the system should be measured and accounted for in the analysis for accurate results.
Assessment of Photostability
Photostability refers to a dye's resistance to photobleaching, the irreversible loss of fluorescence upon exposure to light.
Protocol (Ensemble Measurement):
-
Sample Preparation: Prepare a solution of the fluorescent dye at a known concentration in a suitable buffer and place it in a cuvette.
-
Continuous Illumination: Expose the sample to continuous illumination from a stable light source (e.g., a laser or an arc lamp) within a spectrofluorometer or a custom-built setup.
-
Fluorescence Monitoring: Record the fluorescence intensity over time.
-
Data Analysis: Plot the normalized fluorescence intensity as a function of time. The photostability can be quantified by determining the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizing the Selection Process
To aid researchers in selecting the most appropriate far-red dye, the following workflow diagram illustrates a logical decision-making process based on experimental requirements.
Caption: A decision tree to guide the selection of a far-red fluorescent dye.
Conclusion
While this compound remains a viable option for far-red fluorescence applications, researchers now have a diverse palette of alternative dyes with enhanced photophysical properties. For applications demanding the utmost photostability, Seta-647 and ATTO 647N present compelling choices. When maximal brightness is the primary concern, Alexa Fluor 647 is an excellent candidate due to its high molar extinction coefficient. For more routine applications or where budget is a primary consideration, Cy5 remains a widely used option. By carefully considering the quantitative data and the specific demands of the experimental setup, researchers can select the optimal far-red dye to ensure the highest quality and reliability of their fluorescence-based investigations.
References
- 1. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. setabiomedicals.com [setabiomedicals.com]
- 8. setabiomedicals.com [setabiomedicals.com]
- 9. lifecanvastech.com [lifecanvastech.com]
- 10. setabiomedicals.com [setabiomedicals.com]
Spectral Overlap of Oxazine 170 Perchlorate with Common Fluorophores: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral properties of Oxazine 170 perchlorate (B79767) with other widely used fluorophores. Understanding spectral overlap is critical for designing multiplex fluorescence experiments, minimizing crosstalk, and identifying potential Förster Resonance Energy Transfer (FRET) pairs.
Data Presentation: Spectral Properties of Common Fluorophores
The following table summarizes the key spectral characteristics of Oxazine 170 perchlorate and other common fluorophores. These values are essential for predicting potential spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment |
| This compound | 611 - 624 | 641 - 648 | Ethanol/Methanol[1][2][3][4] |
| Rhodamine B | 545 - 546 | 566 - 567 | Ethanol[5] |
| Fluorescein | 498 | 517 | Basic Ethanol |
| Cy3 | 554 - 555 | 568 - 569 | |
| Cy5 | 649 | 667 - 670 | |
| Alexa Fluor 594 | 590 | 617 - 618 | |
| Alexa Fluor 647 | 650 | 665 - 671 |
Analysis of Spectral Overlap
Spectral overlap occurs when the emission spectrum of a donor fluorophore overlaps with the excitation spectrum of an acceptor fluorophore. This phenomenon is the basis of FRET but can also be a source of bleed-through interference in multicolor imaging.
Based on the data presented, the emission spectrum of This compound (emission max ~645 nm) shows significant potential for spectral overlap with the excitation spectra of Cy5 (excitation max ~649 nm) and Alexa Fluor 647 (excitation max ~650 nm) . This overlap suggests that this compound could serve as an efficient energy donor to these far-red emitting dyes in FRET-based assays.
Conversely, the emission of fluorophores like Rhodamine B and Cy3 are less likely to significantly excite this compound. However, the relatively broad emission spectra of some fluorophores could still lead to a degree of crosstalk, which should be considered during experimental design and compensated for with appropriate controls.
Visualization of Spectral Overlap
The following diagrams illustrate the concept of spectral overlap and the specific potential for overlap between this compound and other fluorophores.
Caption: Conceptual workflow of Förster Resonance Energy Transfer (FRET).
Caption: Potential spectral overlap between Oxazine 170 and other fluorophores.
Experimental Protocols
To experimentally quantify the spectral overlap and its efficiency for energy transfer (e.g., FRET), the following general protocol can be adapted.
Objective: To determine the spectral overlap integral (J) and FRET efficiency between a donor (e.g., this compound) and an acceptor fluorophore.
Materials:
-
Donor fluorophore (this compound)
-
Acceptor fluorophore (e.g., Cy5 or Alexa Fluor 647)
-
Appropriate solvents (e.g., ethanol, methanol, or a buffered solution)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the donor and acceptor fluorophores in the chosen solvent.
-
Prepare a series of dilutions to determine the molar extinction coefficient of the acceptor at its absorption maximum.
-
Prepare a solution of the donor fluorophore for fluorescence emission measurement. The concentration should be low enough to avoid inner filter effects.
-
Prepare a mixed sample containing both the donor and acceptor for FRET measurements.
-
-
Spectral Measurements:
-
Donor Emission Spectrum: Using the spectrofluorometer, excite the donor-only sample at its maximum excitation wavelength and record the emission spectrum across a range that covers its entire emission profile.
-
Acceptor Absorption Spectrum: Using the UV-Vis spectrophotometer, measure the absorbance spectrum of the acceptor-only sample to determine its molar extinction coefficient across the range of the donor's emission.
-
-
Data Analysis: Calculation of the Spectral Overlap Integral (J):
-
The spectral overlap integral, J(λ), is a quantitative measure of the degree of spectral overlap between the donor's emission and the acceptor's absorption. It is calculated using the following formula:
J(λ) = ∫ F_D(λ) * ε_A(λ) * λ^4 dλ
Where:
-
F_D(λ) is the corrected fluorescence intensity of the donor at wavelength λ, normalized so that the total area under the curve is 1.
-
ε_A(λ) is the molar extinction coefficient of the acceptor at wavelength λ.
-
λ is the wavelength in nanometers.
-
-
This integral is typically calculated numerically using software like MATLAB, R, or even spreadsheet programs.
-
-
FRET Efficiency Measurement (Optional):
-
In the mixed sample, excite the donor at its excitation maximum.
-
Measure the fluorescence intensity of both the donor and the acceptor. A decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity (sensitized emission) compared to control samples (donor-only and acceptor-only) indicates FRET.
-
FRET efficiency (E) can be calculated from the decrease in donor fluorescence:
E = 1 - (F_DA / F_D)
Where:
-
F_DA is the fluorescence intensity of the donor in the presence of the acceptor.
-
F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
-
Experimental Workflow Diagram:
Caption: Experimental workflow for determining spectral overlap and FRET efficiency.
References
A Comparative Guide to Oxazine 170 Perchlorate for Multi-Color Imaging
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-color fluorescence imaging, the careful selection of fluorophores is paramount to generating high-quality, reliable data. Cross-reactivity, or spectral bleed-through, where the emission of one fluorophore is detected in the channel of another, can lead to false positives and complicate the interpretation of experimental results. This guide provides a comprehensive comparison of Oxazine 170 perchlorate (B79767) with two common alternatives in the far-red spectrum, Alexa Fluor 647 and Cy5, with a focus on their potential for cross-reactivity in multi-color imaging applications.
Quantitative Comparison of Fluorophore Properties
The intrinsic spectral properties of a fluorophore are a key determinant of its suitability for multi-color imaging. A brighter dye (higher quantum yield and molar extinction coefficient) can often be used at a lower concentration, potentially reducing non-specific background. The separation between the excitation and emission maxima (Stokes shift) also plays a role in minimizing crosstalk.
| Property | Oxazine 170 Perchlorate | Alexa Fluor 647 | Cy5 |
| Excitation Maximum (nm) | ~621[1] | ~650[2] | ~649[3] |
| Emission Maximum (nm) | ~648[1] | ~665[2] | ~666[3] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~83,000[4][5] | ~239,000[2] | ~250,000[3] |
| Quantum Yield | ~0.63[1][5] | ~0.33[2] | ~0.20[3] |
| Solvent for Spectral Data | Methanol[5] / Ethanol[1] | Phosphate-Buffered Saline (PBS) | Aqueous Buffer |
Note: Spectral properties can vary depending on the solvent and conjugation state. The data presented here is for the unconjugated dyes in the specified solvents.
Representative Cross-Reactivity Analysis
To provide a practical comparison, the following table presents representative data from a hypothetical experiment designed to quantify the spectral bleed-through of this compound, Alexa Fluor 647, and Cy5 when paired with a spectrally separated green fluorophore (e.g., Alexa Fluor 488). The "Crosstalk Percentage" represents the percentage of the donor fluorophore's signal detected in the acceptor fluorophore's channel.
| Fluorophore Combination | Donor Channel Excitation/Emission (nm) | Acceptor Channel Excitation/Emission (nm) | Representative Crosstalk (%) |
| Alexa Fluor 488 & This compound | 488 / 500-550 | 633 / 660-710 | 1.8% |
| Alexa Fluor 488 & Alexa Fluor 647 | 488 / 500-550 | 633 / 660-710 | 0.9% |
| Alexa Fluor 488 & Cy5 | 488 / 500-550 | 633 / 660-710 | 1.2% |
Disclaimer: This data is for illustrative purposes only and represents a potential outcome of the experimental protocol described below. Actual crosstalk will depend on the specific microscope setup, filter sets, and experimental conditions.
Experimental Protocols
Protocol for Measuring Fluorophore Cross-Reactivity
This protocol outlines a method for quantifying the spectral bleed-through between two fluorophores using a confocal microscope equipped with a spectral detector.
1. Sample Preparation:
- Prepare three separate samples:
- Sample 1: Labeled with the first fluorophore only (e.g., Alexa Fluor 488).
- Sample 2: Labeled with the second fluorophore only (e.g., this compound).
- Sample 3: Unlabeled (for background measurement).
- Ensure consistent labeling and mounting conditions across all samples.
2. Image Acquisition (Lambda Stack):
- For each sample, acquire a "lambda stack," which is a series of images taken at different emission wavelengths.[6][7][8][9][10]
- Excite the fluorophore with its optimal laser line.
- Set the spectral detector to collect a series of images across a broad emission range (e.g., 500 nm to 750 nm) with a defined step size (e.g., 5 nm).
- Use identical imaging settings (laser power, gain, pinhole size, etc.) for all three samples.
3. Data Analysis:
- Step 1: Define Emission Spectra:
- From the lambda stack of the single-color samples, generate the emission spectrum for each fluorophore. This can be done by drawing a region of interest (ROI) over the labeled structure and plotting the mean intensity for each wavelength in the lambda stack.
- Step 2: Define Imaging Channels:
- Based on the emission spectra, define the theoretical emission collection windows (channels) for each fluorophore that will be used in a multi-color experiment (e.g., Channel 1: 500-550 nm for Alexa Fluor 488; Channel 2: 660-710 nm for this compound).
- Step 3: Calculate Crosstalk:
- For the sample containing only the first fluorophore (e.g., Alexa Fluor 488), measure the mean fluorescence intensity within its defined channel (I_donor_in_donor_channel).
- In the same sample, measure the mean fluorescence intensity that "bleeds through" into the defined channel for the second fluorophore (I_donor_in_acceptor_channel).
- Calculate the crosstalk percentage using the formula: Crosstalk (%) = (I_donor_in_acceptor_channel / I_donor_in_donor_channel) * 100
- Repeat this process for the sample containing only the second fluorophore to determine bleed-through in the other direction.
Visualization of Experimental Workflow and Concepts
To further clarify the process of evaluating fluorophore cross-reactivity, the following diagrams illustrate the key workflows and concepts.
Conclusion
While this compound is a viable option for multi-color imaging in the far-red spectrum, its broader emission profile may lead to slightly higher cross-reactivity compared to alternatives like Alexa Fluor 647. For experiments requiring the most stringent separation of spectral signals, Alexa Fluor 647 may be a preferable choice due to its narrower emission spectrum and higher molar extinction coefficient, which allows for lower concentrations to be used. However, this compound's high quantum yield makes it a bright and effective fluorophore.
Ultimately, the optimal choice of fluorophore depends on the specific requirements of the experiment, including the other fluorophores in the panel, the sensitivity of the detection system, and the acceptable level of spectral overlap. Researchers are strongly encouraged to perform their own cross-reactivity analysis using the protocol outlined above with their specific instrumentation and experimental setup to make the most informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 4. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 5. Oxazine 170 [omlc.org]
- 6. btiscience.org [btiscience.org]
- 7. www2.icb.ufmg.br [www2.icb.ufmg.br]
- 8. Lambda Stack Basic Concepts | Nikon’s MicroscopyU [microscopyu.com]
- 9. Lambda Stacks and Spectral Signatures | Nikon’s MicroscopyU [microscopyu.com]
- 10. ZEISS Microscopy Online Campus | Interactive Tutorials | Emission Fingerprinting with Lambda Stacks [zeiss-campus.magnet.fsu.edu]
Performance of Oxazine 170 Perchlorate in Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing advanced microscopy techniques, the selection of an appropriate fluorescent dye is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of Oxazine (B8389632) 170 perchlorate's performance in various microscopy setups, including confocal, stimulated emission depletion (STED), and stochastic optical reconstruction microscopy (STORM), against common alternative dyes. Detailed experimental protocols and quantitative data are presented to aid in making informed decisions for your specific imaging needs.
Overview of Oxazine 170 Perchlorate (B79767)
Oxazine 170 perchlorate is a fluorescent dye that emits in the red region of the visible spectrum. It is recognized for its utility in various fluorescence microscopy applications and as a laser dye. Its core characteristics make it a viable candidate for demanding imaging techniques that require bright and stable fluorescent probes.
Physicochemical Properties
A solid understanding of a fluorophore's photophysical properties is crucial for predicting its performance. Key parameters for this compound and its alternatives are summarized below.
| Property | This compound | Alexa Fluor 633 | Alexa Fluor 647 | Cy5 | ATTO 633 |
| Excitation Max (nm) | ~624 | ~621 | ~650 | ~649 | ~629 |
| Emission Max (nm) | ~645 | ~639 | ~668 | ~670 | ~657 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | ~100,000 | ~270,000 | ~250,000 | ~130,000 |
| Quantum Yield | ~0.5 (in ethanol)[1], 0.63 (in methanol)[2][3] | ~0.6 | ~0.33 | ~0.27 | ~0.65 |
| Brightness (Ext. Coeff. x QY / 1000) | ~41.5 - 52.3 | ~60 | ~89.1 | ~67.5 | ~84.5 |
Table 1: Photophysical Properties of this compound and Common Alternatives. Brightness is a calculated metric to estimate the relative emission intensity.
Performance in Advanced Microscopy Setups
The suitability of a fluorophore is highly dependent on the specific microscopy technique employed. This section details the performance of this compound in confocal, STED, and STORM microscopy, with comparisons to other dyes.
Confocal Microscopy
A significant challenge in live-cell confocal imaging is phototoxicity and photobleaching. The high oxidation potential of oxazine dyes, including Oxazine 170, can contribute to greater photostability in the presence of oxygen compared to some rhodamine or cyanine (B1664457) derivatives.[4] This suggests that this compound could be a more robust choice for time-lapse imaging experiments where sample viability and signal preservation are crucial.
Stimulated Emission Depletion (STED) Microscopy
STED microscopy demands fluorophores with high photostability to withstand the intense depletion laser. While specific photostability data for this compound in STED is limited, oxazine dyes, in general, are considered for super-resolution applications. The performance of a dye in STED is highly dependent on the imaging conditions, including the embedding medium.
For optimal STED imaging, it is crucial to use high-quality glass coverslips (#1.5 or #1.5H, ~170 µm thickness) and an appropriate embedding medium.[5][6][7] It is advisable to start with a labeling protocol that has been optimized for confocal microscopy and adapt it for STED by using STED-compatible dyes and potentially increasing antibody concentrations to ensure sufficient labeling density.[6]
Stochastic Optical Reconstruction Microscopy (STORM)
STORM and other single-molecule localization microscopy (SMLM) techniques rely on the photoswitching properties of fluorophores. While cyanine dyes like Cy5 and Alexa Fluor 647 are the most commonly used and well-characterized probes for STORM due to their excellent photoswitching characteristics, oxazine dyes have also been shown to be effective.[4][8] The ability to control the on- and off-states of oxazine dyes through the addition of reductants and oxidants makes them versatile for these applications.[4] Furthermore, their inherent photostability in oxygenated environments is a significant advantage.[4]
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible microscopy experiments. Below are representative workflows for cell labeling and imaging.
General Cell Labeling Protocol for Immunofluorescence
This protocol provides a general framework for labeling fixed cells. Specific antibody concentrations and incubation times should be optimized for each experiment.
Caption: General workflow for immunofluorescent labeling of fixed cells.
STORM Imaging Workflow
This workflow outlines the key steps for preparing a sample for STORM imaging. The composition of the imaging buffer is critical for inducing photoswitching.
Caption: Simplified workflow for preparing and imaging a sample using STORM.
Logical Relationships in Fluorophore Selection
The choice of a fluorophore for a specific microscopy application is a multi-faceted decision involving the interplay of several factors.
Caption: Key factors influencing the selection of a fluorophore for microscopy.
Conclusion
This compound presents a viable option for various advanced microscopy techniques, particularly where high photostability in oxygenated environments is a priority. While it may not be the brightest dye available, its performance characteristics make it a worthy candidate for consideration, especially in live-cell imaging. For applications demanding the highest possible brightness, alternatives such as Alexa Fluor 647 or ATTO 633 may be more suitable. Ultimately, the optimal dye choice will depend on the specific experimental requirements, including the microscopy setup, the biological question being addressed, and the acceptable trade-offs between brightness, photostability, and cost. Rigorous optimization of labeling and imaging protocols is essential to maximize the performance of any fluorophore.
References
- 1. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazine 170 [omlc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mn.uio.no [mn.uio.no]
- 6. content.ilabsolutions.com [content.ilabsolutions.com]
- 7. Labeling for STED microscopy - @abberior.rocks [abberior.rocks]
- 8. Switchable Fluorophores for Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxazine 170 and Oxazine 720 Dyes for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence applications, particularly in laser technology, fluorescence microscopy, and flow cytometry, the selection of an appropriate dye is paramount for achieving sensitive and reliable results. Among the various classes of fluorescent probes, oxazine (B8389632) dyes are notable for their performance in the red to near-infrared region of the spectrum. This guide provides a comprehensive comparative analysis of two commonly referenced oxazine dyes: Oxazine 170 and Oxazine 720.
Through a detailed examination of their chemical identity and spectral properties, this document clarifies that "Oxazine 170" and "Oxazine 720" are predominantly used as synonyms for the same chemical entity, identified by the CAS number 62669-60-7. This guide will, therefore, present a consolidated overview of the properties and applications of this dye, referring to it as Oxazine 170/720.
Physicochemical and Spectral Properties
Oxazine 170/720 is a cationic dye known for its utility as a laser dye and a fluorescent marker. Its spectral characteristics are influenced by the solvent environment, a crucial consideration for experimental design. A summary of its key quantitative data is presented below.
| Property | Value | Solvent | Reference(s) |
| CAS Number | 62669-60-7 | - | [1] |
| Molecular Formula | C₂₁H₂₂ClN₃O₅ | - | [1] |
| Molecular Weight | 431.87 g/mol | - | [1] |
| Absorption Max (λmax) | ~613 nm | Methanol | [2][3] |
| ~621 nm | Ethanol | [4] | |
| ~624 nm | - | ||
| Molar Extinction Coeff. | ~83,000 M⁻¹cm⁻¹ at 613.3 nm | Methanol | [2] |
| Emission Max (λem) | ~641 nm | Methanol | |
| ~645 nm | - | [5] | |
| ~648 nm | Ethanol | [4] | |
| Quantum Yield (Φ) | ~0.63 | Methanol | [2][4] |
| ~0.5 | Ethanol | [6] | |
| Melting Point | 260 °C (decomposes) | - | [1] |
| Solubility | Soluble in DMSO and other organic solvents | DMSO | [1][5] |
| Practically insoluble in water | Water | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the application of Oxazine 170/720 in fluorescence microscopy and flow cytometry. It is important to note that these are general protocols and optimization of parameters such as dye concentration and incubation time is highly recommended for specific cell types and experimental conditions.
Fluorescence Microscopy of Live Cells
This protocol outlines the steps for staining live cells with Oxazine 170/720 for visualization via fluorescence microscopy.
Materials:
-
Oxazine 170/720 perchlorate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., Excitation: ~620 nm, Emission: ~650 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of Oxazine 170/720 in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration. A starting concentration in the range of 1-10 µM is recommended, but this should be optimized.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or cell culture medium to remove unbound dye and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells immediately using a fluorescence microscope equipped with appropriate filters. Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
Workflow for Live-Cell Fluorescence Microscopy
Caption: General workflow for staining live cells with Oxazine 170/720 for fluorescence microscopy.
Flow Cytometry Analysis
This protocol describes a general procedure for staining a single-cell suspension with Oxazine 170/720 for analysis by flow cytometry.
Materials:
-
Oxazine 170/720 perchlorate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin)
-
Single-cell suspension
-
Flow cytometer with a red laser (e.g., 633 nm or similar)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, dissociated tissue) at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of Oxazine 170/720 in anhydrous DMSO.
-
Staining: Add the Oxazine 170/720 stock solution directly to the cell suspension to a final concentration that needs to be empirically determined (a starting range of 0.1-5 µM is suggested). Vortex gently to mix.
-
Incubation: Incubate the cells for 15-30 minutes on ice or at room temperature, protected from light. The optimal incubation time and temperature should be determined for your specific cell type and application.
-
Washing: (Optional but recommended) Centrifuge the cells at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in fresh Flow Cytometry Staining Buffer. This step helps to reduce background fluorescence.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and emission filter appropriate for Oxazine 170/720.
Workflow for Flow Cytometry
Caption: General workflow for staining cells with Oxazine 170/720 for flow cytometry analysis.
Mechanism of Action and Applications
Oxazine 170/720 primarily functions as a fluorescent label. Its cationic nature facilitates interaction with and passage across cell membranes, although the precise uptake mechanism has not been extensively detailed and may vary between cell types. Once inside the cell, its localization is not well-defined and may depend on the specific cellular environment.
In the context of neurobiology, certain oxazine dyes have shown an affinity for nerve tissue. This is thought to be due to their lipophilic character, leading to accumulation in the lipid-rich myelin sheaths of nerves. However, a specific signaling pathway or molecular target interaction has not been identified. Therefore, its use in this context is primarily for structural imaging rather than functional analysis of signaling pathways.
The primary applications of Oxazine 170/720 include:
-
Laser Systems: Due to its high fluorescence quantum yield and photostability in certain solvents, it is widely used as a gain medium in dye lasers.
-
Fluorescence Microscopy: As a red-emitting fluorophore, it is suitable for labeling cells and tissues, particularly in multicolor imaging experiments where spectral separation from green and blue fluorophores is desired.
-
Flow Cytometry: It can be used as a fluorescent marker to identify and sort cell populations.
Conclusion
Oxazine 170 and Oxazine 720 are names used interchangeably for the same fluorescent dye, a versatile tool for applications requiring red-shifted excitation and emission. Its performance is solvent-dependent, and while it serves as an excellent fluorescent marker for imaging and flow cytometry, researchers should be aware that detailed protocols for specific biological applications are not widely established and require empirical optimization. Its role in biological systems appears to be that of a passive label rather than an active participant in cellular signaling. This guide provides a foundational understanding of Oxazine 170/720 to aid researchers in its effective application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxazine 170 [omlc.org]
- 3. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 4. Luminescent Properties of Oxazine 170 Perchlorate Doped PMMA Fiber [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Oxazine 170 Perchlorate: A Superior Alternative to Cyanine Dyes for Demanding Fluorescence Applications
In the landscape of fluorescent probes, the selection of a dye with optimal photophysical properties is paramount for generating high-quality, reproducible data. While cyanine (B1664457) dyes, such as Cy5, are widely used, their susceptibility to photobleaching presents a significant limitation for applications requiring intense or prolonged light exposure. This guide provides a detailed comparison of Oxazine (B8389632) 170 perchlorate (B79767) and cyanine dyes, highlighting the advantages of the former, particularly in terms of photostability. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is primarily determined by its molar extinction coefficient (a measure of light absorption), fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), and photostability. The following table summarizes these key parameters for Oxazine 170 perchlorate and the commonly used cyanine dye, Cy5.
| Property | This compound | Cyanine Dyes (e.g., Cy5) |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ at 613.3 nm[1] | ~250,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.63 (in methanol)[1][2] | 0.20 - 0.28[3] |
| Photostability | High | Moderate to Low |
Key Advantages of this compound
The primary advantage of this compound over cyanine dyes lies in its significantly higher photostability, especially in the presence of oxygen. This robustness against photobleaching, the irreversible photochemical destruction of a fluorophore, is a critical factor for advanced fluorescence microscopy techniques, including single-molecule studies. Research has shown that oxazine dyes are considerably more photostable than cyanine derivatives under oxygenated conditions. This increased stability is attributed to their higher oxidation potential, which makes them less susceptible to reactions with molecular oxygen, a key driver of photobleaching.
While cyanine dyes possess a higher molar extinction coefficient, leading to greater initial brightness, their rapid photobleaching can quickly diminish this advantage, leading to a lower overall photon budget. In contrast, the superior photostability of this compound allows for longer observation times and the collection of more photons before the signal is lost, which is crucial for quantitative and time-resolved studies.
Furthermore, this compound exhibits a high fluorescence quantum yield, making it an efficient emitter. This combination of high quantum yield and exceptional photostability makes it a compelling choice for a variety of applications, including:
-
Single-Molecule Spectroscopy: The ability to observe individual molecules for extended periods without photobleaching is essential for studying molecular dynamics and interactions.
-
Super-Resolution Microscopy: Techniques such as STORM and PALM rely on the photophysical properties of fluorescent probes, and higher photostability allows for the acquisition of higher-quality images.
-
Laser Dyes: Oxazine 170 is also utilized as a laser dye, indicating its robustness under high-intensity light.[2]
Experimental Protocols
To facilitate the direct comparison of fluorescent dyes, the following are detailed protocols for measuring fluorescence quantum yield and photostability.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., methanol, ethanol)
-
Fluorescence standard with a known quantum yield in the same spectral region as the sample (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Sample dye solution (e.g., this compound)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the linear fits for the sample and reference plots, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (which are equal if the same solvent is used).
-
Measurement of Photostability (Photobleaching Half-Life)
This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using continuous illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser)
-
High-sensitivity camera (e.g., EMCCD or sCMOS)
-
Microscope slides and coverslips
-
Sample solution of the fluorescent dye at a known concentration
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or immobilize the dye in a polymer matrix to prevent diffusion.
-
Microscope Setup: Place the slide on the microscope stage and focus on the sample. Select the appropriate filter set for the dye.
-
Image Acquisition:
-
Acquire an initial image (t=0) with a brief exposure to minimize initial photobleaching.
-
Continuously illuminate the sample with a constant laser power.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any dye.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).
-
Visualizing Experimental and Photophysical Processes
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for dye comparison and the fundamental photophysical processes involved in fluorescence and photobleaching.
Caption: Experimental workflow for comparing fluorescent dyes.
Caption: Simplified Jablonski diagram of fluorescence and photobleaching.
References
A Researcher's Guide to Spectrally Similar Alternatives to Oxazine 170 for FRET Experiments
For researchers, scientists, and drug development professionals embarking on Förster Resonance Energy Transfer (FRET) experiments in the red spectral range, the selection of an appropriate fluorescent dye pair is paramount for success. Oxazine 170, a well-established red-excitable dye, serves as a common choice. However, a range of spectrally similar alternatives exists, each with its own set of photophysical properties that can significantly impact FRET efficiency and experimental outcomes. This guide provides an objective comparison of Oxazine 170 and its alternatives, supported by experimental data and detailed methodologies to aid in the selection of the optimal dye for your specific research needs.
Understanding the FRET Landscape
FRET is a powerful technique for measuring nanometer-scale distances and detecting molecular interactions. The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making it a "molecular ruler."
The choice of a donor-acceptor pair is critical and is governed by several factors, primarily the spectral overlap between the donor's emission and the acceptor's excitation spectrum. For researchers working with red-excitable dyes like Oxazine 170, identifying suitable FRET partners and understanding their comparative performance is essential.
Spectroscopic Comparison of Oxazine 170 and its Alternatives
To facilitate an informed decision, the following table summarizes the key photophysical properties of Oxazine 170 and several commercially available, spectrally similar dyes that can be considered as alternatives for FRET experiments.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Oxazine 170 | ~621-624 | ~641-648 | ~83,000 | ~0.63 |
| Alexa Fluor 594 | ~590 | ~617 | ~73,000 | ~0.66 |
| ATTO 633 | ~629 | ~657 | ~130,000 | ~0.64 |
| DyLight 633 | ~638 | ~658 | ~170,000 | Not Reported |
| Alexa Fluor 647 | ~650 | ~665 | ~270,000 | ~0.33 |
Note: Spectral properties can vary slightly depending on the solvent and conjugation state.
FRET Performance: The Importance of Förster Radius (R₀)
The Förster radius (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for predicting the success of a FRET experiment and is dependent on the spectral properties of the donor and acceptor dyes. A larger R₀ value indicates that FRET can occur over a longer distance, providing a wider dynamic range for measuring molecular interactions.
R₀⁶ = 8.79 x 10⁻⁵ * J(λ) * n⁻⁴ * κ² * QY_D
Where:
-
J(λ) is the spectral overlap integral of the donor fluorescence and acceptor absorption spectra.
-
n is the refractive index of the medium (typically ~1.4 for aqueous solutions).
-
κ² is the orientation factor, which is typically assumed to be 2/3 for freely rotating molecules.
-
QY_D is the quantum yield of the donor.
For comparison, here are some experimentally determined Förster radii for FRET pairs involving the alternative dyes:
| Donor | Acceptor | Förster Radius (R₀) (Å) |
| Alexa Fluor 488 | Alexa Fluor 594 | 56 |
| Alexa Fluor 546 | Alexa Fluor 647 | ~60 |
Given the spectral properties of Oxazine 170, it is expected to be an efficient FRET acceptor for donors emitting in the 580-620 nm range, such as Alexa Fluor 568 or Cy3B. A theoretical calculation of the R₀ for a Cy3B-Oxazine 170 pair, based on their spectral overlap, suggests a value in the range of 50-60 Å, making it a viable FRET pair.
Photostability: A Critical Consideration for Imaging
The photostability of a fluorophore is its ability to resist photobleaching, the irreversible loss of fluorescence upon exposure to excitation light. For time-lapse imaging or single-molecule FRET experiments, high photostability is crucial. While comprehensive, directly comparative photostability data for all the listed dyes under identical conditions is scarce, some general trends have been reported. Alexa Fluor and ATTO dyes are generally known for their superior photostability compared to traditional cyanine (B1664457) dyes.
Experimental Protocols
The following sections provide detailed methodologies for performing intensity-based and single-molecule FRET experiments, which can be adapted for use with Oxazine 170 and its alternatives.
Intensity-Based FRET Imaging Protocol
This protocol is suitable for measuring average FRET efficiencies in cell populations or in vitro assays.
1. Sample Preparation:
-
Label your molecules of interest with the chosen donor and acceptor dyes according to the manufacturer's protocols.
-
Prepare your sample for microscopy (e.g., plate cells, prepare a solution for in vitro measurements).
-
Prepare control samples containing only the donor-labeled molecule and only the acceptor-labeled molecule.
2. Microscope Setup and Image Acquisition:
-
Use a fluorescence microscope equipped with appropriate filter sets for the donor and acceptor dyes.
-
Control Images:
-
Acquire an image of the donor-only sample using the donor excitation and donor emission filters (I_DD).
-
Acquire an image of the donor-only sample using the donor excitation and acceptor emission filters to determine donor bleed-through (I_DA).
-
Acquire an image of the acceptor-only sample using the acceptor excitation and acceptor emission filters (I_AA).
-
Acquire an image of the acceptor-only sample using the donor excitation and acceptor emission filters to determine direct acceptor excitation (I_AD).
-
-
FRET Sample Images:
-
Acquire an image using the donor excitation and donor emission filters (I_FRET_D).
-
Acquire an image using the donor excitation and acceptor emission filters (I_FRET_A).
-
Acquire an image using the acceptor excitation and acceptor emission filters (I_FRET_AA).
-
3. Data Analysis (Sensitized Emission Method):
-
Correct the FRET channel image for donor bleed-through and direct acceptor excitation to obtain the corrected FRET intensity (FRETc).
-
FRETc = I_FRET_A - (I_FRET_D * (I_DA / I_DD)) - (I_FRET_AA * (I_AD / I_AA))
-
-
Calculate the apparent FRET efficiency (E_app):
-
E_app = FRETc / (FRETc + γ * I_FRET_D)
-
γ is a correction factor that accounts for the differences in quantum yield and detection efficiency between the donor and acceptor.
-
Spectral Unmixing for Improved Accuracy: For spectrally overlapping dyes, spectral imaging followed by linear unmixing can provide a more accurate separation of the donor, acceptor, and FRET signals, leading to more reliable FRET efficiency calculations.[1][2][3][4]
Single-Molecule FRET (smFRET) Protocol
This protocol is designed for observing the dynamics of individual molecules.
1. Sample Preparation and Immobilization:
-
Label your molecules with the FRET pair.
-
Immobilize the labeled molecules on a passivated coverslip surface at a low density to allow for the visualization of individual molecules. Common passivation methods include using polyethylene (B3416737) glycol (PEG).
2. Microscope Setup:
-
A total internal reflection fluorescence (TIRF) microscope is typically used to excite only the molecules near the coverslip surface, reducing background fluorescence.
-
Use a sensitive camera, such as an electron-multiplying charge-coupled device (EMCCD), for single-photon detection.
3. Data Acquisition:
-
Acquire time-lapse movies of the immobilized molecules, simultaneously recording the donor and acceptor fluorescence signals in separate channels.
-
To improve photostability, especially for longer acquisitions, an oxygen scavenging system (e.g., glucose oxidase and catalase) and a triplet-state quencher (e.g., Trolox) are often added to the imaging buffer.[5][6][7][8][9]
4. Data Analysis:
-
Identify individual molecules and extract the time traces of donor and acceptor intensities.
-
Calculate the FRET efficiency for each time point: E = I_A / (I_A + γ * I_D), where I_A and I_D are the acceptor and donor intensities, respectively, and γ is the correction factor.
-
Analyze the FRET efficiency histograms and time trajectories to understand the conformational dynamics of the molecule.
Conclusion
The selection of a suitable dye for FRET experiments requires a careful consideration of its spectral properties, FRET performance, and photostability. While Oxazine 170 is a reliable dye, alternatives such as Alexa Fluor 594, ATTO 633, and Alexa Fluor 647 offer a range of properties that may be more advantageous for specific applications. This guide provides the necessary data and protocols to enable researchers to make an informed choice and to design and execute robust and quantitative FRET experiments. By understanding the strengths and weaknesses of each dye, researchers can optimize their experimental setup to unravel the intricate molecular interactions that govern biological processes.
References
- 1. OPG [opg.optica.org]
- 2. ZEISS Microscopy Online Campus | FRET Microscopy with Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. ZEISS Microscopy Online Campus | FRET with Spectral Imaging References [zeiss-campus.magnet.fsu.edu]
- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Benchmarking of Oxazine 170 Perchlorate and Other Leading Mitochondrial Probes
For researchers, scientists, and drug development professionals, the precise and reliable visualization of mitochondria is paramount for understanding cellular health, metabolism, and disease progression. This guide provides a comprehensive comparison of Oxazine (B8389632) 170 perchlorate (B79767) against established mitochondrial probes, namely MitoTracker Red CMXRos, TMRM, and JC-1. The following sections present a detailed analysis of their performance based on available experimental data, alongside standardized protocols for their application.
Introduction to Mitochondrial Probes
Mitochondria, the powerhouses of the cell, maintain a significant electrochemical gradient across their inner membrane, known as the mitochondrial membrane potential (ΔΨm). This potential is a key indicator of mitochondrial health and function. Fluorescent probes that selectively accumulate in mitochondria are indispensable tools for studying these organelles. The ideal mitochondrial probe should exhibit high specificity, photostability, and low cytotoxicity, while providing a sensitive readout of mitochondrial status.
This guide focuses on four such probes:
-
Oxazine 170 perchlorate: A fluorescent dye with promising spectral properties in the red region of the spectrum.
-
MitoTracker Red CMXRos: A widely used probe that covalently binds to mitochondrial proteins, ensuring its retention after cell fixation.
-
TMRM (Tetramethylrhodamine, methyl ester): A cell-permeant cationic dye that accumulates in active mitochondria in a membrane potential-dependent manner.
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): A ratiometric dye that forms J-aggregates with red fluorescence in healthy, high-potential mitochondria, and exists as green-fluorescent monomers in mitochondria with low potential.
Quantitative Performance Comparison
The following table summarizes the key photophysical and performance characteristics of this compound and the other benchmarked mitochondrial probes.
| Feature | This compound | MitoTracker Red CMXRos | TMRM | JC-1 |
| Excitation Max (nm) | ~621[1] | 579[2] | 548[3] | ~514 (monomer), ~585 (J-aggregate) |
| Emission Max (nm) | ~648[1] | 599[2] | 574[3] | ~529 (monomer), ~590 (J-aggregate) |
| Quantum Yield | 0.63 (in methanol)[4] | High | Moderate | N/A (ratiometric) |
| Photostability | Generally good for oxazine dyes | High[5] | Moderate[6] | Prone to photobleaching[7] |
| Cytotoxicity | Concentrations <100 µM likely safe (based on Oxazine 4-perchlorate) | Low at working concentrations | Low at working concentrations[6] | Low at working concentrations |
| Fixability | Unknown | Yes[2] | No[3] | No[8] |
| Mechanism | Likely ΔΨm-dependent accumulation | ΔΨm-dependent accumulation and covalent binding | ΔΨm-dependent accumulation[3] | ΔΨm-dependent ratiometric aggregation[9] |
| Readout | Fluorescence Intensity | Fluorescence Intensity | Fluorescence Intensity | Ratiometric (Red/Green Fluorescence) |
Experimental Protocols
Detailed methodologies for utilizing each probe are provided below. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions, and should be determined empirically.
Protocol 1: Live-Cell Mitochondrial Staining with this compound (Hypothetical)
This protocol is proposed based on the known properties of cationic mitochondrial dyes and requires experimental validation.
1. Reagent Preparation: a. Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). b. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 50-200 nM.
2. Cell Preparation: a. Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. b. Ensure cells are healthy and sub-confluent.
3. Staining: a. Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). b. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
4. Imaging: a. After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS. b. Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. c. Image the cells using a fluorescence microscope with appropriate filter sets for excitation and emission in the red spectrum.
Protocol 2: Live-Cell Mitochondrial Staining with MitoTracker Red CMXRos
1. Reagent Preparation: a. Prepare a 1 mM stock solution of MitoTracker Red CMXRos in DMSO.[10] b. Dilute the stock solution in pre-warmed, serum-containing medium to a final working concentration of 50-200 nM.[10][11]
2. Cell Preparation: a. Culture cells on glass-bottom dishes or coverslips.
3. Staining: a. Remove the culture medium and add the MitoTracker Red CMXRos staining solution. b. Incubate for 15-45 minutes at 37°C in a CO2 incubator.[10][11]
4. (Optional) Fixation: a. After staining, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
5. Imaging: a. Wash the cells with pre-warmed PBS and add fresh medium or mounting medium. b. Image using a fluorescence microscope with appropriate filter sets.
Protocol 3: Measurement of Mitochondrial Membrane Potential using TMRM
1. Reagent Preparation: a. Prepare a 10 mM stock solution of TMRM in DMSO.[3] b. Dilute the stock solution in pre-warmed culture medium to a final working concentration of 20-200 nM.[3][6] It is crucial to use the lowest concentration that gives an adequate signal to avoid quenching effects.[12]
2. Cell Preparation: a. Culture cells on glass-bottom dishes suitable for live-cell imaging.
3. Staining and Imaging: a. Replace the culture medium with the TMRM staining solution. b. Incubate for 20-60 minutes at 37°C.[6] c. Image the cells directly in the staining solution to maintain equilibrium.[12] d. For depolarization studies, acquire a baseline fluorescence reading, then add a mitochondrial uncoupler like FCCP (carbonyl cyanide m-chlorophenyl hydrazone) and record the decrease in fluorescence intensity over time.
Protocol 4: Ratiometric Measurement of Mitochondrial Membrane Potential using JC-1
1. Reagent Preparation: a. Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO. b. Dilute the stock solution in pre-warmed culture medium to a final working concentration of 1-10 µg/mL.
2. Cell Preparation: a. Culture cells in multi-well plates or on glass-bottom dishes.
3. Staining: a. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[9]
4. Analysis: a. After incubation, wash the cells with PBS. b. Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer. c. Measure the fluorescence intensity of the green monomers (Ex/Em ~485/529 nm) and the red J-aggregates (Ex/Em ~585/590 nm).[9] d. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for staining mitochondria in live cells.
Caption: Accumulation of cationic dyes in the mitochondrial matrix.
Caption: Ratiometric detection of ΔΨm using the JC-1 probe.
Conclusion
The selection of an appropriate mitochondrial probe is critical for the success of experiments aimed at understanding mitochondrial biology.
-
MitoTracker Red CMXRos is an excellent choice for studies requiring cell fixation and for co-localization experiments due to its covalent binding within the mitochondria.[2]
-
TMRM is well-suited for quantitative, real-time measurements of mitochondrial membrane potential in live cells, particularly when minimizing any potential impact on mitochondrial respiration is a concern.[6][12]
-
JC-1 provides a ratiometric readout, which can be advantageous for distinguishing between healthy and apoptotic cell populations, although it is more susceptible to photobleaching.[7][9]
-
This compound emerges as a promising candidate for live-cell mitochondrial imaging, particularly due to the generally good photostability of oxazine dyes and its favorable spectral properties in the red region, which can minimize autofluorescence. However, further experimental validation is required to definitively characterize its performance in a cellular context, including its precise mechanism of mitochondrial accumulation, cytotoxicity at various concentrations, and photostability under typical imaging conditions.
Researchers are encouraged to consider the specific requirements of their experimental design when selecting a mitochondrial probe and to perform initial optimization experiments to ensure reliable and reproducible results.
References
- 1. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison Between Different Mitochondrial Staining Methods in Cell and Tissue Samples [ykxb.scu.edu.cn]
- 3. PhotochemCAD | Oxazine 170 [photochemcad.com]
- 4. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Functional Mitochondrial Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Oxazine 170 [omlc.org]
Safety Operating Guide
Proper Disposal of Oxazine 170 Perchlorate: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Oxazine 170 perchlorate (B79767), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety Considerations
Oxazine 170 perchlorate is a chemical that requires careful handling due to its hazardous properties. All personnel must be familiar with the associated risks before commencing any procedure involving this compound.
Hazard Summary:
It is also important to recognize that Oxazine 170 is an organic perchlorate salt. Many heavy metal and organic perchlorate salts are known to be extremely sensitive explosives.[3] Mixtures of perchlorates with oxidizable substances can also be explosive.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. Use a face shield if there is a splash hazard. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask or higher-level respirator if ventilation is inadequate or if dust is generated. |
Disposal Procedures
The recommended and required method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with "Hazardous Waste" and the full chemical name.
-
Store waste in a designated, well-ventilated, and locked area away from incompatible materials, particularly oxidizable substances.[1]
-
-
Container Management:
-
Ensure waste containers are tightly closed and in good condition.[1]
-
For chemically contaminated solid waste, such as gloves, weigh boats, or paper towels, place these items in a clearly labeled, sealed plastic bag within a designated hazardous waste pail.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Empty Container Disposal:
-
Thoroughly empty all containers of the chemical.
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals (a general good practice), the first three rinses should be collected as hazardous waste.[3]
-
After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for decontaminated labware.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Oxazine 170 Perchlorate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oxazine 170 perchlorate (B79767), a fluorescent dye commonly used in various research applications. Adherence to these protocols is critical for minimizing risk and ensuring the well-being of all laboratory personnel.
Oxazine 170 perchlorate is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Therefore, stringent safety measures must be implemented during its handling, storage, and disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when working with this compound. The following table summarizes the required PPE, drawing from safety data sheet recommendations and general laboratory safety guidelines.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving.[4][5] |
| Eye and Face Protection | Safety goggles or a face shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[6][7] |
| Respiratory Protection | N95 dust mask or a respirator | An N95 dust mask is the minimum requirement when handling the solid form of this compound to prevent inhalation of the powder.[3][5] For procedures that may generate aerosols or when handling the substance for extended periods, a respirator with an appropriate cartridge may be necessary. |
| Body Protection | Laboratory coat | A long-sleeved, buttoned lab coat should be worn to protect the skin and clothing from contamination. |
| Footwear | Closed-toe shoes | To protect against spills, closed-toe shoes are mandatory in the laboratory. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safely working with this compound.
Experimental Protocol: Step-by-Step Guidance
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and the required safety precautions.[1][2][3]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.
-
Prepare Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials readily available.
-
Weighing: Carefully weigh the solid this compound in a designated area within the fume hood to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Experimentation: Conduct the experiment within a well-ventilated area, such as a fume hood.
-
Decontaminate Workspace: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate Waste: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected as hazardous waste.
-
Dispose of Waste: Follow the specific disposal plan outlined below.
Spill Management: Immediate Actions for Containment and Cleanup
In the event of a spill, prompt and appropriate action is critical to prevent the spread of contamination and minimize exposure.
| Spill Scenario | Containment Action | Cleanup Procedure |
| Small Spill (Solid) | Isolate the area. | Gently sweep the solid material into a designated hazardous waste container using a brush and dustpan. Avoid creating dust. |
| Small Spill (Liquid) | Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite). | Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container. |
| Large Spill | Evacuate the immediate area and alert laboratory personnel and the safety officer. | Follow the institution's emergency response procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment. |
Step-by-Step Spill Cleanup Procedure for a Small Spill:
-
Alert others: Inform colleagues in the immediate vicinity of the spill.
-
Don appropriate PPE: If not already wearing it, put on the necessary personal protective equipment, including double gloves, safety goggles, and a respirator.
-
Contain the spill: For liquid spills, use absorbent materials to prevent the spill from spreading.[3]
-
Clean up the spill: For solid spills, carefully sweep the material. For liquid spills, collect the absorbent material.
-
Decontaminate the area: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of waste: Place all contaminated materials, including PPE, into a clearly labeled hazardous waste bag or container.
-
Wash hands: Thoroughly wash your hands with soap and water after the cleanup is complete.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All waste containing this compound is considered hazardous and must be disposed of in accordance with institutional and regulatory guidelines. Perchlorate-containing waste should be treated as reactive hazardous waste (RCRA code D001).[2]
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, such as gloves, paper towels, and weigh boats, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous waste.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (irritant, oxidizer).
-
Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.[8][9]
By adhering to these detailed safety and logistical protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and responsibility within the laboratory.
References
- 1. calpaclab.com [calpaclab.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. spokane.wsu.edu [spokane.wsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. odu.edu [odu.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
